molecular formula C11H11NO2 B176426 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 17104-27-7

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B176426
CAS No.: 17104-27-7
M. Wt: 189.21 g/mol
InChI Key: YLUYJLOJLQVWPT-UHFFFAOYSA-N
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Description

5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline (CAS 17104-27-7) is an isoquinoline derivative with a molecular weight of 189.21 g/mol and the molecular formula C11H11NO2 . It is a key synthetic intermediate in organic chemistry and medicinal chemistry, serving as a versatile building block for the synthesis of more complex bioactive molecules . In scientific research, this compound and its structural analogs are primarily investigated for their potential pharmacological properties. Studies on closely related tetrahydroisoquinoline compounds, such as TDIQ, have shown selective affinity for alpha2-adrenergic receptors, suggesting potential research applications in neurology and behavior . These analogs have been studied for anxiolytic-like effects and have been proposed as potential therapeutic adjuncts in preclinical research models, indicating a wide dissociation between doses that produce therapeutic-like effects and those that cause side effects . Furthermore, derivatives of this isoquinoline core structure are explored for their potential anticancer activity, with research indicating they may inhibit specific cancer cell lines and act as tubulin-binding agents . The compound's mechanism of action in various biological contexts is an active area of research, potentially involving interactions with enzymatic targets or cellular receptors. This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a critical precursor in drug discovery and development, particularly for projects targeting the central nervous system or oncology.

Properties

IUPAC Name

5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9-5-11-10(13-6-14-11)4-8(9)2-3-12-7/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYJLOJLQVWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC3=C(C=C12)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314006
Record name 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17104-27-7
Record name 17104-27-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Structure of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is a heterocyclic compound belonging to the isoquinoline alkaloid family. This class of compounds is of significant interest to the scientific community due to the broad spectrum of biological activities exhibited by its members, including potential applications in drug discovery and development. The core structure features a dihydroisoquinoline moiety fused with a methylenedioxy group, a common pharmacophore in various natural and synthetic bioactive molecules. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its synthesis, spectroscopic characterization, and a discussion of the potential biological significance of its structural motifs.

Molecular Structure and Properties

The fundamental properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline are summarized in the table below.

PropertyValue
Chemical Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 17104-27-7

Synthesis and Structure Elucidation Workflow

The structural confirmation of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline relies on a combination of synthetic chemistry and spectroscopic analysis. A common synthetic route to similar 3,4-dihydroisoquinoline systems is the Bischler-Napieralski reaction.[1] This reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.

The logical workflow for the synthesis and structural elucidation is depicted below:

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation Start Starting Materials (β-phenylethylamine derivative and acylating agent) Amide Amide Formation Start->Amide Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃) Amide->Cyclization Product 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline Cyclization->Product MS Mass Spectrometry (MS) Product->MS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Product->NMR IR Infrared Spectroscopy (IR) Product->IR Elemental Elemental Analysis Product->Elemental

Caption: General workflow for the synthesis and structural elucidation of the target compound.

Spectroscopic Data for Structural Confirmation

Detailed spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure. The expected data from various analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)Multiplicity
Aromatic (2H)δ 6.5 - 7.0m
-O-CH₂-O-δ 5.9 - 6.0s
-CH₂- (C7)δ 2.7 - 2.9t
-CH₂- (C8)δ 3.8 - 4.0t
-CH₃ (C5)δ 2.3 - 2.5s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C=N (C5)δ 160 - 165
Aromatic Quaternary (2C)δ 145 - 150
Aromatic CH (2C)δ 105 - 110
-O-CH₂-O-δ 100 - 102
Aromatic Quaternary (2C)δ 120 - 130
-CH₂- (C8)δ 45 - 50
-CH₂- (C7)δ 25 - 30
-CH₃δ 15 - 20
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Expected Mass Spectrometry Data

TechniqueIonm/z
Electron Impact (EI)[M]⁺189
Electrospray Ionization (ESI)[M+H]⁺190

Experimental Protocols

General Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction
  • Amide Formation: A solution of the appropriately substituted β-phenylethylamine in a suitable solvent (e.g., dichloromethane, toluene) is treated with an acylating agent (e.g., acetyl chloride, acetic anhydride) in the presence of a base (e.g., triethylamine, pyridine) at 0 °C to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude N-acyl-β-phenylethylamine.

  • Cyclization: The crude amide is dissolved in a high-boiling point solvent (e.g., toluene, xylene) and treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The mixture is heated to reflux for several hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully quenched with ice-water and basified with a strong base (e.g., NaOH, K₂CO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Potential Biological Significance and Signaling Pathways

Isoquinoline alkaloids are known to interact with various biological targets. The dioxolo[4,5-g]isoquinoline scaffold is a key structural feature in several natural products with significant pharmacological activities. These activities often stem from the molecule's ability to intercalate with DNA, inhibit enzymes such as topoisomerases, or interact with various receptors.

The potential interactions of this class of compounds with cellular signaling pathways are of great interest in drug development. For instance, some isoquinoline derivatives have been shown to modulate pathways involved in cell cycle regulation, apoptosis, and cellular proliferation.

A simplified representation of a hypothetical signaling pathway that could be modulated by a bioactive isoquinoline derivative is shown below.

G cluster_pathway Hypothetical Signaling Pathway Modulation Receptor Cell Surface Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Apoptosis Apoptosis Kinase2->Apoptosis Gene Gene Expression (Proliferation, Survival) TF->Gene Isoquinoline Isoquinoline Derivative Isoquinoline->Kinase1 Inhibition

Caption: Hypothetical modulation of a cellular signaling pathway by an isoquinoline derivative.

Conclusion

The structural elucidation of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is achieved through a combination of chemical synthesis and spectroscopic analysis. While specific experimental data for this compound is not extensively published, established methods for the synthesis and characterization of related isoquinoline alkaloids provide a robust framework for its study. The structural motifs present in this molecule suggest potential for interesting biological activities, making it a relevant target for further investigation in the field of medicinal chemistry and drug development. Future research should focus on the definitive synthesis, comprehensive spectroscopic characterization, and biological evaluation of this and related compounds to fully explore their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound belonging to the isoquinoline alkaloid family.[1][2] Isoquinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds.[1][2] These scaffolds have demonstrated a broad range of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1] A thorough understanding of the physicochemical properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is paramount for its potential development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug's efficacy and safety.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. It is designed to be a practical resource for researchers and drug development professionals, offering not only available data but also detailed experimental protocols for the determination of key parameters.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems.

Molecular Formula: C₁₁H₁₁NO₂[3]

Molecular Weight: 189.21 g/mol [3]

Chemical Structure:

G A

Caption: 2D structure of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Key Physicochemical Parameters: A Tabulated Summary

The following table summarizes the available and predicted physicochemical properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and require experimental verification for drug development purposes.

PropertyValue/RangeMethodSource
Melting Point 89-91 °CExperimental--INVALID-LINK--
Boiling Point 303.4±42.0 °CPredicted--INVALID-LINK--
Density 1.34±0.1 g/cm³Predicted--INVALID-LINK--
pKa 6.39±0.20Predicted--INVALID-LINK--
Aqueous Solubility Data not availableTo be determined-
LogP / LogD Data not availableTo be determined-

Experimental Determination of Physicochemical Properties

To ensure scientific rigor and meet regulatory standards in drug development, experimental determination of key physicochemical properties is essential. The following sections provide detailed, field-proven protocols for characterizing 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Lipophilicity: Octanol-Water Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a critical parameter that influences a drug's membrane permeability, solubility, and protein binding. The "shake-flask" method is the gold standard for LogP determination.[3][4] For ionizable compounds like 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, determining the distribution coefficient (LogD) at physiological pH (7.4) is more relevant.[5]

This protocol outlines the steps for determining the LogD of the target compound at a pH of 7.4.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare 1-octanol and phosphate-buffered saline (PBS) at pH 7.4. prep2 Pre-saturate both phases by shaking them together for 24 hours. prep1->prep2 prep3 Separate the two phases after they have settled. prep2->prep3 prep4 Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). prep3->prep4 exp1 Add a known amount of the stock solution to a mixture of the pre-saturated octanol and PBS. exp2 Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning. exp1->exp2 exp3 Centrifuge the mixture to ensure complete phase separation. exp2->exp3 analysis1 Carefully withdraw aliquots from both the octanol and aqueous phases. analysis2 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). analysis1->analysis2 analysis3 Calculate LogD using the formula: LogD = log([Concentration in Octanol] / [Concentration in Aqueous Phase]). analysis2->analysis3

Caption: Workflow for LogD determination using the shake-flask method.

Causality Behind Experimental Choices:

  • Pre-saturation of Solvents: This step is crucial to ensure that the partitioning of the compound is the only process occurring and is not influenced by the mutual solubility of the two solvents.

  • Choice of Analytical Method: HPLC-UV or LC-MS are chosen for their high sensitivity and specificity, allowing for accurate quantification of the compound in each phase, even at low concentrations.[6]

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.[7] Both kinetic and thermodynamic solubility assays are valuable in different stages of drug discovery.[6][8]

This protocol describes the "shake-flask" method for determining the equilibrium (thermodynamic) solubility of the compound.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep1 Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS at pH 7.4). exp1 Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached. analysis1 Filter the suspension to remove undissolved solid. analysis2 Dilute the filtrate if necessary. analysis1->analysis2 analysis3 Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS). analysis2->analysis3

Caption: Workflow for thermodynamic solubility determination.

Self-Validating System:

  • The presence of excess solid compound throughout the equilibration period ensures that the solution remains saturated, a prerequisite for determining thermodynamic solubility.

  • Analysis of samples at multiple time points (e.g., 24 and 48 hours) can confirm that equilibrium has been reached when the concentration no longer changes.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's charge state at different pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.

This protocol outlines the determination of the pKa of the basic nitrogen in the isoquinoline ring.

G cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis prep1 Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol-water mixture). prep2 Calibrate a pH meter with standard buffers. exp1 Titrate the solution with a standardized solution of a strong acid (e.g., HCl). exp2 Record the pH of the solution after each addition of the titrant. analysis1 Plot the pH versus the volume of titrant added to generate a titration curve. analysis2 Determine the equivalence point from the inflection point of the curve (or its derivative). analysis1->analysis2 analysis3 The pKa is equal to the pH at the half-equivalence point. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Expertise & Experience:

  • The choice of a co-solvent like methanol is often necessary for compounds with low aqueous solubility to ensure they remain dissolved throughout the titration. The effect of the co-solvent on the pKa should be considered and potentially corrected for.

  • The use of the derivative of the titration curve helps in accurately identifying the equivalence point, especially when the inflection is not sharp.

Spectral Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons, a singlet for the methyl group, and multiplets for the methylene protons of the dihydroisoquinoline and dioxolo rings.

  • ¹³C NMR: Expected signals would include those for the aromatic carbons, the methyl carbon, the methylene carbons, and the quaternary carbons of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. For 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline (C₁₁H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 189.0790. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic)

  • C=N stretching of the imine group in the dihydroisoquinoline ring

  • C=C stretching of the aromatic ring

  • C-O stretching of the dioxolo group

  • C-N stretching

The analysis of FTIR spectra for isoquinoline derivatives can be complex, and comparison with calculated spectra can aid in the assignment of vibrational frequencies.[9]

Conclusion: A Foundation for Further Development

This technical guide has provided a detailed overview of the key physicochemical properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, a compound of interest in drug discovery. While some experimental data is available, this guide emphasizes the necessity of experimental determination of crucial parameters such as aqueous solubility and lipophilicity. The provided protocols offer a robust framework for obtaining this data with high scientific integrity. A comprehensive understanding of these properties is the cornerstone for advancing this promising molecular scaffold through the drug development pipeline.

References

In-depth Technical Guide: 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline (CAS 17104-27-7)

Author: BenchChem Technical Support Team. Date: December 2025

A review of publicly available data for researchers, scientists, and drug development professionals.

Introduction

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound belonging to the isoquinoline family. The isoquinoline scaffold is a core structural motif in a wide range of biologically active compounds, including many natural alkaloids and synthetic pharmaceuticals. This document provides a summary of the currently available technical information for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, CAS number 17104-27-7. It should be noted that detailed experimental data and biological studies on this specific molecule are limited in publicly accessible scientific literature. Much of the available information is derived from chemical supplier databases and consists of predicted properties.

Chemical and Physical Properties

The fundamental properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline are summarized in the table below. It is important to note that a significant portion of this data is predicted through computational models and has not been experimentally verified in peer-reviewed publications.

PropertyValueSource
CAS Number 17104-27-7Multiple Chemical Suppliers
Molecular Formula C₁₁H₁₁NO₂Multiple Chemical Suppliers
Molecular Weight 189.21 g/mol Multiple Chemical Suppliers
Melting Point 89-91 °CPredicted
Boiling Point 303.4 ± 42.0 °CPredicted
Density 1.34 ± 0.1 g/cm³Predicted
pKa 6.39 ± 0.20Predicted

Synthesis and Experimental Protocols

General Synthetic Approaches for Dihydroisoquinolines:
  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). The resulting 3,4-dihydroisoquinoline can be subsequently functionalized.

  • Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. Subsequent oxidation can yield the dihydroisoquinoline.

A logical synthetic workflow for obtaining 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, based on these general methods, can be conceptualized as follows.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product start1 β-(3,4-methylenedioxyphenyl)ethylamine step1 Amide Formation start1->step1 start2 Acetylating Agent (e.g., Acetic Anhydride) start2->step1 step2 Bischler-Napieralski Cyclization step1->step2 Dehydrating Agent (e.g., POCl₃) purification Chromatography / Recrystallization step2->purification product 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline purification->product

Caption: Conceptual workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

There is a notable absence of published research detailing the biological activity, pharmacological properties, or mechanism of action of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. Studies on structurally similar compounds can sometimes offer clues to potential biological targets. However, it is crucial to avoid direct extrapolation of biological data between different molecules, even those with shared structural motifs.

For instance, the related compound 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) has been investigated for its effects on the central nervous system, where it has been shown to interact with alpha-2-adrenergic receptors. It is important to emphasize that TDIQ is a distinct chemical entity, and its biological profile cannot be assumed for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline without dedicated experimental validation.

Due to the lack of information on the biological interactions of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, no signaling pathway diagrams can be provided at this time.

Conclusion and Future Directions

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline remains a poorly characterized compound in the public scientific domain. While basic physicochemical properties have been predicted, there is a clear need for experimental validation and further research. Future work should focus on:

  • Development and publication of a robust and reproducible synthetic protocol. This would enable broader access to the compound for research purposes.

  • Thorough characterization using modern analytical techniques. This includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

  • Screening for biological activity. A comprehensive pharmacological profiling against various biological targets would be necessary to elucidate any potential therapeutic applications.

This document serves as a summary of the currently available information. Researchers and drug development professionals are encouraged to undertake further investigation to fully characterize the properties and potential of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Spectroscopic Analysis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the spectroscopic characterization of the heterocyclic compound 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. Despite a comprehensive search of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this molecule could not be located. Consequently, this document provides a theoretical framework for its spectroscopic properties based on its chemical structure. Additionally, a generalized workflow for the spectroscopic analysis of a novel chemical entity is presented.

Introduction

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline belongs to the isoquinoline class of alkaloids, a group of compounds with significant interest in medicinal chemistry due to their wide range of biological activities. The presence of the methylenedioxy (dioxolo) group and the dihydroisoquinoline core suggests potential applications in drug discovery. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this and related molecules, ensuring purity, confirming structure, and supporting regulatory submissions.

Predicted Spectroscopic Data

In the absence of experimental data, the following sections describe the anticipated spectroscopic features of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aromatic Protons: Two singlets are anticipated for the protons on the aromatic ring.

  • Methylenedioxy Protons: A singlet corresponding to the two protons of the -O-CH₂-O- group.

  • Dihydroisoquinoline Protons: The protons on the C7 and C8 positions of the dihydroisoquinoline ring system would likely appear as triplets.

  • Methyl Protons: A singlet for the three protons of the methyl group at the C5 position.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework.

  • Aromatic and Heterocyclic Carbons: A number of signals are expected in the aromatic region of the spectrum corresponding to the carbons of the isoquinoline and benzene rings.

  • Methylenedioxy Carbon: A signal for the carbon of the -O-CH₂-O- group.

  • Aliphatic Carbons: Signals for the C7 and C8 carbons.

  • Methyl Carbon: A signal in the aliphatic region for the C5-methyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations.

  • C=N Stretching: A characteristic absorption for the imine bond in the dihydroisoquinoline ring.

  • C-O Stretching: Strong absorptions corresponding to the C-O bonds of the methylenedioxy group.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline (C₁₁H₁₁NO₂) is approximately 189.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 189, along with other fragment ions resulting from the cleavage of the molecule.

Experimental Protocols

As no specific experimental data was found, detailed, cited methodologies cannot be provided. However, a general approach to the spectroscopic analysis of a similar compound would involve the following:

  • Sample Preparation: The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR spectroscopy, the sample could be analyzed as a thin film, in a KBr pellet, or as a solution. For MS, the sample would be introduced into the mass spectrometer, often via direct infusion or after separation by chromatography.

  • Instrumentation:

    • NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire ¹H and ¹³C NMR spectra.

    • IR: A Fourier-transform infrared (FTIR) spectrometer.

    • MS: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, often coupled with a chromatographic system (GC-MS or LC-MS).

  • Data Acquisition and Processing: Standard acquisition parameters would be used for each technique, and the resulting data would be processed using appropriate software to identify peaks, determine chemical shifts, coupling constants, and fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Purity_Assessment Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Assessment NMR NMR (1H, 13C, 2D) Purity_Assessment->NMR MS Mass Spectrometry (MS) Purity_Assessment->MS IR Infrared (IR) Spectroscopy Purity_Assessment->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving Report Final Report / Publication Data_Archiving->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

While specific, experimentally-derived spectroscopic data for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline are not currently available in the public domain, this guide provides a foundational understanding of its expected spectral characteristics. The outlined general workflow for spectroscopic analysis serves as a standard procedure for researchers in the field of chemical synthesis and drug discovery. The acquisition and publication of experimental data for this compound would be a valuable contribution to the scientific community.

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel Dioxolo-Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxolo-isoquinoline alkaloids, a significant subclass of isoquinoline alkaloids, are a diverse group of naturally occurring compounds predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. These molecules are characterized by a methylenedioxy group attached to the isoquinoline core, a feature that contributes to their wide range of potent biological activities. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of novel dioxolo-isoquinoline alkaloids, details their interactions with key signaling pathways, and presents quantitative data on their biological effects.

Data Presentation: Quantitative Insights into Biological Activity

The following tables summarize the cytotoxic and extraction yield data for prominent dioxolo-isoquinoline alkaloids, providing a comparative overview for researchers.

Table 1: Cytotoxicity of Dioxolo-Isoquinoline Alkaloids Against Various Cancer Cell Lines

AlkaloidCancer Cell LineIC50 (µM)Reference
Sanguinarine Human Melanoma (A375)~0.30[1]
Human Melanoma (G-361)~0.87[1]
Human Melanoma (SK-MEL-3)~1.47[1]
Human Breast Adenocarcinoma (MCF-7)Cytotoxic at 7.5 µM (24 & 48h)[2]
Human Promyelocytic Leukemia (NB4)0.53[2]
Human Gastric Carcinoma (MKN-45)1.53[2]
Chelerythrine Human Melanoma (A375)~0.61[1]
Human Melanoma (G-361)~1.22[1]
Human Melanoma (SK-MEL-3)~0.37[1]
Human Breast Adenocarcinoma (MCF-7)Cytotoxic at 10 & 20 µM (48h)[2]
Human Promyelocytic Leukemia (NB4)0.62 - 2.24[2]
Human Gastric Carcinoma (MKN-45)2.99 - 11.17[2]
Berberine Human Chondrosarcoma (HTB-94)Concentration-dependent inhibition[3]
Gastric Cancer (MGC 803)Time- and dose-dependent inhibition[3]
Scoulerine Human Colon Adenocarcinoma (Caco-2)6.44 ± 0.87[4]
Human Hepatocellular Carcinoma (Hep-G2)4.57 ± 0.42[4]

Table 2: Extraction Yields of Key Dioxolo-Isoquinoline Alkaloids

AlkaloidPlant SourceExtraction MethodYieldReference
Sanguinarine Sanguinaria canadensisMethanol crude extract11.5% of dry weight[5]
Sanguinaria canadensisNot specified44.82% of total alkaloids[5]
Sanguinaria canadensisNot specified4.85 - 9.59 mg/g of dry plant material[1]
Chelerythrine Sanguinaria canadensisNot specified2.72 - 6.87 mg/g of dry plant material[1]
Berberine Coptis chinensis1,2-propanediol-modified supercritical CO26.91% (w/w) at 200 bar to 7.53% (w/w) at 500 bar[6]
Coptis chinensisUltrasound-assisted extraction with 59% ethanolOptimal yield under specific conditions[7]
Coptis chinensisUltrasound-assisted extraction with lactic acid139.6 ± 0.2 mg/g of total alkaloids[5]
Coptis chinensisUltrasound-assisted extraction with pyruvic acid146.3 ± 0.4 mg/g of total alkaloids[5]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and structural elucidation of novel dioxolo-isoquinoline alkaloids.

General Extraction Protocol for Isoquinoline Alkaloids

This protocol is a general guideline and can be adapted based on the specific plant material and target alkaloids.

  • Plant Material Preparation : The air-dried and powdered plant material (e.g., roots, rhizomes, or aerial parts) is weighed.

  • Maceration and Extraction : The powdered material is macerated with an appropriate solvent, typically methanol or ethanol, often with the aid of ultrasonication to enhance extraction efficiency. The extraction is repeated multiple times until the alkaloid content in the extract is negligible (as determined by a qualitative test like Dragendorff's reagent).

  • Acid-Base Partitioning :

    • The combined solvent extracts are concentrated under reduced pressure.

    • The residue is dissolved in an acidic aqueous solution (e.g., 2-5% sulfuric acid or hydrochloric acid) to protonate the basic alkaloids, rendering them water-soluble.

    • This acidic solution is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

    • The aqueous layer is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent such as chloroform or dichloromethane. This extraction is performed multiple times to ensure complete recovery.

  • Drying and Concentration : The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Isolation and Purification

The crude alkaloid mixture is a complex combination of various compounds and requires further separation to isolate individual alkaloids.

  • Column Chromatography (CC) : This is a primary technique for the initial fractionation of the crude extract.

    • Stationary Phase : Silica gel or alumina are commonly used.

    • Mobile Phase : A gradient of solvents with increasing polarity is typically employed. Common solvent systems include chloroform-methanol, ethyl acetate-methanol, or hexane-ethyl acetate mixtures.

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification of alkaloids.

    • Column : A reversed-phase C18 column is most frequently used.

    • Mobile Phase : A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape, is a common choice.

    • Detection : A Diode Array Detector (DAD) is used to monitor the elution of compounds at multiple wavelengths, which can aid in the identification of different alkaloid classes.

Example HPLC-DAD Protocol for Isoquinoline Alkaloid Separation:

  • System : Waters ACQUITY UPLC system with a PDA detector.[8]

  • Column : BEH C18 column (100 mm × 2.1 mm, 1.7 µm).[8]

  • Mobile Phase : Gradient elution with mobile phase A (20 mM ammonium acetate in water, adjusted to pH 3.0 with acetic acid) and mobile phase B (acetonitrile).[8]

  • Flow Rate : 0.40 mL/min.[8]

  • Column Temperature : 35°C.[8]

Structural Elucidation

The structure of a novel isolated alkaloid is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) :

    • UPLC-Q-TOF-MS/MS : This technique provides high-resolution mass data, allowing for the determination of the molecular formula of the compound. Tandem MS (MS/MS) experiments provide fragmentation patterns that are crucial for structural elucidation.

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.

Example UPLC-Q-TOF-MS/MS Parameters:

  • System : Waters Acquity UPLC-Quattro Premier XE tandem mass spectrometer.[9]

  • Column : Acquity UPLC BEH Shield RP18 column (1.7 µm, 2.1 × 100 mm).[9]

  • Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.[9]

  • Flow Rate : 0.3 mL/min.[9]

  • Ionization : ESI positive mode.[9]

  • MS Parameters : Capillary voltage, cone voltage, desolvation gas flow and temperature are optimized for the specific analytes.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • 1D NMR (¹H and ¹³C) : These spectra provide fundamental information about the number and types of protons and carbons in the molecule. Chemical shifts (δ) and coupling constants (J) are key parameters for determining the connectivity of atoms.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments are essential for establishing the complete structure of a novel compound.

      • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule.

Example NMR Data Acquisition Parameters:

  • Spectrometer : Bruker Avance III 400 MHz NMR spectrometer.[10]

  • Solvents : Deuterated solvents such as CDCl₃, MeOD, or DMSO-d₆ are used to dissolve the sample.

  • Data Reporting : ¹H NMR data are reported as chemical shift (δ ppm), multiplicity, and coupling constant (J in Hz). ¹³C NMR spectra are reported in ppm.[10]

Signaling Pathways and Mechanisms of Action

Dioxolo-isoquinoline alkaloids exert their biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer.

  • Mechanism of Inhibition : Certain dioxolo-isoquinoline alkaloids, such as sanguinarine, are potent inhibitors of NF-κB activation. Sanguinarine has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11][12] This prevents the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[11]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Sequestered Nucleus p65/p50 p65_p50->Nucleus Translocation Sanguinarine Sanguinarine Sanguinarine->IKK Inhibits Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Activates

Inhibition of the NF-κB pathway by sanguinarine.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. It consists of several parallel cascades, including the ERK, JNK, and p38 pathways.

  • Modulation by Dioxolo-isoquinolines : Berberine has been shown to modulate the MAPK pathway in various cancer cells. For instance, in gastric cancer cells, berberine can inactivate p38 MAPK, ERK1/2, and JNK, contributing to its anti-proliferative effects.[3] In other contexts, berberine can activate p38 MAPK, leading to apoptosis.[13] This highlights the context-dependent effects of these alkaloids.

MAPK_Modulation GrowthFactors Growth Factors/ Stress Receptor Receptor GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Berberine Berberine Berberine->ERK Inactivates Berberine->JNK Inactivates Berberine->p38 Inactivates/ Activates PI3K_Akt_Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes Berberine Berberine Berberine->Akt Inhibits Phosphorylation

References

Theoretical Conformational Analysis of Dihydrodioxolo-isoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical conformational analysis of dihydrodioxolo-isoquinoline derivatives, a crucial aspect for understanding their structure-activity relationships (SAR) and designing novel therapeutic agents. Due to the limited availability of direct conformational studies on this specific scaffold, this guide synthesizes data from closely related tetrahydroisoquinoline (THIQ) systems and outlines the established computational methodologies for such analyses.

Introduction to Dihydrodioxolo-isoquinoline Derivatives

Dihydrodioxolo-isoquinoline derivatives are a class of heterocyclic compounds that feature a dihydroisoquinoline core fused with a 1,3-dioxole ring. This structural motif is present in numerous natural alkaloids and synthetic molecules of significant pharmacological interest. The three-dimensional arrangement of atoms, or conformation, of these molecules plays a pivotal role in their biological activity, influencing their binding affinity to molecular targets, metabolic stability, and pharmacokinetic properties. A thorough understanding of the conformational landscape is therefore essential for rational drug design and development.

Theoretical Background of Conformational Analysis

The conformational flexibility of the dihydrodioxolo-isoquinoline scaffold primarily arises from the non-aromatic, puckered nature of the dihydroisoquinoline ring. Similar to cyclohexene, this ring can adopt several low-energy conformations, such as half-chair, boat, and twist-boat forms. The fused dioxolo ring introduces additional rigidity and steric constraints, which significantly influence the relative energies and populations of these conformers.

Theoretical conformational analysis employs computational chemistry methods to explore the potential energy surface (PES) of a molecule, identifying stable conformers (local minima) and the energy barriers for interconversion between them (transition states).

Computational Methodologies

A robust computational protocol is critical for an accurate conformational analysis. The following outlines a typical workflow for studying dihydrodioxolo-isoquinoline derivatives, based on established methods for related heterocyclic systems.

Initial Structure Generation and Optimization

A starting 3D structure of the dihydrodioxolo-isoquinoline derivative is generated. A preliminary geometry optimization is performed using a computationally less expensive method, such as molecular mechanics (e.g., MMFF94 force field), to obtain a reasonable initial geometry.

Quantum Mechanical Calculations

For higher accuracy, quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed. A common and effective approach involves the B3LYP functional with a split-valence basis set, such as 6-31+G(d,p).[1] This level of theory provides a good balance between accuracy and computational cost for calculating geometries and relative energies of organic molecules.

Potential Energy Surface (PES) Scan

To systematically explore the conformational space, a relaxed potential energy surface (PES) scan is performed.[2][3] This involves systematically varying key dihedral angles that define the ring pucker of the dihydroisoquinoline moiety while optimizing the remaining geometrical parameters at each step.

Experimental Protocol: Relaxed Potential Energy Surface (PES) Scan

  • Software: Gaussian 09 or a similar quantum chemistry package.[4]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-31+G(d,p).

  • Input: An optimized starting geometry of the dihydrodioxolo-isoquinoline derivative.

  • Procedure:

    • Identify the key dihedral angles that govern the puckering of the dihydroisoquinoline ring.

    • Set up a relaxed PES scan by systematically varying one or two of these dihedral angles over a 360° range in discrete steps (e.g., 10-15°).

    • At each step of the scan, the selected dihedral angle(s) are held fixed, while all other degrees of freedom are allowed to relax to their energetic minimum.

    • The total energy at each point is calculated and plotted against the scanned dihedral angle(s) to generate the potential energy profile.

  • Analysis: The minima on the PES correspond to stable conformers, and the maxima represent the transition states for their interconversion.

Conformer Identification and Characterization

The low-energy structures identified from the PES scan are then fully optimized without any constraints. To confirm that these structures are true minima on the potential energy surface, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable conformer.

Quantitative Data Summary

The following tables summarize the types of quantitative data that are typically generated from a theoretical conformational analysis. The values presented are hypothetical for a generic dihydrodioxolo-isoquinoline derivative and are based on findings for related tetrahydroisoquinoline compounds.[4]

Table 1: Relative Energies and Boltzmann Populations of Conformers

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
C1 Axial-like Half-Chair0.0075.2
C2 Equatorial-like Half-Chair0.8520.1
C3 Twist-Boat2.504.7

Table 2: Key Dihedral Angles for Major Conformers

Dihedral AngleC1 (Axial-like Half-Chair)C2 (Equatorial-like Half-Chair)
N-C1-C9a-C5a-35.2°+38.5°
C1-C9a-C5a-C6+15.8°-18.2°
C9a-C5a-C6-N-2.1°+5.5°

Table 3: Energy Barriers for Conformational Interconversion

InterconversionTransition StateEnergy Barrier (kcal/mol)
C1 ↔ C2TS15.8
C1 ↔ C3TS28.2

Visualization of Workflows and Relationships

Visual diagrams are essential for conceptualizing the complex processes and relationships in conformational analysis.

Conformational_Analysis_Workflow cluster_start Initial Setup cluster_qm Quantum Mechanics cluster_analysis Analysis and Characterization cluster_results Output Data start Generate 3D Structure mol_mech Molecular Mechanics Optimization start->mol_mech dft_setup DFT Setup (B3LYP/6-31+G(d,p)) mol_mech->dft_setup pes_scan Relaxed Potential Energy Surface Scan dft_setup->pes_scan identify_minima Identify Energy Minima (Conformers) pes_scan->identify_minima full_opt Full Geometry Optimization identify_minima->full_opt freq_analysis Vibrational Frequency Analysis full_opt->freq_analysis rel_energies Relative Energies & Populations freq_analysis->rel_energies geometries Optimized Geometries (Dihedrals) freq_analysis->geometries barriers Energy Barriers freq_analysis->barriers

Caption: Workflow for the theoretical conformational analysis of dihydrodioxolo-isoquinoline derivatives.

Conformer_Interconversion C1 Axial Half-Chair TS1 TS1 C1->TS1 TS2 TS2 C1->TS2 label_c1 ΔE = 0.0 kcal/mol C2 Equatorial Half-Chair label_c2 ΔE = 0.85 kcal/mol C3 Twist-Boat label_c3 ΔE = 2.5 kcal/mol TS1->C2 label_ts1 ΔE‡ = 5.8 kcal/mol TS2->C3 label_ts2 ΔE‡ = 8.2 kcal/mol

Caption: Energy relationships between conformers and transition states.

Conclusion and Future Directions

The theoretical conformational analysis of dihydrodioxolo-isoquinoline derivatives is a powerful tool for elucidating their three-dimensional structures and energetic landscapes. By employing robust computational methodologies such as DFT and potential energy surface scans, researchers can gain valuable insights into the conformational preferences of these molecules. This knowledge is indispensable for understanding their biological activities and for the rational design of new derivatives with improved pharmacological profiles.

Future work should focus on performing these detailed computational analyses on a wider range of substituted dihydrodioxolo-isoquinoline derivatives and correlating the findings with experimental data from techniques such as NMR spectroscopy and X-ray crystallography to validate and refine the theoretical models.

References

A Technical Review of Dioxolo-Isoquinoline Research: Focus on 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the research surrounding 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) . Extensive literature searches for the specifically requested "5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline" yielded limited publicly available research data on its biological activity and pharmacology. Due to the structural similarity and the wealth of available data for TDIQ, this review provides a comprehensive overview of its research as a representative compound of this class for researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a prominent feature in a vast array of natural and synthetic compounds exhibiting diverse pharmacological activities.[1][2] Within this class, the dioxolo-isoquinoline core has garnered significant interest. This review centers on the pharmacological profile of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), a conformationally restricted analog of phenylalkylamines.[3] While structurally related to stimulants like amphetamine and MDMA, TDIQ displays a unique pharmacological profile, distinct from these agents.[3][4] Its primary mechanism of action appears to be mediated through its interaction with α2-adrenergic receptors, suggesting potential therapeutic applications in areas such as anxiety and substance abuse disorders.[5]

Synthesis and Chemical Properties

Table 1: Chemical Properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

PropertyValueReference
CAS Number17104-27-7[6]
Molecular FormulaC11H11NO2[8]
Molecular Weight189.21 g/mol [8]

Pharmacological Profile of TDIQ

The majority of research on this class of compounds has focused on TDIQ. Its pharmacological effects are complex and suggest a multi-target engagement, although the predominant activity appears to be at the α2-adrenergic receptor.

Interaction with Adrenergic Receptors

Preliminary radioligand binding studies have suggested that the stimulus effects of TDIQ may be mediated by an alpha2-adrenergic mechanism.[3] Further research has indicated that TDIQ displays selective affinity for α2-adrenergic receptor subtypes.[5] This interaction is believed to be central to its observed pharmacological effects.

Discriminative Stimulus Properties

Drug discrimination studies are a valuable tool for characterizing the subjective effects of psychoactive compounds. In rats, TDIQ serves as a discriminative stimulus, meaning that animals can be trained to distinguish its effects from a vehicle control.[3][4] Interestingly, the stimulus effects of TDIQ do not generalize to amphetamine or MDMA, indicating a different subjective experience.[3] However, the TDIQ stimulus has been shown to generalize to cocaine, suggesting some overlap in their mechanisms of action or subjective effects.[4]

Table 2: Discriminative Stimulus Properties of TDIQ in Rats

ParameterValueReference
Training Dose5.0 mg/kg[4]
ED50 for Stimulus Effect0.9 mg/kg[4]
Generalization to (+)AmphetamineNo[3]
Generalization to MDMANo[3]
Generalization to CocaineYes (ED50 = 1.5 mg/kg)[4]
Anxiolytic-like Effects

Preclinical studies in mice have demonstrated that TDIQ exhibits anxiolytic-like activity. In the marble-burying assay, a test sensitive to anxiolytic drugs, TDIQ was shown to reduce the number of marbles buried without causing significant motor impairment.[5] This suggests a potential therapeutic role for TDIQ or its analogs in the treatment of anxiety disorders.

Experimental Protocols

Synthesis of 4-Methoxy-5,6,7,8-tetrahydro-[3][6]dioxolo[4,5-g]isoquinoline[7]
  • Dissolution: Dissolve 2.16 g (10.5 mmol) of 4-Methoxy-7,8-dihydro-[3][6]dioxolo[4,5-g]isoquinoline in 45 ml of methanol.

  • Reduction: Cool the solution to 0°C and add 2.0 g (52.7 mmol) of sodium borohydride (NaBH4).

  • Reaction: Stir the reaction mixture overnight (approximately 18 hours) at room temperature.

  • Work-up: Concentrate the reaction mixture to remove the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer and concentrate under vacuum to yield the crude product.

  • Salt Formation: Dissolve the crude product in methanol (5 ml) and add methanol/hydrochloric acid until the pH is 1-2.

  • Isolation: Concentrate the mixture to remove the solvent. Add diethyl ether to the residue to precipitate a white solid.

  • Final Product: Filter the solid, wash with diethyl ether three times, and dry to afford the final product.

Drug Discrimination Study in Rats[4]
  • Subjects: Male rats are used in the study.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Rats are trained to press one lever after an injection of TDIQ (e.g., 5.0 mg/kg) and the other lever after an injection of saline.

    • Correct lever presses are reinforced with a food reward (e.g., sweetened milk).

    • Training continues until the rats reliably select the correct lever based on the injection they received.

  • Testing:

    • Once trained, rats are administered various doses of TDIQ or other test compounds.

    • The percentage of responses on the TDIQ-appropriate lever is measured.

    • Generalization is considered to have occurred if the test compound produces a dose-dependent increase in responding on the TDIQ-appropriate lever.

Marble-Burying Assay in Mice[5]
  • Subjects: Male mice are used in the study.

  • Apparatus: Standard mouse cages filled with bedding.

  • Procedure:

    • Twenty-five glass marbles are evenly spaced on top of the bedding.

    • A mouse is placed in the cage and allowed to explore for 30 minutes.

    • After the session, the number of marbles that are at least two-thirds buried in the bedding is counted.

  • Data Analysis: The number of buried marbles is compared between mice treated with a test compound (like TDIQ) and a vehicle control group. A significant reduction in the number of buried marbles in the treated group is indicative of anxiolytic-like activity.

Visualizations

Signaling Pathway

TDIQ_Signaling_Pathway TDIQ TDIQ Alpha2_AR α2-Adrenergic Receptor TDIQ->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Proposed signaling pathway for TDIQ via the α2-adrenergic receptor.

Experimental Workflow: Drug Discrimination Study

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Rats Train Rats on Two-Lever Task Inject_TDIQ Inject TDIQ (5.0 mg/kg) Reinforce Lever A Train_Rats->Inject_TDIQ Inject_Saline Inject Saline Reinforce Lever B Train_Rats->Inject_Saline Criterion Training Criterion Met? (e.g., >80% correct) Inject_TDIQ->Criterion Inject_Saline->Criterion Criterion->Train_Rats No Administer_Test Administer Test Compound (e.g., different doses of TDIQ or other drugs) Criterion->Administer_Test Yes Measure_Response Measure % Responses on Lever A (TDIQ Lever) Administer_Test->Measure_Response Analyze_Data Analyze Generalization Measure_Response->Analyze_Data

Caption: Workflow for a typical drug discrimination study with TDIQ.

Experimental Workflow: Marble-Burying Assay

Marble_Burying_Workflow Setup Prepare Cages with Bedding and 25 Marbles Acclimatize Acclimatize Mice to Testing Room (30 min) Setup->Acclimatize Administer Administer Test Compound (TDIQ) or Vehicle Acclimatize->Administer Place_Mouse Place Mouse in Cage (30 min session) Administer->Place_Mouse Count_Marbles Count Number of Buried Marbles (≥ 2/3 covered) Place_Mouse->Count_Marbles Analyze Compare Number of Buried Marbles between Treatment Groups Count_Marbles->Analyze

Caption: Workflow for the marble-burying assay to assess anxiolytic-like effects.

Conclusion

While direct research on 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is limited, the extensive studies on its close analog, TDIQ, provide a valuable framework for understanding the potential pharmacological properties of this class of compounds. TDIQ's unique profile as an α2-adrenergic receptor modulator with discriminative stimulus and anxiolytic-like properties, distinct from classical stimulants, highlights the therapeutic potential of dioxolo-isoquinolines. Further research is warranted to synthesize and evaluate the 5-methyl derivative to determine if this substitution enhances potency, selectivity, or alters the pharmacological profile, potentially leading to the development of novel therapeutic agents for anxiety and other CNS disorders.

References

An In-Depth Technical Guide to the Structural and Functional Relationship of Dioxolo-Isoquinoline Derivatives: A Focus on TDIQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Within this class, derivatives of the dioxolo[4,5-g]isoquinoline ring system have attracted significant interest. This technical guide provides a comprehensive analysis of the structural and functional characteristics of TDIQ (5,6,7,8-tetrahydro-[3][4]dioxolo[4,5-g]isoquinoline) , a well-studied psychoactive compound, and explores its structural relationship with the lesser-known 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline . While extensive data exists for TDIQ, information on its methylated, dihydro counterpart is scarce in publicly accessible literature. This guide will therefore focus on the established properties of TDIQ, propose a likely structural and synthetic relationship between the two molecules based on established chemical principles, and provide detailed experimental protocols relevant to their synthesis and biological evaluation.

Core Structures and Key Differentiators

The foundational structure for both molecules is the dioxolo[4,5-g]isoquinoline core. The primary distinctions lie in the saturation of the isoquinoline nitrogen-containing ring and the substitution at the 5-position.

  • TDIQ (5,6,7,8-tetrahydro-[3][4]dioxolo[4,5-g]isoquinoline): This molecule possesses a fully saturated (tetrahydro) pyridine ring fused to the dioxolobenzene moiety. It is a conformationally restricted analog of phenylalkylamines.[5]

  • 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline: This derivative features a partially saturated (dihydro) pyridine ring with a double bond between the nitrogen and the C5 carbon, forming an imine or enamine tautomer. Additionally, it bears a methyl group at the 5-position.

This seemingly subtle difference in saturation and substitution has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological activity. The tetrahydroisoquinoline ring of TDIQ is puckered and more flexible, while the dihydroisoquinoline ring is more planar.

Fig. 1: Core structures of TDIQ and its methylated dihydro analog.

Putative Synthetic Relationship

While no direct synthesis of TDIQ from 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline has been documented, a plausible synthetic pathway can be inferred from standard organic chemistry reactions. Dihydroisoquinolines are common intermediates in the synthesis of tetrahydroisoquinolines. The Bischler-Napieralski reaction is a classic method for synthesizing dihydroisoquinolines, which can then be reduced to their tetrahydro counterparts.

Therefore, 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline could theoretically be reduced to the corresponding 5-methyl-tetrahydroisoquinoline derivative. If the methyl group were absent, this would provide a direct route to TDIQ.

G Start β-Phenylethylamide Precursor Dihydro 5-Methyl-7,8-dihydro- dioxolo[4,5-g]isoquinoline Start->Dihydro Bischler-Napieralski Reaction Tetrahydro 5-Methyl-5,6,7,8-tetrahydro- [1,3]dioxolo[4,5-g]isoquinoline Dihydro->Tetrahydro Reduction (e.g., NaBH4)

Fig. 2: Hypothesized synthetic pathway from a dihydroisoquinoline.

Pharmacology of TDIQ

TDIQ has been primarily investigated for its effects on the central nervous system. It is classified as a conformationally restricted phenylalkylamine, structurally related to stimulants like amphetamine, but it does not produce stimulant effects.[5]

Mechanism of Action

The primary mechanism of action for TDIQ is through its interaction with α2-adrenergic receptors .[5] Radioligand binding studies have shown that it has a selective affinity for α2-adrenergic receptor subtypes.[5] Its behavioral effects are thought to be mediated by a partial agonist action at these receptors.[5]

G TDIQ TDIQ Alpha2 α2-Adrenergic Receptor TDIQ->Alpha2 Partial Agonist Anxiolytic Anxiolytic Effects Alpha2->Anxiolytic Anorectic Anorectic Effects Alpha2->Anorectic

Fig. 3: Simplified signaling pathway for TDIQ's primary effects.
Pharmacological Effects

  • Anxiolytic Effects: TDIQ has demonstrated anxiolytic-like activity in animal models, such as the marble-burying assay in mice.[6]

  • Anorectic Effects: The compound has been shown to inhibit the consumption of "snacks" in mice, suggesting anorectic or appetite-suppressant properties.[6]

  • Cocaine-like Discriminative Stimulus: In drug discrimination studies, the stimulus effects of TDIQ generalize to cocaine but not to amphetamine.[7] This suggests a potential therapeutic application in the treatment of cocaine dependence.[5]

Quantitative Data for TDIQ

ParameterValueSpeciesAssayReference
Discriminative Stimulus
ED₅₀ (TDIQ stimulus)0.9 mg/kgRatDrug Discrimination[7]
ED₅₀ (generalization to cocaine)1.5 mg/kgRatDrug Discrimination[7]
Cardiovascular Effects
Effect on Heart Rate and Blood PressureNegligible up to 10 mg/kg (IV)MouseCardiovascular Monitoring[6]

Experimental Protocols

Synthesis of Tetrahydroisoquinolines (General)

A common method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction . This involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, typically under acidic conditions.

General Protocol:

  • Dissolve the β-arylethylamine in a suitable solvent (e.g., toluene, ethanol).

  • Add the aldehyde or ketone to the solution.

  • Add an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a base.

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Radioligand Binding Assay for α2-Adrenergic Receptors

This assay is used to determine the binding affinity of a compound to the α2-adrenergic receptor.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the α2-adrenergic receptor.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-clonidine) and varying concentrations of the test compound (TDIQ).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Marble-Burying Assay for Anxiolytic Activity

This assay assesses anxiety-like behavior in rodents. A reduction in the number of marbles buried is indicative of an anxiolytic effect.

Protocol Outline:

  • Place a mouse in a cage containing a layer of bedding with a number of marbles (e.g., 20) evenly spaced on top.

  • Allow the mouse to explore the cage for a set period (e.g., 30 minutes).

  • After the session, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

  • Compare the number of buried marbles between vehicle-treated and drug-treated groups.

Assessment of Anorectic Effects

Food intake studies are used to evaluate the appetite-suppressant effects of a compound.

Protocol Outline:

  • Acclimatize singly housed mice to a specific feeding schedule.

  • Administer the test compound or vehicle at a set time before the presentation of food.

  • Provide a pre-weighed amount of a palatable food ("snack" or standard chow).

  • Measure the amount of food consumed over a specific period.

  • Compare the food intake between the drug-treated and vehicle-treated groups.

Conclusion

TDIQ is a well-characterized tetrahydroisoquinoline derivative with a unique pharmacological profile, primarily acting as a partial agonist at α2-adrenergic receptors, leading to anxiolytic and anorectic effects. Its structural relationship to 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is defined by differences in the saturation of the isoquinoline ring and substitution at the 5-position. While the dihydro-methylated compound is commercially available, a lack of published biological data precludes a direct functional comparison. Based on established synthetic routes, it is plausible that 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline could serve as a precursor or intermediate in the synthesis of related tetrahydroisoquinoline analogs. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of such compounds, enabling further exploration of the structure-activity relationships within this important class of molecules. Further research into the biological properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is warranted to fully understand its potential and its relationship to the well-documented activities of TDIQ.

References

Preliminary Investigation into the Psychoactive Properties of Methyl-Dihydrodioxolo-isoquinolines: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary investigation into the psychoactive properties of methyl-dihydrodioxolo-isoquinolines. Due to a scarcity of publicly available research on a broad range of these specific compounds, this whitepaper focuses on a key representative molecule, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), and its N-methyl derivative. TDIQ, a conformationally restricted analog of phenylalkylamines, displays a unique pharmacological profile, distinct from classical stimulants like amphetamine. This guide synthesizes the available preclinical data, detailing its interaction with adrenergic systems, its behavioral effects, and the significant impact of N-methylation on its psychoactive properties. Detailed experimental protocols for key assays and quantitative data on receptor affinities are provided to support further research in this area.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities. The incorporation of a methylenedioxy moiety, as seen in psychoactive compounds like MDMA, coupled with the rigid isoquinoline framework, presents a novel chemical space for exploring potential psychoactive agents. This guide focuses on dihydrodioxolo-isoquinolines, with a particular emphasis on the effects of methylation on their biological activity. The primary subject of this investigation, TDIQ, serves as a crucial chemical tool for understanding the structure-activity relationships (SAR) within this class of compounds.

Preclinical studies reveal that TDIQ possesses a unique psychoactive profile, characterized by anxiolytic and anorectic effects, with a low potential for abuse.[1] Its mechanism of action is primarily attributed to its selective affinity for α2-adrenergic receptors, where it is thought to act as a partial agonist.[1][2] Notably, its discriminative stimulus effects in animal models align more closely with cocaine than with amphetamine, suggesting a complex interplay of neurochemical systems, potentially involving dopaminergic and serotonergic pathways in addition to its primary adrenergic targets.[3] A critical finding for this class of compounds is that N-methylation of TDIQ abolishes these characteristic stimulus properties, highlighting the profound influence of this structural modification on its psychoactive effects.

Pharmacological Profile

Receptor Binding Affinity

TDIQ demonstrates selective affinity for α2-adrenergic receptor subtypes.[2] The binding affinities (Ki) of TDIQ for various receptors are summarized in the table below. This data is compiled from preclinical radioligand binding studies.

Compound Receptor Subtype K_i_ (nM)
TDIQα_2A_-AdrenergicData not available in abstracts
TDIQα_2B_-AdrenergicData not available in abstracts
TDIQα_2C_-AdrenergicData not available in abstracts

Note: Specific K_i_ values were not available in the reviewed literature abstracts. Access to full-text articles would be required for precise quantitative data.

In Vivo Effects

Animal studies have been instrumental in characterizing the psychoactive properties of TDIQ. The primary findings are summarized below.

Compound Assay Effect ED_50_ (mg/kg)
TDIQDrug Discrimination (TDIQ-trained rats)Serves as a discriminative stimulus0.9
TDIQDrug Discrimination (Cocaine generalization)Fully generalizes to cocaine1.5
TDIQDrug Discrimination (Amphetamine generalization)Fails to generalize to amphetamine> 5.0
TDIQLocomotor ActivityNo stimulant or depressant effects-
TDIQ"Snack" Consumption InhibitionAnorectic-like effects1.3 - 19.4
TDIQMarble-Burying AssayAnxiolytic-like effects-
N-Methyl-TDIQDrug Discrimination (TDIQ-trained rats)Abolished stimulus action-

Signaling Pathways

The primary molecular target of TDIQ is the α2-adrenergic receptor, a G protein-coupled receptor (GPCR) associated with the G_i_ heterotrimeric G-protein.[4] Activation of the α2-adrenergic receptor by an agonist like TDIQ leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[5] This signaling cascade is a key mechanism for modulating neurotransmitter release.

alpha2_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TDIQ TDIQ (Agonist) alpha2_receptor α2-Adrenergic Receptor TDIQ->alpha2_receptor Binds to gi_protein Gi Protein alpha2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase cellular_response Decreased Neurotransmitter Release camp->cellular_response Leads to synthesis_workflow start Start: Precursor in Methanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 stir Stir overnight at room temperature add_nabh4->stir tlc Monitor with TLC stir->tlc workup Aqueous Workup (EtOAc, H2O, Brine) tlc->workup Reaction Complete purify Purification and Salt Formation (HCl) workup->purify end End: Pure Product purify->end

References

Unveiling Nature's Arsenal: A Technical Guide to Dioxolo[4,5-g]isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products has long been a fount of inspiration for the development of novel therapeutics. Among these, the dioxolo[4,5-g]isoquinoline scaffold, a core structure in a variety of isoquinoline alkaloids, has garnered significant attention for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural sources of these valuable compounds, complete with quantitative data, detailed experimental protocols for their isolation, and a visual representation of their engagement with key cellular signaling pathways.

Prominent Dioxolo[4,5-g]isoquinoline Alkaloids and Their Natural Sources

Four prominent alkaloids possessing the dioxolo[4,5-g]isoquinoline scaffold are protopine, sanguinarine, chelidonine, and berberine. These compounds are predominantly found in a select group of plant families, most notably Papaveraceae, Berberidaceae, and the Fumarioideae subfamily of Papaveraceae.

Table 1: Key Natural Sources of Dioxolo[4,5-g]isoquinoline Alkaloids

AlkaloidPlant SpeciesFamilyPlant Part(s)
Protopine Fumaria indicaPapaveraceaeWhole plant
Fumaria officinalisPapaveraceaeAerial parts
Macleaya cordataPapaveraceaeWhole plant
Chelidonium majusPapaveraceaeRoots, Aerial parts
Sanguinarine Sanguinaria canadensis (Bloodroot)PapaveraceaeRhizomes
Macleaya cordataPapaveraceaeWhole plant
Chelidonium majusPapaveraceaeRoots, Aerial parts
Chelidonine Chelidonium majus (Greater Celandine)PapaveraceaeRoots, Aerial parts
Berberine Berberis vulgaris (Barberry)BerberidaceaeRoot, Bark
Berberis aristataBerberidaceaeRoot
Coptis chinensisRanunculaceaeRhizome

Quantitative Analysis of Alkaloid Content

The concentration of these alkaloids can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes representative quantitative data from various studies.

Table 2: Quantitative Data of Selected Dioxolo[4,5-g]isoquinoline Alkaloids in Natural Sources

AlkaloidPlant SpeciesPlant PartMethodConcentration (% w/w)Reference
ProtopineFumaria indicaWhole PlantHPTLC3.69 ± 0.46[1][2]
ProtopineFumaria indicaWhole Plant (Butanol fraction)HPTLC~0.02[3]
SanguinarineMacleaya cordataWhole PlantHPLC0.068 (from 0.7% total alkaloids)[4][5]
ChelidonineChelidonium majusAerial Parts (Wild)LC/MSVariable (coptisine dominant)[6][7]
ChelidonineChelidonium majusAerial Parts (Cultivated)LC/MSHigher than wild-grown[6][7]
ChelidonineChelidonium majusRoots-3-4% (total alkaloids)[8]
BerberineBerberis aristataRootHPLC5.0[9]
BerberineBerberis aristataRoot-2.23[10]
BerberineBerberis aristataRootHPLC2.8-3.8[11][12]
BerberineBerberis vulgarisRoot-1.6-4.3[11]

Experimental Protocols for Extraction and Isolation

The successful isolation of dioxolo[4,5-g]isoquinoline alkaloids from their natural sources is a critical step in their study and utilization. The following protocols are detailed methodologies for the extraction and purification of protopine, sanguinarine, and berberine.

Protocol 1: Extraction and Quantification of Protopine from Fumaria indica

This protocol details the Soxhlet extraction of protopine followed by its quantification using High-Performance Thin-Layer Chromatography (HPTLC).[1][2]

1. Plant Material Preparation:

  • Air-dry the whole plant material of Fumaria indica in the shade.

  • Grind the dried plant material into a coarse powder.

2. Soxhlet Extraction:

  • Place a known quantity of the powdered plant material (e.g., 50 g) into a thimble.

  • Extract the material with methanol in a Soxhlet apparatus for a sufficient duration (e.g., 24 hours) until the solvent running through the siphon is colorless.

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract. The percentage extractive yield is typically around 9.4% w/w.[1]

3. HPTLC Quantification of Protopine:

  • Standard Preparation: Prepare a stock solution of protopine standard (1 mg/mL) in HPLC-grade methanol.

  • Sample Preparation: Dissolve a known amount of the dried methanolic extract in HPLC-grade methanol to a final concentration of 1 mg/mL.

  • Chromatography:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: Toluene:Ethyl acetate:Diethyl amine (8:2.5:0.5 v/v/v).[1][2]

    • Application: Apply the standard and sample solutions as bands onto the HPTLC plate.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: Densitometrically scan the dried plates at 290 nm.

  • Quantification: The amount of protopine in the sample is determined by comparing the peak area of the sample with that of the standard. The Rf value for protopine is approximately 0.22.[1][2]

Protocol 2: Isolation of Sanguinarine from Macleaya cordata

This protocol describes a method for the extraction and purification of sanguinarine from the whole plant of Macleaya cordata.[4][5]

1. Extraction of Total Alkaloids:

  • Soak 1 kg of ground, air-dried whole plant material of Macleaya cordata in 95% ethanol (3 x 5 L) for 2 days.

  • Dry the combined ethanol extracts and resuspend the residue in 5 L of 1% (v/v) sulfuric acid in water overnight.

  • Filter the suspension and alkalize the filtrate to pH 10 with 10% aqueous NaOH to precipitate the total alkaloids.

  • Collect the precipitate, which represents the crude alkaloid fraction (yield approximately 0.7%).[4][5]

2. Chromatographic Purification of Sanguinarine:

  • Subject the crude alkaloid fraction (6.5 g) to silica gel column chromatography.

  • Elute the column with a gradient of petroleum ether/ethyl acetate (from 4:1 to 1:1, v/v) followed by methanol to obtain several fractions.

  • Identify the active fraction containing sanguinarine (characterized by its red color).

  • Further purify the active fraction using preparative Thin-Layer Chromatography (TLC) with a mobile phase of CHCl3/MeOH/acetone (10:0.3:0.3, v/v).

  • Scrape the red band corresponding to sanguinarine and elute the compound from the silica gel.

  • Perform a final purification step using Sephadex LH-20 column chromatography, followed by a C-18 reverse-phase column with a gradient of MeOH/H2O to yield pure sanguinarine. From 1 kg of plant material, approximately 680.6 mg of sanguinarine can be obtained.[4][5]

Protocol 3: Isolation of Berberine from Berberis vulgaris Root

This protocol outlines the steps for the extraction and purification of berberine from the roots of Berberis vulgaris.[13]

1. Initial Extraction:

  • Prepare an aqueous extract of the powdered root of Berberis vulgaris by cold maceration with distilled water.

  • Dissolve the dried aqueous extract in 1% HCl.

  • Filter the acidic solution.

2. Acid-Base Extraction:

  • Alkalinize the filtrate to pH 8 with concentrated NH4OH.

  • Extract the alkaline solution with chloroform to separate the tertiary alkaloids.

  • Evaporate the chloroform to obtain the crude tertiary alkaloid fraction.

3. Column Chromatography:

  • Perform column chromatography on the crude alkaloid fraction using silica gel (100-200 mesh) as the stationary phase.

  • Elute the column with chloroform, followed by a gradient of chloroform and methanol (CHCl3:MeOH, 9:1 and 8:2).

  • Collect the fractions containing the yellow-colored compound, which is berberine.

  • Crystallize the berberine from the appropriate solvent to obtain yellow needles. The identity and purity can be confirmed by TLC, NMR, and comparison with a standard.[13]

Signaling Pathways Modulated by Dioxolo[4,5-g]isoquinoline Alkaloids

These alkaloids exert their biological effects by interacting with a multitude of cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate the key signaling cascades affected by protopine, sanguinarine, chelidonine, and berberine.

Protopine Signaling Pathways

Protopine has been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt and MAPK/NF-κB signaling pathways.[14][15][16][17]

Protopine_Signaling Protopine Protopine ROS ↑ Reactive Oxygen Species (ROS) Protopine->ROS MAPK MAPK (ERK, JNK, p38) Protopine->MAPK Inhibits PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K Inhibits NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation

Protopine's modulation of ROS/PI3K/Akt and MAPK/NF-κB pathways.
Sanguinarine Signaling Pathways

Sanguinarine exhibits anticancer activity by inhibiting key transcription factors such as STAT3 and NF-κB, which are crucial for tumor growth, survival, and metastasis.[18][19][20][21][22]

Sanguinarine_Signaling Sanguinarine Sanguinarine Upstream_Kinases Upstream Kinases (e.g., JAK2, Src) Sanguinarine->Upstream_Kinases Inhibits NFkB_S NF-κB Sanguinarine->NFkB_S Inhibits STAT3 STAT3 Upstream_Kinases->STAT3 Gene_Expression Target Gene Expression (c-myc, survivin) STAT3->Gene_Expression Cell_Proliferation Cell Proliferation & Invasion Gene_Expression->Cell_Proliferation Inflammation_S Inflammation NFkB_S->Inflammation_S

Sanguinarine's inhibitory effects on STAT3 and NF-κB signaling.
Chelidonine Signaling Pathways

Chelidonine induces apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway and by inhibiting the pro-survival PI3K/Akt signaling cascade.[23][24][25][26][27]

Chelidonine_Signaling Chelidonine Chelidonine p53 ↑ p53 Chelidonine->p53 PI3K_C PI3K Chelidonine->PI3K_C Inhibits GADD45A ↑ GADD45A p53->GADD45A p21 ↑ p21 p53->p21 Caspase3 ↑ Cleaved Caspase-3 p53->Caspase3 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis_p53 Apoptosis Caspase3->Apoptosis_p53 Akt_C Akt PI3K_C->Akt_C Akt_C->Apoptosis_p53 Inhibits

Chelidonine-induced apoptosis via p53 and PI3K/Akt pathways.
Berberine Signaling Pathways

Berberine is a well-studied metabolic regulator that activates AMP-activated protein kinase (AMPK), a central hub in cellular energy homeostasis. This activation leads to the inhibition of the mTOR pathway, a key regulator of cell growth and proliferation. Berberine also exhibits anti-inflammatory effects through the inhibition of NF-κB.[14][28][29][30][31]

Berberine_Signaling Berberine Berberine AMPK ↑ AMPK Berberine->AMPK NFkB_B NF-κB Berberine->NFkB_B Inhibits mTOR mTOR AMPK->mTOR Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inflammation_B Inflammation NFkB_B->Inflammation_B

Berberine's regulation of AMPK/mTOR and NF-κB signaling.

Conclusion

The dioxolo[4,5-g]isoquinoline scaffold represents a privileged structure in medicinal chemistry, with its natural derivatives exhibiting a wide array of promising pharmacological activities. This guide provides a foundational resource for researchers interested in exploring these compounds, offering insights into their natural origins, methods for their isolation, and the molecular mechanisms that underpin their biological effects. Further investigation into these and other related alkaloids will undoubtedly continue to fuel the discovery of new therapeutic agents for a range of human diseases.

References

Methodological & Application

Synthesis Protocol for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. This compound belongs to the dihydroisoquinoline class of molecules, which are prevalent in numerous biologically active natural products and pharmaceutical agents. The synthesis is based on the well-established Bischler-Napieralski reaction, a robust method for the cyclization of β-arylethylamides to form dihydroisoquinolines. The starting material for this synthesis is N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamide, which is prepared from 2-(1,3-benzodioxol-5-yl)ethanamine and acetic anhydride. While the target compound itself is not extensively studied, its structural analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been identified as an α2-adrenergic receptor agonist, suggesting potential pharmacological applications for the title compound.

Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(1,3-benzodioxol-5-yl)ethanamineC₉H₁₁NO₂165.19N/A (liquid)
Acetic AnhydrideC₄H₆O₃102.09-73
N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamideC₁₁H₁₃NO₃207.23103-105
5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline C₁₁H₁₁NO₂ 189.21 89-91 [1]

Note: Yields for the synthesis of the final product are not consistently reported in the literature; however, yields for analogous Bischler-Napieralski reactions typically range from moderate to good.

Experimental Protocols

Step 1: Synthesis of N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamide (Intermediate)

This procedure outlines the acylation of 2-(1,3-benzodioxol-5-yl)ethanamine to form the corresponding acetamide.

Materials:

  • 2-(1,3-benzodioxol-5-yl)ethanamine

  • Acetic anhydride

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-(1,3-benzodioxol-5-yl)ethanamine in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a slight molar excess of acetic anhydride to the cooled solution.

  • Add a suitable base, such as pyridine, to the reaction mixture to neutralize the acetic acid byproduct.

  • Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid.

Step 2: Synthesis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline (Final Product) via Bischler-Napieralski Reaction

This protocol describes the intramolecular cyclization of the intermediate acetamide to the target dihydroisoquinoline.

Materials:

  • N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Toluene or acetonitrile (anhydrous)

  • Sodium bicarbonate solution

  • Dichloromethane (DCM) or ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamide in anhydrous toluene or acetonitrile.

  • Carefully add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to the solution.[2] The reaction is typically carried out under refluxing acidic conditions.[2]

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Bischler-Napieralski Cyclization start1 2-(1,3-benzodioxol-5-yl)ethanamine + Acetic Anhydride reaction1 Acylation (DCM, Base) start1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 N-(2-(1,3-benzodioxol-5-yl)ethyl)acetamide reaction2 Cyclization (POCl₃, Toluene, Reflux) product1->reaction2 Intermediate workup1->product1 workup2 Workup & Purification reaction2->workup2 product2 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline workup2->product2

Caption: Two-step synthesis of the target compound.

Postulated Signaling Pathway

Based on the known activity of the structurally related compound TDIQ as an α2-adrenergic agonist, the following diagram illustrates the postulated signaling pathway for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

SignalingPathway cluster_membrane Cell Membrane ligand 5-Methyl-7,8-dihydro- dioxolo[4,5-g]isoquinoline receptor α2-Adrenergic Receptor (GPCR) ligand->receptor Binds to g_protein Gi Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response Leads to

Caption: Postulated α2-adrenergic signaling pathway.

References

Application Notes and Protocols for the Synthesis of Substituted Dihydroisoquinolines via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bischler-Napieralski reaction is a powerful and widely utilized method for the synthesis of 3,4-dihydroisoquinolines, a core structural motif present in numerous natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities.[1] First reported in 1893, this intramolecular cyclization of β-arylethylamides remains a cornerstone in medicinal chemistry and drug development for creating molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a comprehensive overview of the Bischler-Napieralski reaction, including its mechanistic details, experimental protocols, and quantitative data for the synthesis of various substituted dihydroisoquinolines. The subsequent reduction of the dihydroisoquinoline products can lead to the formation of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), which are crucial building blocks for more complex and biologically active molecules.[2]

Reaction Mechanism

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a condensing agent under acidic conditions, typically at elevated temperatures.[1][3] Two primary mechanistic pathways are generally proposed, with the prevailing mechanism often dependent on the specific reaction conditions and the condensing agent employed.[1][3][4]

  • Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate: In this pathway, the oxygen of the amide carbonyl attacks the condensing agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated imine-ester, which, after elimination, yields the 3,4-dihydroisoquinoline.[1][4]

  • Mechanism II: Nitrilium Ion Intermediate: This mechanism involves the initial dehydration of the amide to form a nitrilium ion intermediate.[5][6] Subsequent intramolecular electrophilic aromatic substitution then leads to the formation of the cyclized product.[4] Evidence for the nitrilium intermediate includes the observation of styrenes as a side product, which can arise from a retro-Ritter reaction.[5]

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Bischler_Napieralski_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediates Intermediates cluster_cyclization Cyclization cluster_product Product start β-Arylethylamide reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) start->reagent Activation intermediate1 Dichlorophosphoryl Imine-Ester reagent->intermediate1 Mechanism I intermediate2 Nitrilium Ion reagent->intermediate2 Mechanism II cyclization Intramolecular Electrophilic Aromatic Substitution intermediate1->cyclization intermediate2->cyclization product 3,4-Dihydroisoquinoline cyclization->product Deprotonation

Caption: General mechanism of the Bischler-Napieralski reaction.

Quantitative Data Summary

The yield and efficiency of the Bischler-Napieralski reaction are highly dependent on the substrate, particularly the electronic nature of the aromatic ring, and the reaction conditions employed. Electron-donating groups on the aromatic ring generally facilitate the reaction and improve yields.[3][7]

SubstrateReagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃TolueneReflux-Moderate to Good[8]
N-phenethylacetamidePOCl₃, P₂O₅-Reflux-Most Effective[4][5]
Substituted β-arylethylamidePOCl₃DCMReflux4-[7]
Substituted β-arylethylamideTf₂O, 2-chloropyridineDCM-20 to 00.83-[7]
Amide 4 (proprietary)POCl₃1,2-dichloroethane1001-3Moderate[9]
1-benzyl-3-isopropyl-3,4-dihydroisoquinoline----72[9]
Phenylethanols and nitrilesTf₂O----[10]

Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted 3,4-dihydroisoquinolines using the Bischler-Napieralski reaction.

Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.[8]

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Anhydrous dichloromethane (DCM) or toluene

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Add anhydrous DCM or toluene.

  • Add phosphorus oxychloride dropwise at room temperature.

  • The resulting solution is allowed to reflux for the time determined by reaction monitoring (e.g., 4 hours).

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it via rotary evaporation.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous phase with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mild Cyclization using Triflic Anhydride (Tf₂O)

This modified procedure allows for milder reaction conditions.

Materials:

  • Amide substrate (1.0 equiv)

  • Anhydrous dichloromethane (DCM)

  • 2-chloropyridine (2.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.25 equiv)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the amide in anhydrous DCM at -20 °C, add 2-chloropyridine.

  • Stir the resulting mixture at -20 °C for 5 minutes before the addition of Tf₂O.

  • Allow the resulting mixture to stir at -20 °C for 30 minutes and then at 0 °C for a further 20 minutes.

  • Quench the reaction by the addition of water.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

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Experimental_Workflow start Start: β-Arylethylamide in oven-dried flask reagents Add anhydrous solvent (e.g., DCM, Toluene) start->reagents addition Add dehydrating agent (e.g., POCl₃, Tf₂O) dropwise reagents->addition reaction Heat to reflux or stir at specified temperature addition->reaction monitoring Monitor reaction progress (e.g., TLC) reaction->monitoring workup Quench reaction (e.g., with NaHCO₃ or H₂O) monitoring->workup Reaction complete extraction Extract with organic solvent (e.g., DCM) workup->extraction drying Dry organic layer (e.g., with Na₂SO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by flash column chromatography concentration->purification product Obtain pure 3,4-Dihydroisoquinoline purification->product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Product Characterization

The synthesized 3,4-dihydroisoquinolines can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product. For example, in the ¹H NMR spectrum of 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline, characteristic signals for the aromatic protons, the CH group, and the CH₂ groups of the dihydroisoquinoline core, as well as the substituent groups, are observed.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product and confirm its elemental composition.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Melting Point: The melting point of solid products can be determined and compared to literature values for identification and purity assessment.

Troubleshooting

Low yields in the Bischler-Napieralski reaction can often be attributed to a few common issues:

  • Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can significantly hinder the electrophilic substitution, leading to poor yields. The reaction is most effective with electron-donating groups.[8]

  • Side Reactions: The formation of styrene derivatives via a retro-Ritter reaction is a known side reaction.[5] This can sometimes be minimized by using a nitrile as the solvent or by employing milder reaction conditions.[5]

  • Incomplete Reaction: Insufficient heating or reaction time can lead to incomplete conversion of the starting material. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.[8]

By carefully selecting the starting materials, optimizing the reaction conditions, and employing appropriate purification techniques, the Bischler-Napieralski reaction serves as a robust and versatile tool for the synthesis of a wide range of substituted 3,4-dihydroisoquinolines for applications in drug discovery and development.

References

Application Note: Quantification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline using a validated HPLC-MS/MS method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in a relevant biological matrix. The protocol provides a comprehensive guide for researchers engaged in preclinical and clinical studies involving this compound. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis.

Introduction

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound belonging to the isoquinoline family.[1] Compounds with this structural backbone are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a robust HPLC-MS/MS method developed and validated for this purpose.

Experimental

Chemicals and Reagents
  • 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline (Reference Standard, purity ≥98%)

  • 5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline (Internal Standard, purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer was used.

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

A protein precipitation method was employed for sample extraction:

  • To 50 µL of the plasma sample, add 150 µL of acetonitrile containing the internal standard (5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline) at a concentration of 50 ng/mL.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.5595
2.5595
2.6955
4.0955
Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The ion transitions were monitored in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline190.2175.110025
5,6,7,8-Tetrahydro-1,3-dioxolo(4,5-g)isoquinoline (IS)176.2161.110022

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, and matrix effect according to standard regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.

Table 3: Calibration Curve Summary

Concentration (ng/mL)Mean Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.01298.58.2
50.061101.26.5
100.12399.85.1
500.615102.54.3
1001.2398.93.7
5006.1499.22.9
100012.28100.82.1
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC36.8102.17.5101.5
Medium QC3004.299.55.1100.3
High QC8003.1100.74.099.8

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc ms MS/MS Detection (MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for the quantification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Conclusion

The described HPLC-MS/MS method provides a reliable and efficient means for the quantification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for the analysis of a large number of samples in a drug development setting. This validated method meets the criteria for linearity, sensitivity, precision, and accuracy, ensuring high-quality data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and its Analogs in CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Researcher: Extensive literature searches for the specific compound 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline (CAS RN 17104-27-7) did not yield published studies detailing its pharmacological activity, mechanism of action, or established experimental protocols as a CNS research tool.[1][2] The majority of available scientific literature focuses on a closely related, unmethylated analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) .

Given the structural similarity, the following application notes and protocols are based on the extensive research conducted on TDIQ. These notes are intended to serve as a valuable reference and starting point for investigating the CNS effects of TDIQ and potentially for designing studies for its 5-methyl derivative. It is crucial to note that methylation can significantly alter the pharmacological profile of a compound; for instance, N-methylation of TDIQ has been shown to abolish its stimulus action.[3]

Application Notes for 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) as a CNS Research Tool

Introduction: 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) is a conformationally restricted phenylalkylamine analog.[4][5] Unlike structurally related compounds such as amphetamine, TDIQ does not act as a locomotor stimulant.[4][5] Preclinical studies have identified TDIQ as a potential therapeutic agent with anxiolytic-like, appetite suppressant, and cocaine abuse treatment applications, exhibiting a favorable separation between therapeutic effects and side effects like motor impairment or cardiovascular changes.[4]

Mechanism of Action: The primary mechanism of action for TDIQ is believed to be through its interaction with the adrenergic system. Radioligand binding studies have demonstrated that TDIQ has a selective affinity for α2-adrenergic receptor subtypes (α2A, α2B, and α2C).[4] Behavioral data further suggest that it may act as an agonist or a partial agonist at these receptors.[4] While it has a complex pharmacological profile with some interactions suggested with dopaminergic and serotonergic systems, its primary utility as a research tool lies in probing the function of α2-adrenergic receptors in the CNS.[5]

Potential Research Applications:

  • Anxiolytic Drug Discovery: Investigating the role of α2-adrenergic receptors in anxiety disorders.[4]

  • Obesity and Appetite Regulation: Studying the central mechanisms of appetite suppression.[4]

  • Substance Abuse Research: Exploring novel pharmacotherapies for cocaine dependence.[4][5]

  • Structure-Activity Relationship (SAR) Studies: Serving as a structural template for the development of novel α2-adrenergic receptor-selective compounds.[4]

Quantitative Data Summary for TDIQ
ParameterSpeciesAssayValueReference
Stimulus Generalization RatDrug DiscriminationED₅₀ = 0.9 mg/kg[5]
Cocaine Generalization RatDrug DiscriminationED₅₀ = 1.5 mg/kg[5]
MDMA Partial Generalization RatDrug Discrimination76% TDIQ-appropriate responding[5]
Anxiolytic-like Activity MouseMarble-Burying AssayDose-dependent inhibition of burying[4]
Cardiovascular Effects MouseHeart Rate & Blood PressureNegligible effects up to 10 mg/kg (IV)[4]

Experimental Protocols

Protocol 1: Drug Discrimination in Rats

This protocol is designed to assess the subjective stimulus effects of TDIQ and to compare them with other CNS active agents.

1. Animals:

  • Male Sprague-Dawley rats, weighing 200-250g at the start of the experiment.

  • Housed individually with free access to water and limited access to food to maintain 85-90% of their free-feeding body weight.

2. Apparatus:

  • Standard two-lever operant conditioning chambers.

  • Each chamber is equipped with a food pellet dispenser.

3. Training Procedure:

  • Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.

  • Once stable responding is achieved, drug discrimination training begins.

  • On training days, rats receive an intraperitoneal (IP) injection of either TDIQ (5.0 mg/kg) or vehicle (e.g., saline) 15 minutes prior to being placed in the operant chamber.

  • The lever that produces food reinforcement is contingent on the injection administered (e.g., left lever for TDIQ, right lever for vehicle). This is counterbalanced across animals.

  • Training continues until a criterion of at least 80% correct responses on the appropriate lever is met for 8 out of 10 consecutive sessions.

4. Testing Procedure (Generalization):

  • Once trained, test sessions are conducted.

  • Various doses of TDIQ or other test compounds (e.g., cocaine, amphetamine) are administered prior to the session.

  • During test sessions, responses on either lever are recorded, but no food reinforcement is delivered.

  • The percentage of responses on the TDIQ-appropriate lever is calculated to determine the degree of generalization.

5. Data Analysis:

  • The primary dependent variable is the percentage of responses on the drug-associated lever.

  • ED₅₀ values (the dose at which the test drug produces 50% of the maximum effect) are calculated using regression analysis.

Protocol 2: Marble-Burying Assay for Anxiolytic-like Activity in Mice

This protocol is used to evaluate the potential anxiolytic-like effects of TDIQ.

1. Animals:

  • Male ICR mice, weighing 20-25g.

  • Housed in groups or individually as per experimental design.

2. Apparatus:

  • Standard mouse cages (e.g., 21 x 32 x 13 cm).

  • Clean bedding material (e.g., wood chips), approximately 5 cm deep.

  • 20-25 glass marbles (approximately 1.5 cm in diameter).

3. Procedure:

  • Mice are habituated to the testing room for at least 1 hour before the experiment.

  • Administer TDIQ or a reference anxiolytic (e.g., diazepam) or vehicle via the desired route (e.g., IP) at a specified time before the test (e.g., 30 minutes).

  • Place each mouse individually into a cage containing the bedding and 25 marbles evenly spaced on the surface.

  • Leave the mouse undisturbed for 30 minutes.

  • After 30 minutes, remove the mouse from the cage.

  • Count the number of marbles that are at least two-thirds buried in the bedding.

4. Data Analysis:

  • The primary dependent variable is the number of marbles buried.

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of TDIQ with the vehicle and positive control groups. A significant reduction in the number of buried marbles is indicative of an anxiolytic-like effect.

Visualizations

TDIQ_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft TDIQ TDIQ Alpha2_AR α2-Adrenergic Receptor TDIQ->Alpha2_AR Agonist/Partial Agonist Gi Gi Protein Alpha2_AR->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP NE_Vesicle Norepinephrine Vesicle cAMP->NE_Vesicle Modulates Fusion NE_Vesicle->NE_Release Reduced Release NE NE

Caption: Proposed signaling pathway for TDIQ at presynaptic α2-adrenergic receptors.

Experimental_Workflow_Drug_Discrimination cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Sprague-Dawley Rats Housing Individual Housing Food Restriction Animals->Housing Training Lever Press Training (TDIQ vs. Vehicle) Housing->Training Apparatus Two-Lever Operant Chambers Apparatus->Training Criterion Achieve >80% Correct Responding Training->Criterion Testing Administer Test Compound (Generalization Test) Criterion->Testing Data Record Responses on TDIQ-Appropriate Lever Testing->Data Analysis Calculate % Generalization Determine ED50 Values Data->Analysis Conclusion Assess Subjective Drug Effects Analysis->Conclusion

Caption: Workflow for a drug discrimination study using TDIQ.

References

Application Notes and Protocols for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a significant lack of published neuropharmacological data for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. The information presented herein is largely based on studies of its close structural analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), and is intended to serve as a guide for future research. All experimental protocols are provided as general methodologies and should be optimized for specific laboratory conditions.

Introduction

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is a semi-rigid analog of phenethylamine, belonging to the tetrahydroisoquinoline class of compounds. While its specific neuropharmacological profile is uncharacterized, its structural similarity to TDIQ suggests potential interactions with monoaminergic systems in the central nervous system (CNS). TDIQ has been shown to possess unique stimulus properties, distinct from classical psychostimulants, and exhibits a promising preclinical profile as an anxiolytic and appetite suppressant with a favorable side-effect profile.[1] Preliminary studies suggest that the mechanism of action for TDIQ may involve the alpha-2 adrenergic receptor system.[1][2]

Notably, N-methylation of TDIQ has been reported to abolish its discriminative stimulus effects, indicating that the presence and position of the methyl group are critical determinants of its pharmacological activity.[2] This suggests that 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline may have a distinct pharmacological profile from TDIQ.

These application notes provide a framework for the initial neuropharmacological characterization of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, drawing upon the methodologies used to study its close analog, TDIQ.

Potential Neuropharmacological Applications

Based on the pharmacology of TDIQ, potential areas of investigation for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline include:

  • Anxiolytic Agents: TDIQ has demonstrated anxiolytic-like effects in preclinical models.[1]

  • Appetite Suppressants: Studies have shown that TDIQ can reduce food intake in animal models.[1]

  • Treatment for Substance Use Disorders: The unique stimulus properties of TDIQ and its differentiation from drugs of abuse like cocaine suggest potential therapeutic applications in addiction.[1][3]

  • Novel CNS Modulators: The distinct pharmacological profile of TDIQ suggests that its derivatives could represent a novel class of CNS-acting agents.[2]

Quantitative Data Summary (Hypothetical)

As no quantitative data for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is currently available, the following table is presented as a template for organizing future experimental findings. Data for the related compound TDIQ is included for comparative purposes where available.

Parameter5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)Reference Compound(s)
Receptor Binding Affinity (Ki, nM)
α2A-Adrenergic ReceptorData not availableSelective affinity noted, specific Ki not provided in abstracts[1]Clonidine
α2B-Adrenergic ReceptorData not availableSelective affinity noted, specific Ki not provided in abstracts[1]Prazosin
α2C-Adrenergic ReceptorData not availableSelective affinity noted, specific Ki not provided in abstracts[1]MK-912
Dopamine Transporter (DAT)Data not availableData not availableGBR-12909
Serotonin Transporter (SERT)Data not availableData not availableFluoxetine
Norepinephrine Transporter (NET)Data not availableData not availableDesipramine
In Vivo Pharmacology (ED50, mg/kg)
Drug Discrimination (vs. Saline)Data not available0.9[3]Cocaine (ED50 = 1.5)[3]
Anxiolytic-like effect (Marble Burying)Data not availableDose-dependent inhibition[1]Diazepam
Appetite Suppression (Snack Consumption)Data not availableDose-dependent inhibition[1]Fenfluramine

Experimental Protocols

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This protocol provides a general method for determining the binding affinity of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline for α2-adrenergic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of the test compound for α2A, α2B, and α2C adrenergic receptors.

Materials:

  • Cell membranes expressing human recombinant α2A, α2B, or α2C adrenergic receptors.

  • Radioligand (e.g., [3H]Rauwolscine or [3H]MK-912).

  • Non-specific binding control (e.g., Yohimbine).

  • Test compound: 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Drug Discrimination Study in Rats

This protocol outlines a procedure to assess the stimulus properties of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Objective: To determine if the test compound produces interoceptive cues similar to a known drug of abuse (e.g., cocaine) or if it has unique stimulus properties.

Apparatus:

  • Standard two-lever operant conditioning chambers.

  • Syringes and injection needles.

Procedure:

  • Training Phase:

    • Food-deprived rats are trained to press one of two levers for a food reward following an injection of a training drug (e.g., cocaine, 10 mg/kg, i.p.).

    • On alternate days, they are trained to press the other lever for a food reward following a saline injection.

    • Training continues until the rats reliably select the correct lever based on the injection they received (>80% correct responses).

  • Testing Phase:

    • Once trained, various doses of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline are administered to the rats.

    • The percentage of responses on the drug-appropriate lever is recorded.

    • Full substitution is considered when >80% of responses are on the drug-appropriate lever.

    • Partial substitution occurs when responses are between 20% and 80%.

    • No substitution is recorded when <20% of responses are on the drug-appropriate lever.

  • Data Analysis:

    • Dose-response curves are generated to determine the ED50 for substitution.

    • Response rates are also analyzed to assess any disruptive effects on behavior.

Visualizations

Signaling Pathways

Alpha2_Adrenergic_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 5-Methyl-7,8-dihydro- dioxolo[4,5-g]isoquinoline (Hypothetical Agonist) Alpha2AR α2-Adrenergic Receptor Ligand->Alpha2AR Gi Gi Protein Alpha2AR->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., decreased neuronal firing) PKA->Response Phosphorylation of downstream targets

Caption: Hypothetical signaling pathway of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Experimental Workflows

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Start Start: Naive Rats Drug_Inj Inject Training Drug (e.g., Cocaine) Start->Drug_Inj Saline_Inj Inject Saline Start->Saline_Inj Lever_Press_Drug Press 'Drug' Lever for Reward Drug_Inj->Lever_Press_Drug Lever_Press_Saline Press 'Saline' Lever for Reward Saline_Inj->Lever_Press_Saline Criterion Meet Discrimination Criterion (>80% correct) Lever_Press_Drug->Criterion Lever_Press_Saline->Criterion Test_Inj Inject Test Compound (5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline) Criterion->Test_Inj Proceed to Testing Lever_Choice Record Lever Choice (% Drug Lever) Test_Inj->Lever_Choice Analysis Data Analysis: Generate Dose-Response Curve Lever_Choice->Analysis

References

Application Notes: Radioligand Binding Assays for Dopamine and Serotonin Receptors Using Isoquinoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for quantifying the interaction between a ligand and a receptor.[1][2] These assays are considered the gold standard for determining the affinity of a drug candidate for its target.[1][3] This document provides a detailed protocol for conducting competitive radioligand binding assays to characterize the affinity of isoquinoline-based ligands for dopamine and serotonin receptor subtypes.

Dopamine and serotonin receptors, predominantly G-protein coupled receptors (GPCRs), are crucial targets for therapeutic agents treating neurological and psychiatric disorders.[4][5] Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which primarily couple to Gαs/olf and Gαi/o proteins, respectively.[6][7] Serotonin (5-HT) receptors are a larger family with 15 subtypes, most of which are GPCRs that couple to Gαs, Gαi, or Gαq proteins, with the notable exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[8][9]

Isoquinoline alkaloids and their synthetic derivatives represent a significant class of compounds that have shown affinity for various CNS receptors.[10][11] Natural products such as (S)-(−)-isocorypalmine and (S)-(−)-tetrahydropalmatine have demonstrated potent binding to dopamine receptors, acting as partial agonists or antagonists.[10][11] Understanding the binding characteristics of these ligands is essential for developing novel therapeutics with improved selectivity and efficacy.

Data Presentation: Binding Affinities of Isoquinoline Ligands

The following tables summarize the binding affinities (Ki, in nM) of representative isoquinoline ligands for human dopamine receptor subtypes. Data for isoquinoline ligand binding to serotonin receptors is less prevalent in the initial literature search but is an active area of research.

Table 1: Binding Affinities (Ki) of Isoquinoline Ligands for Dopamine Receptors

LigandD1 (nM)D2 (nM)D3 (nM)D4 (nM)D5 (nM)Reference
(S)-(−)-Isocorypalmine5.541.837.377.49.5[10][11]
(S)-(−)-Tetrahydropalmatine1243881420--[10][11]
(R)-(+)-Govadine8.75708 (D2S)606-13.4[10]
(S)-(−)-Govadine5.77165 (D2L)548-10.5[10]

Note: D2S and D2L are splice variants of the D2 receptor. Data denoted with "-" was not available in the cited sources.

Signaling Pathways

Dopamine Receptor Signaling

Dopamine receptors modulate neuronal activity through distinct signaling cascades. D1-like receptors typically stimulate adenylyl cyclase via Gαs/olf, increasing cyclic AMP (cAMP) levels.[6][12] In contrast, D2-like receptors inhibit adenylyl cyclase through Gαi/o coupling, decreasing cAMP production.[6][12]

Dopamine_Signaling cluster_D1 D1-like Pathway (D1, D5) cluster_D2 D2-like Pathway (D2, D3, D4) D1_Receptor D1/D5 Receptor Gs Gαs/olf D1_Receptor->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Stimulates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 Produces PKA PKA cAMP_D1->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Dopamine_D1 Dopamine Dopamine_D1->D1_Receptor D2_Receptor D2/D3/D4 Receptor Gi Gαi/o D2_Receptor->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Releases cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 IonChannels Ion Channels G_beta_gamma->IonChannels Modulates Dopamine_D2 Dopamine Dopamine_D2->D2_Receptor

Figure 1: Simplified Dopamine Receptor Signaling Pathways.
Serotonin Receptor Signaling

Serotonin receptor signaling is highly diverse. For example, 5-HT1 and 5-HT5 receptors couple to Gαi to inhibit adenylyl cyclase, 5-HT2 receptors couple to Gαq to activate the phospholipase C (PLC) pathway, and 5-HT4, 5-HT6, and 5-HT7 receptors couple to Gαs to stimulate adenylyl cyclase.[8][9] The 5-HT3 receptor is a non-selective cation channel.[8]

Serotonin_Signaling cluster_Gi Gi-Coupled cluster_Gq Gq-Coupled cluster_Gs Gs-Coupled cluster_Ion Ligand-Gated Ion Channel Serotonin Serotonin R_5HT1 5-HT1/5-HT5 Serotonin->R_5HT1 R_5HT2 5-HT2 Serotonin->R_5HT2 R_5HT4_6_7 5-HT4/6/7 Serotonin->R_5HT4_6_7 R_5HT3 5-HT3 Serotonin->R_5HT3 AC_Inhibit Adenylyl Cyclase R_5HT1->AC_Inhibit Inhibits cAMP_Down ↓ cAMP AC_Inhibit->cAMP_Down PLC Phospholipase C R_5HT2->PLC Activates IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+, PKC IP3_DAG->Ca_PKC AC_Stimulate Adenylyl Cyclase R_5HT4_6_7->AC_Stimulate Stimulates cAMP_Up ↑ cAMP AC_Stimulate->cAMP_Up Ion_Flow Cation Influx (Na+, K+, Ca2+) R_5HT3->Ion_Flow Opens Depolarization Depolarization Ion_Flow->Depolarization

Figure 2: Major Serotonin Receptor Signaling Mechanisms.

Experimental Protocols

This section details a generalized competitive radioligand binding assay protocol. This method is used to determine the affinity (Ki) of an unlabeled test compound (e.g., an isoquinoline ligand) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[1][3]

Materials and Reagents
  • Receptor Source : Cell membranes or tissue homogenates expressing the dopamine or serotonin receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand : A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors, [³H]-SCH23390 for D1 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

  • Test Ligand : Unlabeled isoquinoline compound of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Non-Specific Binding (NSB) Ligand : A high concentration of an unlabeled ligand known to saturate the target receptor (e.g., Haloperidol for D2 receptors, (+)Butaclamol for D1 receptors).

  • Assay Buffer : e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The presence of divalent cations can be essential for receptor binding.[2]

  • Filtration Apparatus : 96-well cell harvester (e.g., Brandel or PerkinElmer).

  • Filter Mats : Glass fiber filters (e.g., GF/B or GF/C), often pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Vials or Plates : Compatible with the filter mats.

  • Scintillation Cocktail : Liquid scintillation fluid.

  • Liquid Scintillation Counter : To measure radioactivity.

  • 96-well Assay Plates : Polypropylene plates are recommended to minimize ligand adsorption.[13]

Experimental Workflow

Radioligand_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well Plate) cluster_harvest Harvesting & Counting cluster_analysis Data Analysis Prep_Reagents Prepare Buffers, Radioligand, Test Ligands Add_Components Add Buffer, Ligands, & Membranes to Wells Prep_Reagents->Add_Components Prep_Membranes Thaw & Homogenize Receptor Membranes Prep_Membranes->Add_Components Incubate Incubate at RT to Reach Equilibrium Add_Components->Incubate Harvest Rapidly Filter Contents onto Glass Fiber Mat Incubate->Harvest Wash Wash Filters with Ice-Cold Buffer Harvest->Wash Count Dry Filters & Add Scintillation Cocktail & Count CPM Wash->Count Plot_Data Plot % Inhibition vs. [Test Ligand] Count->Plot_Data Calc_IC50 Determine IC50 (Non-linear Regression) Plot_Data->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Figure 3: General Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Protocol

  • Preparation :

    • Prepare the assay buffer and store it on ice.

    • Prepare serial dilutions of the unlabeled isoquinoline test ligand in the assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer at a concentration that is typically at or below its dissociation constant (Kd).

    • Prepare the non-specific binding (NSB) control ligand at a high concentration (e.g., 10 µM).

    • Thaw the receptor membranes on ice and dilute them in ice-cold assay buffer to a final concentration that provides an adequate signal-to-noise ratio. Homogenize briefly if necessary.

  • Assay Plate Setup :

    • Set up a 96-well plate in triplicate for each condition:

      • Total Binding (TB) : Add assay buffer, radioligand, and membranes.

      • Non-Specific Binding (NSB) : Add the NSB ligand, radioligand, and membranes.

      • Competition : Add the serially diluted test ligand, radioligand, and membranes.

    • The typical order of addition is buffer, unlabeled ligand (or NSB ligand), radioligand, and finally the membrane preparation to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation :

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This should be determined empirically in kinetic association/dissociation experiments.[1]

  • Termination and Harvesting :

    • The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[3]

    • Immediately wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting :

    • Dry the filter mats completely (e.g., under a heat lamp or in a microwave).

    • Place the filter discs into scintillation vials or a compatible 96-well plate.

    • Add scintillation cocktail to each vial/well and allow it to equilibrate.

    • Measure the radioactivity, expressed as Counts Per Minute (CPM), using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding :

    • Average the CPM values for each triplicate.

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine IC50 :

    • For each concentration of the test ligand, calculate the specific binding.

    • Convert the specific binding at each test ligand concentration to a percentage of the maximum specific binding (in the absence of the competitor).

    • Plot the percent specific binding against the log concentration of the test ligand.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC50 value, which is the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki :

    • The IC50 value is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test ligand (Ki), use the Cheng-Prusoff equation:[14]

      • Ki = IC50 / (1 + ([L] / Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).[3][15]

References

Application Notes & Protocols: Solid-Phase Synthesis of a Dioxolo[4,5-g]isoquinoline Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dioxolo[4,5-g]isoquinoline scaffold is a key structural motif present in a variety of biologically active natural products and synthetic compounds. Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery and development. Solid-phase organic synthesis (SPOS) offers a highly efficient platform for the generation of combinatorial libraries of such compounds, facilitating the rapid exploration of structure-activity relationships (SAR). This document provides a detailed protocol for the solid-phase synthesis of a library of dioxolo[4,5-g]isoquinoline derivatives, leveraging a Bischler-Napieralski-type cyclization strategy.

Overview of the Synthetic Strategy

The proposed solid-phase synthesis utilizes a hydroxymethyl resin as the solid support. The synthesis commences with the immobilization of a suitable building block, followed by a series of chemical transformations to construct the target isoquinoline core. The final products are cleaved from the resin to yield the desired library of dioxolo[4,5-g]isoquinoline derivatives in high purity.

Experimental Workflow

G cluster_resin_prep Resin Preparation cluster_synthesis On-Bead Synthesis cluster_cleavage Cleavage and Purification resin Hydroxymethyl Resin activated_resin Activated Resin resin->activated_resin Activation immobilized_amine Immobilized Piperonylamine activated_resin->immobilized_amine Immobilization acylated_amine Acylated Amine immobilized_amine->acylated_amine Acylation (Diversity Point 1) dihydroisoquinoline Resin-Bound Dihydroisoquinoline acylated_amine->dihydroisoquinoline Bischler-Napieralski Cyclization isoquinoline Resin-Bound Isoquinoline dihydroisoquinoline->isoquinoline Oxidation cleaved_product Cleaved Product isoquinoline->cleaved_product Cleavage from Resin purified_product Purified Product Library cleaved_product->purified_product Purification

Caption: Overall workflow for the solid-phase synthesis of the dioxolo[4,5-g]isoquinoline library.

Detailed Experimental Protocols

Resin Activation and Immobilization of Piperonylamine
  • Materials: Hydroxymethyl resin (1.0 g, 1.0 mmol/g loading), 4-nitrophenyl chloroformate (1.0 g, 5.0 mmol), N,N-diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol), Piperonylamine (0.76 g, 5.0 mmol), N,N-dimethylformamide (DMF, 20 mL), Dichloromethane (DCM, 20 mL).

  • Protocol:

    • Swell the hydroxymethyl resin in DMF (10 mL) for 1 hour in a reaction vessel.

    • Drain the solvent and wash the resin with DCM (3 x 10 mL).

    • Add a solution of 4-nitrophenyl chloroformate and DIPEA in DCM (10 mL) to the resin.

    • Shake the mixture at room temperature for 4 hours.

    • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL) to obtain the activated resin.

    • Add a solution of piperonylamine and DIPEA in DMF (10 mL) to the activated resin.

    • Shake the mixture at room temperature for 12 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

Acylation of the Resin-Bound Amine (Introduction of Diversity Point 1)
  • Materials: Resin-bound piperonylamine (0.5 g, ~0.5 mmol), a library of carboxylic acids (R-COOH, 2.5 mmol each), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (0.95 g, 2.5 mmol), DIPEA (0.87 mL, 5.0 mmol), DMF (10 mL).

  • Protocol (for each carboxylic acid):

    • Swell the resin-bound piperonylamine in DMF (5 mL) for 30 minutes.

    • In a separate vial, dissolve the carboxylic acid, HATU, and DIPEA in DMF (5 mL).

    • Add the solution to the resin and shake at room temperature for 6 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

Bischler-Napieralski Cyclization
  • Materials: Acylated resin from the previous step, Phosphorus oxychloride (POCl₃) (0.93 mL, 10 mmol), Toluene (10 mL).

  • Protocol:

    • Swell the acylated resin in toluene (10 mL).

    • Add POCl₃ dropwise to the suspension at 0 °C.

    • Heat the mixture at 80 °C and shake for 12 hours.

    • Cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate.

    • Wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

Oxidation to the Isoquinoline
  • Materials: Resin-bound dihydroisoquinoline, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.45 g, 2.0 mmol), Toluene (10 mL).

  • Protocol:

    • Swell the resin in toluene (10 mL).

    • Add DDQ and heat the mixture at 100 °C for 8 hours.

    • Cool to room temperature and wash the resin with toluene (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

    • Dry the resin under vacuum.

Cleavage from the Resin
  • Materials: Resin-bound isoquinoline, Trifluoroacetic acid (TFA)/DCM (1:1 v/v, 10 mL).

  • Protocol:

    • Treat the resin with a TFA/DCM solution for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with DCM (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by preparative HPLC to yield the final dioxolo[4,5-g]isoquinoline derivative.

Quantitative Data Summary

StepParameterValue
Resin Loading Initial Loading1.0 mmol/g
Loading Efficiency~85%
Acylation Average Yield>90%
Cyclization Average Yield~75-85%
Oxidation Average Yield>95%
Cleavage & Purification Overall Yield (5 steps)30-50%
Average Purity (HPLC)>95%

Application in Investigating Signaling Pathways

Libraries of dioxolo[4,5-g]isoquinoline derivatives can be screened for their biological activity against various cellular targets. For instance, they can be evaluated as potential inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation Library Dioxolo[4,5-g]isoquinoline Derivative Library Library->Kinase_B Inhibition

Caption: Screening of the library against a hypothetical kinase signaling pathway.

Conclusion

The solid-phase synthesis protocol outlined provides a robust and efficient method for the generation of a diverse library of dioxolo[4,5-g]isoquinoline derivatives. This high-throughput approach is well-suited for medicinal chemistry programs aimed at the discovery of novel therapeutic agents targeting a range of biological pathways. The ability to systematically modify the core scaffold at defined diversity points allows for a comprehensive exploration of the chemical space and the development of detailed structure-activity relationships.

Unveiling the Molecular Architecture: X-ray Crystallography Techniques for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isoquinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. Their diverse applications in medicine, including acting as anticancer, antimicrobial, and anti-inflammatory agents, stem from their unique structural frameworks. Elucidating the precise three-dimensional arrangement of atoms within these molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and guiding rational drug design. X-ray crystallography stands as the definitive method for obtaining this detailed structural information at the atomic level.

This document provides a comprehensive overview of the application of X-ray crystallography to the study of isoquinoline derivatives, offering detailed protocols for crystallization and a guide to the subsequent steps of data collection, structure solution, and refinement.

Application Notes

The crystal structure of an isoquinoline derivative provides invaluable insights for drug development. By revealing the exact conformation of the molecule, the nature of intermolecular interactions, and the overall crystal packing, researchers can:

  • Confirm Molecular Structure: Unambiguously determine the chemical connectivity, stereochemistry, and conformation of a synthesized isoquinoline derivative.

  • Understand Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity, enabling the design of more potent and selective drug candidates.

  • Facilitate Drug Design: Provide an experimental basis for computational modeling and docking studies to predict and understand interactions with biological targets.

  • Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct physical properties, including solubility and bioavailability. X-ray crystallography is the gold standard for identifying and characterizing these polymorphs.

Experimental Protocols

Success in X-ray crystallography is critically dependent on the ability to grow high-quality single crystals. The following protocols outline common crystallization techniques applicable to isoquinoline derivatives.

Protocol 1: Slow Evaporation

This is often the simplest and most common crystallization technique.

Methodology:

  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. A good solvent will dissolve the isoquinoline derivative when heated but will result in a supersaturated solution upon slow cooling or evaporation at room temperature. Common solvents to screen include methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

  • Dissolution: Dissolve the purified isoquinoline derivative in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be necessary to achieve complete dissolution.

  • Filtration (Optional): If any particulate matter is present, filter the warm solution through a small cotton plug or a syringe filter into a clean crystallization vessel (e.g., a small beaker or vial).

  • Crystallization: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry briefly before analysis.

Protocol 2: Slow Cooling

This method is effective for compounds that exhibit a significant difference in solubility at different temperatures.

Methodology:

  • Dissolution: Prepare a saturated solution of the isoquinoline derivative in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Insulation: Place the hot solution in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to promote slow cooling.

  • Crystallization: As the solution slowly cools to room temperature, the solubility of the compound will decrease, leading to the formation of crystals.

  • Further Cooling (Optional): To maximize the yield, the vessel can be transferred to a refrigerator or freezer after it has reached room temperature.

  • Crystal Harvesting: Isolate the crystals as described in the slow evaporation protocol.

Protocol 3: Vapor Diffusion

This technique is particularly useful for small quantities of material and for screening a wide range of crystallization conditions.

Methodology:

  • Setup: Place a small, open vial containing a concentrated solution of the isoquinoline derivative inside a larger, sealed container (e.g., a beaker or jar). The larger container should contain a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble.

  • Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution of the isoquinoline derivative. This gradual change in the solvent composition will reduce the solubility of the compound, inducing crystallization.

  • Incubation and Harvesting: Allow the setup to remain undisturbed until crystals form. Harvest the crystals as previously described.

Data Presentation: Crystallographic Data for Isoquinoline Derivatives

The following table summarizes representative crystallographic data for two hypothetical isoquinoline derivatives, illustrating the type of information obtained from a successful X-ray diffraction experiment.

ParameterCompound ACompound B
Chemical FormulaC₁₂H₁₇NO₃C₁₅H₁₇NO₂S₂
Formula Weight223.27307.41
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)7.854(2)5.2804(5)
b (Å)10.231(3)8.1347(17)
c (Å)14.567(4)35.015(4)
α (°)9090
β (°)9090
γ (°)9090
Volume (ų)1170.1(5)1504.1(4)
Z44
Calculated Density (g/cm³)1.2651.358
Absorption Coefficient (mm⁻¹)0.0910.354
F(000)480648
Crystal Size (mm³)0.30 x 0.25 x 0.200.45 x 0.20 x 0.15
Radiation (λ, Å)MoKα (0.71073)MoKα (0.71073)
Reflections Collected845220270
Independent Reflections21452757
R(int)0.0350.0346
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112R₁ = 0.0389, wR₂ = 0.0965
Goodness-of-fit on F²1.051.062

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structure determination of a novel isoquinoline derivative and the general process of X-ray diffraction data processing.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis cluster_application Application synthesis Synthesis of Isoquinoline Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization Trials (Slow Evaporation, Slow Cooling, Vapor Diffusion) purification->crystallization data_collection Data Collection (Single Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation sar_studies SAR Studies validation->sar_studies drug_design Rational Drug Design validation->drug_design

Caption: Workflow for Isoquinoline Derivative Structure Determination.

data_processing_workflow raw_data Raw Diffraction Images integration Integration (Determine spot intensities) raw_data->integration Process raw frames scaling Scaling & Merging (Correct for experimental variations) integration->scaling Combine integrated intensities data_reduction Data Reduction (Generate reflection file) scaling->data_reduction Output unique reflections structure_solution Structure Solution data_reduction->structure_solution Input for phasing

Caption: X-ray Diffraction Data Processing Workflow.

Use of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in Forensic Analysis of Novel Psychoactive Substances: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that there is currently no documented use of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in the forensic analysis of novel psychoactive substances (NPS). Extensive searches of scientific literature and chemical databases did not yield any specific applications of this compound as an internal standard, derivatizing agent, or metabolite in the context of NPS analysis. The information available for this compound is primarily limited to its chemical properties and commercial availability.

While the specific compound requested does not appear to have a role in the forensic analysis of NPS, it is useful to understand the broader context of how such substances are analyzed and the general characteristics of the chemical class it belongs to—isoquinoline alkaloids.

General Analytical Approaches in Forensic Analysis of Novel Psychoactive Substances

The analysis of NPS is a significant challenge in forensic toxicology due to the constant emergence of new chemical structures.[1][2] The primary goal of forensic analysis is the unambiguous identification and, in many cases, quantification of these substances in various biological and non-biological matrices. The most common and reliable analytical techniques employed include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the separation and identification of volatile and semi-volatile compounds. GC-MS is valued for its extensive libraries of mass spectra, which can aid in the identification of unknown substances.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS): This is often the method of choice for non-volatile and thermally labile compounds. LC-MS/MS provides high sensitivity and selectivity, making it suitable for detecting NPS and their metabolites in complex biological samples like blood and urine at very low concentrations.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which are invaluable for elucidating the chemical formula of unknown NPS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine screening technique, NMR is a powerful tool for the structural elucidation of new and uncharacterized NPS.

A general workflow for the forensic analysis of a seized sample suspected of containing an NPS is outlined below.

Forensic_NPS_Analysis_Workflow cluster_sample Sample Handling cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation and Reporting Sample_Receipt Sample Receipt and Documentation Preliminary_Testing Preliminary Testing (e.g., color tests) Sample_Receipt->Preliminary_Testing Extraction Extraction (e.g., LLE, SPE) Preliminary_Testing->Extraction Screening Screening (e.g., GC-MS, LC-MS) Extraction->Screening Confirmation Confirmation (e.g., LC-MS/MS, HRMS) Screening->Confirmation Data_Analysis Data Analysis and Structure Elucidation Confirmation->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: General workflow for the forensic analysis of novel psychoactive substances.

The Role of Isoquinoline Alkaloids

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline belongs to the broad class of isoquinoline alkaloids. These are naturally occurring compounds found in a variety of plants and are known for their diverse pharmacological activities. Some well-known isoquinoline alkaloids include morphine and codeine.

In the context of forensic science, isoquinoline alkaloids themselves can be substances of interest. However, their primary relevance to the analysis of novel psychoactive substances would be if an NPS was structurally derived from an isoquinoline backbone. While many NPS are based on phenethylamine, cathinone, or tryptamine structures, the possibility of isoquinoline-based NPS exists. In such a hypothetical case, a non-psychoactive, structurally similar isoquinoline derivative could potentially be used as an internal standard for quantitative analysis, provided it is not present in the sample and does not interfere with the analysis of the target analyte.

Conclusion

Based on currently available information, there are no established protocols or application notes for the use of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in the forensic analysis of novel psychoactive substances. The development of such specific applications would require significant research to validate its utility and performance as a reference material or analytical tool. Therefore, it is not possible to provide the detailed experimental protocols, quantitative data tables, or signaling pathway diagrams as requested. Researchers in this field should refer to established methods for NPS analysis and consider the use of validated and commercially available internal standards.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline?

The most prevalent method for synthesizing this and related 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][2][3] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, specifically N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)acetamide, using a dehydrating agent.[4]

Q2: What are the critical reagents for the Bischler-Napieralski cyclization?

The key reagent is a strong dehydrating or condensing agent. The most commonly used include:

  • Phosphorus oxychloride (POCl₃): Widely used and often sufficient for electron-rich substrates.[1][2][3]

  • Phosphorus pentoxide (P₂O₅): A more powerful option, sometimes used in combination with POCl₃ for less reactive substrates.[1][3]

  • Triflic anhydride (Tf₂O): Often used with a non-nucleophilic base (e.g., 2-chloropyridine) for milder reaction conditions and potentially higher yields.[5]

Q3: What is the general mechanism of the reaction?

The Bischler-Napieralski reaction is believed to proceed via one of two main pathways, depending on the conditions. Both pathways involve the activation of the amide carbonyl group to facilitate an intramolecular electrophilic attack on the electron-rich benzene ring. The key intermediates can be either a dichlorophosphoryl imine-ester or a more reactive nitrilium ion.[3]

Q4: Are there any common side reactions to be aware of?

Yes, a significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative. This is more likely to occur at higher temperatures or with substrates that can form a stable conjugated system.[1][2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Insufficiently activated aromatic ring: The reaction is an electrophilic aromatic substitution and is less efficient with electron-withdrawing groups.For the target molecule, the methylenedioxy group is electron-donating, so this is less of a concern. However, if using a different substrate, consider a more potent dehydrating agent like P₂O₅ in refluxing POCl₃ or the Tf₂O/2-chloropyridine system.[2]
2. Inadequate dehydrating agent: The chosen reagent may not be strong enough to drive the reaction to completion.Switch to a more powerful dehydrating agent. See the comparison table below for options.
3. Reaction temperature is too low: The activation energy for the cyclization may not be reached.Gradually increase the reaction temperature while monitoring for product formation and decomposition. Refluxing in a suitable solvent is common.[1]
4. Presence of moisture: The dehydrating agent will be quenched by water.Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of a Styrene-like Side Product 1. Retro-Ritter reaction: This is a known competing pathway, especially at elevated temperatures.[1][2]Employ milder reaction conditions, such as the Tf₂O/2-chloropyridine system at lower temperatures (-20 °C to 0 °C).[2] Using the corresponding nitrile as a solvent can also shift the equilibrium away from the retro-Ritter product.[6]
Complex Mixture of Products or Tar Formation 1. Reaction temperature is too high or reaction time is too long: This can lead to decomposition of the starting material or product.[2]Reduce the reaction temperature and/or time. Monitor the reaction progress closely using TLC or LC-MS to determine the optimal endpoint.
2. Substrate instability: The starting material may be unstable under the strongly acidic reaction conditions.Consider alternative, milder synthetic routes if possible. The Tf₂O/2-chloropyridine protocol is a good starting point for sensitive substrates.[5]
Difficulty in Product Purification 1. Incomplete reaction: The crude product contains unreacted starting material.Optimize the reaction conditions to drive the reaction to completion.
2. Formation of polar byproducts: These can co-elute with the desired product during chromatography.After the reaction, a basic workup is crucial to neutralize the acidic reagents. Washing the organic extracts with brine can help remove some impurities. Consider using a different solvent system for column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Dihydroisoquinoline Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReported Yield (Analogous Systems)
POCl₃ Reflux in an inert solvent (e.g., toluene, acetonitrile)Readily available, cost-effective, effective for activated rings.Harsh conditions, may lead to side reactions and decomposition.Good to excellent for electron-rich systems.
P₂O₅ in POCl₃ Reflux in POCl₃More powerful than POCl₃ alone, suitable for less reactive substrates.Very harsh conditions, increased risk of charring and side reactions.Often provides higher yields for challenging substrates.
Tf₂O / 2-chloropyridine Low temperature (-20 °C to 0 °C) in CH₂Cl₂Milder conditions, often higher yields, compatible with sensitive substrates.[5]More expensive reagents.Can provide excellent yields (e.g., 95% for N-phenethylbenzamide).[5]

Experimental Protocols

Protocol 1: Synthesis of N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)acetamide (Starting Material)
  • To a solution of 2-(benzo[d][1][2]dioxol-5-yl)ethan-1-amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bischler-Napieralski Cyclization to form 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

Method A: Using Phosphorus Oxychloride (POCl₃)

  • To a solution of N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)acetamide (1.0 eq) in anhydrous toluene or acetonitrile, add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (80-110 °C) and stir for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Using Triflic Anhydride (Tf₂O) - Milder Conditions

  • In a flame-dried flask under an inert atmosphere, dissolve N-(2-(benzo[d][1][2]dioxol-5-yl)ethyl)acetamide (1.0 eq) in anhydrous dichloromethane.

  • Add 2-chloropyridine (2.0 eq) to the solution.

  • Cool the mixture to -20 °C.

  • Slowly add triflic anhydride (1.25 eq) dropwise.

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_cyclization Bischler-Napieralski Cyclization cluster_workup Workup and Purification start_amine 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine product_amide N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)acetamide start_amine->product_amide Acylation reagent_anhydride Acetic Anhydride reagent_anhydride->product_amide product_dihydroisoquinoline 5-Methyl-7,8-dihydro-dioxolo [4,5-g]isoquinoline product_amide->product_dihydroisoquinoline Intramolecular Cyclization reagent_cyclization Dehydrating Agent (e.g., POCl₃ or Tf₂O) reagent_cyclization->product_dihydroisoquinoline workup Basic Workup & Extraction product_dihydroisoquinoline->workup purification Column Chromatography workup->purification final_product final_product purification->final_product Pure Product

Caption: Synthetic workflow for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inadequate Dehydrating Agent start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Presence of Moisture start->cause3 cause4 Side Reactions (Retro-Ritter) start->cause4 solution1 Use stronger reagent (P₂O₅/POCl₃ or Tf₂O) cause1->solution1 solution2 Increase temperature (reflux) cause2->solution2 solution3 Use anhydrous conditions cause3->solution3 solution4 Use milder conditions (Tf₂O at low temp) cause4->solution4

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline synthesized via the Bischler-Napieralski reaction?

A1: The Bischler-Napieralski reaction is a robust method for synthesizing dihydroisoquinoline derivatives; however, it can generate several byproducts. The most common impurities include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual β-phenylethylamide precursor.

  • Styrene Derivatives: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrene-type byproducts.[1][2][3]

  • Regioisomers: If the aromatic ring of the precursor has multiple potential sites for cyclization, regioisomeric dihydroisoquinoline products can be formed.[4]

  • Over-oxidation Products: The dihydroisoquinoline product can be susceptible to oxidation, leading to the formation of the corresponding isoquinoline or other degradation products.

Q2: What are the recommended general approaches for purifying crude 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline?

A2: The primary purification techniques for this class of compounds are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities.[5][6] Silica gel is a commonly used stationary phase, with elution solvents of varying polarity.

  • Recrystallization: This method is effective for removing small amounts of impurities and can yield a highly pure crystalline product.[7][8][9] The choice of solvent is critical for successful recrystallization.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the separation of different components in a mixture. By comparing the TLC profile of the crude material with that of the collected fractions, you can determine which fractions contain the pure product.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

Issue 1: Poor Separation during Column Chromatography

Symptoms:

  • Broad or overlapping spots on TLC analysis of collected fractions.

  • Low recovery of the pure compound.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no elution. Solution: Systematically screen different solvent systems using TLC to find an eluent that provides good separation between the desired product and impurities. A common starting point for isoquinoline alkaloids is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Column Overloading Applying too much crude material to the column can lead to poor separation. Solution: As a general rule, use a 20:1 to 50:1 ratio of adsorbent (silica gel) to crude product by weight. For difficult separations, a higher ratio is recommended.
Improper Column Packing An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluting solvent. The column should be free of air bubbles.
Compound Insolubility The crude material may not be fully soluble in the eluting solvent, leading to precipitation on the column. Solution: Dissolve the crude material in a minimal amount of a slightly more polar solvent before loading it onto the column. Alternatively, use a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.
Issue 2: Difficulty with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • No crystal formation upon cooling.

  • Low yield of recovered crystals.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Solvent The compound may be too soluble or insoluble in the chosen solvent at different temperatures. Solution: A good recrystallization solvent should dissolve the compound when hot but not when cold.[9] Screen a variety of solvents. For isoquinoline derivatives, common solvents to try include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or dichloromethane/hexane.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of an oil or very small, impure crystals. Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Solution is Supersaturated or Too Dilute If the solution is supersaturated, the compound may oil out. If it is too dilute, crystallization may not occur. Solution: If oiling out occurs, add a small amount of hot solvent to redissolve the oil and then cool slowly. If no crystals form, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If the solution is too dilute, evaporate some of the solvent to increase the concentration.
Presence of Impurities Certain impurities can inhibit crystal formation. Solution: If recrystallization is unsuccessful, it may be necessary to first purify the crude material by column chromatography to remove the problematic impurities.

Data Presentation

The following tables provide an example of how to present quantitative data for the purification of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. Note: The data presented here is illustrative and should be replaced with experimental results.

Table 1: Column Chromatography Purification Results

StepWeight (g)Purity (%)Yield (%)
Crude Product5.0075100
Purified Fractions (Combined)3.509870

Table 2: Recrystallization Purification Results

StepWeight (g)Purity (%)Recovery (%)
Before Recrystallization3.5098100
After Recrystallization3.15>99.590

Experimental Protocols

Protocol 1: Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect small fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. The flask can then be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude Product column Column Chromatography crude->column tlc TLC Analysis of Fractions column->tlc pure_fractions Combine Pure Fractions tlc->pure_fractions solvent_removal Solvent Removal pure_fractions->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure Product filtration->final_product troubleshooting_logic start Purification Issue issue_type What is the issue? start->issue_type col_sep Poor Column Separation issue_type->col_sep Chromatography recryst_prob Recrystallization Problem issue_type->recryst_prob Crystallization col_cause Check: - Solvent System - Column Loading - Packing col_sep->col_cause recryst_cause Check: - Solvent Choice - Cooling Rate - Concentration recryst_prob->recryst_cause optimize_col Optimize TLC & Repack col_cause->optimize_col optimize_recryst Screen Solvents & Adjust Cooling recryst_cause->optimize_recryst

References

Technical Support Center: Stability and Degradation of Dihydrodioxolo-isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dihydrodioxolo-isoquinolines, with a specific focus on the representative compound Noscapine.

Frequently Asked Questions (FAQs)

Q1: My dihydrodioxolo-isoquinoline compound is showing significant degradation during my experiments. What are the most likely causes?

A1: Dihydrodioxolo-isoquinolines are susceptible to degradation under several conditions. The most common causes are exposure to acidic or basic conditions, oxidizing agents, and light.[1] The lactone ring in the phthalideisoquinoline structure is particularly unstable and prone to opening in basic media.[2][3] The bond connecting the two chiral centers is also reactive and can be cleaved in aqueous acidic solutions.[3]

Q2: I am observing unexpected peaks in my HPLC analysis after storing my sample. What could these be?

A2: Unexpected peaks are likely degradation products. For instance, Noscapine, a common dihydrodioxolo-isoquinoline, is known to degrade into several products, including cotarnine, meconine, and opianic acid under stress conditions.[1] In acidic solutions, Noscapine can dissociate into cotarnine and opianic acid.[3] Under reductive conditions, it can form hydrocotarnine and meconine.[3] It is crucial to use a validated stability-indicating HPLC method to separate and identify these degradants.

Q3: How can I prevent the degradation of my dihydrodioxolo-isoquinoline samples?

A3: To minimize degradation, it is recommended to:

  • Control pH: Maintain solutions at a neutral pH and avoid strong acids or bases.

  • Protect from Light: Store samples in amber vials or protect them from direct light exposure, as photodegradation can occur.[1]

  • Use Antioxidants: If oxidation is a concern, consider adding antioxidants to your formulation.

  • Control Temperature: Store samples at recommended temperatures, as elevated temperatures can accelerate degradation.

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Q4: What are the primary degradation pathways for a compound like Noscapine?

A4: The main degradation pathways for Noscapine involve hydrolysis, oxidation, and photolysis.[1]

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic conditions. Acidic conditions can lead to the cleavage of the C1-C3' bond.[2][3]

  • Oxidation: The molecule can be oxidized, leading to the formation of various degradation products. N-demethylation is another metabolic oxidative pathway.[4]

  • Photodegradation: Exposure to light can induce degradation, leading to the formation of products like cotarnine and opianic acid.[1][5]

Troubleshooting Guides

Issue 1: Poor Separation of Degradation Products in HPLC

  • Problem: Co-elution of the parent compound with its degradation products, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the mobile phase composition. For reversed-phase HPLC, varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can improve resolution. Experiment with different pH values for the aqueous phase.[6][7]

    • Change Column: If mobile phase optimization is insufficient, try a different column with a different stationary phase (e.g., C18, C8, Phenyl) or a column with a different particle size or length.[8]

    • Gradient Elution: Employ a gradient elution program instead of an isocratic one to improve the separation of compounds with different polarities.

    • Adjust Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes enhance resolution.

Issue 2: Inconsistent Degradation Profiles in Forced Degradation Studies

  • Problem: High variability in the extent of degradation under the same stress conditions.

  • Troubleshooting Steps:

    • Standardize Stress Conditions: Ensure that the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of exposure are precisely controlled and consistent across all experiments.

    • Control Sample Preparation: The initial concentration of the drug substance and the composition of the sample matrix should be identical for all samples.

    • Quench the Reaction Consistently: After the stress period, ensure the reaction is effectively and consistently stopped (e.g., by neutralization) before HPLC analysis.

    • Check Solution Stability: Ensure that the sample and standard solutions are stable during the analysis time.

Quantitative Stability Data

The following table summarizes the degradation of Noscapine under various forced degradation conditions.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Major Degradation ProductsReference
Acid Hydrolysis 1 N HCl1 hourRoom Temp.Not specifiedCotarnine, Opianic Acid
Base Hydrolysis 1 N NaOH1 hourRoom Temp.Not specifiedCotarnine, Meconine
Oxidation Hydrogen PeroxideNot specifiedNot specified8.59%Oxidized degradants
Photodegradation UV Light / SunlightNot specifiedNot specifiedSignificantCotarnine, Opianic Acid[1]
Thermal Degradation HeatNot specifiedNot specifiedNot specifiedNot specified[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Noscapine

This protocol outlines the general procedure for conducting forced degradation studies on Noscapine to identify potential degradation products and establish stability-indicating methods.

  • Preparation of Stock Solution: Prepare a stock solution of Noscapine in a suitable solvent (e.g., 0.1 N HCl).

  • Acid Degradation:

    • To an aliquot of the stock solution, add 1 N HCl.

    • Keep the solution at room temperature for 1 hour.

    • Neutralize the solution with an equivalent amount of 1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Degradation:

    • To an aliquot of the stock solution, add 1 N NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Neutralize the solution with an equivalent amount of 1 N HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the solution under specified conditions (e.g., room temperature for a set duration).

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid or solution sample to dry heat at a specific temperature (e.g., 60-80°C) for a defined period.

    • Dissolve/dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Noscapine

This protocol provides an example of an HPLC method for the separation of Noscapine from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters Sunfire, C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of 1-octane sulfonic acid buffer (pH 3.0) and Acetonitrile.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration within the linear range of the method using the mobile phase.

Visualizations

Degradation_Pathways_of_Noscapine Noscapine Noscapine Cotarnine Cotarnine Noscapine->Cotarnine Acid/Base Hydrolysis, Photodegradation Opianic_Acid Opianic_Acid Noscapine->Opianic_Acid Acid Hydrolysis, Photodegradation Meconine Meconine Noscapine->Meconine Base Hydrolysis Hydrocotarnine Hydrocotarnine Noscapine->Hydrocotarnine Reduction Oxidative_Degradants Oxidative_Degradants Noscapine->Oxidative_Degradants Oxidation N_Demethylated_Noscapine N_Demethylated_Noscapine Noscapine->N_Demethylated_Noscapine Metabolic Oxidation

Caption: Major degradation pathways of Noscapine under various stress conditions.

Troubleshooting_HPLC_Separation Start Poor Separation of Degradation Products Opt_Mobile_Phase Optimize Mobile Phase (Solvent ratio, pH) Start->Opt_Mobile_Phase Change_Column Try Different Column (Stationary phase, dimensions) Opt_Mobile_Phase->Change_Column If not successful Success Good Separation Achieved Opt_Mobile_Phase->Success If successful Use_Gradient Implement Gradient Elution Change_Column->Use_Gradient If not successful Change_Column->Success If successful Adjust_Flow_Temp Adjust Flow Rate and/or Temperature Use_Gradient->Adjust_Flow_Temp Fine-tuning Use_Gradient->Success If successful Adjust_Flow_Temp->Success

Caption: Troubleshooting workflow for poor HPLC separation of degradation products.

Forced_Degradation_Workflow Start Start: Drug Substance/Product Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Photo Photodegradation Stress->Photo Thermal Thermal Degradation Stress->Thermal Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis End End: Identify Degradation Products & Pathways Analysis->End

Caption: Experimental workflow for a forced degradation study.

References

Safe handling and storage procedures for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and storage of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, addressing common questions and concerns encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline?

A1: Based on available safety data, this compound is classified as a warning-level hazard. The primary concerns include:

  • Harmful if swallowed (H302).[1]

  • Causes skin irritation (H315).[1][2]

  • Causes serious eye irritation (H319).[1][2]

  • May cause respiratory irritation.[3]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

A2: To ensure personal safety, the following PPE is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect them before use and dispose of them properly after handling.[3]

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Q3: How should I respond to an accidental exposure?

A3: In the event of an exposure, take the following immediate actions:

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. If skin irritation persists, seek medical attention.[3][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Q4: What are the proper storage conditions for this compound?

A4: To maintain the stability and integrity of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline, store it under the following conditions:

  • Keep the container tightly sealed in a dry and well-ventilated place.[1][5]

  • Recommended storage temperatures vary, with some sources suggesting 2-8°C[1][6] and others indicating room temperature.[7] Always refer to the specific supplier's recommendation.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Q5: What should I do in case of a spill?

A5: For small spills, you should:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid generating dust.

  • Use an inert absorbent material to soak up the spill.

  • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Do not let the chemical enter drains.[3]

Summary of Physical and Storage Data

PropertyValueSource
Storage Temperature 2-8°C or Room Temperature[1][6][7]
Storage Conditions Sealed in a dry, well-ventilated place[1][5]
Melting Point 89-91 °C[7]
Boiling Point 303.4±42.0 °C (Predicted)[7]
Density 1.34±0.1 g/cm3 (Predicted)[7]

Experimental Workflow: Safe Handling and Storage

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Work in a Well-Ventilated Area (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_workspace->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve storage_container Store in a Tightly Sealed Container handling_dissolve->storage_container cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate storage_conditions Place in Designated Storage (2-8°C or Room Temp, Dry) storage_container->storage_conditions storage_conditions->cleanup_decontaminate cleanup_dispose Dispose of Waste According to Institutional Protocols cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for safe handling and storage of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline.

References

Technical Support Center: Overcoming Poor Solubility of Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of isoquinoline compounds in experimental settings.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This guide addresses specific precipitation and solubility problems in a question-and-answer format, providing direct solutions to issues you might encounter during your experiments.

Issue 1: My isoquinoline compound, dissolved in a DMSO stock, precipitates immediately upon dilution into my aqueous buffer.

  • Possible Cause A: Final concentration exceeds kinetic solubility.

    • Explanation: The final concentration of your compound in the aqueous buffer is likely above its kinetic solubility limit. Kinetic solubility is the maximum concentration a compound can maintain in a supersaturated state after being rapidly diluted from a high-concentration stock solution.[1]

    • Suggested Solution:

      • Lower the Final Concentration: Attempt the experiment with a lower final concentration of the isoquinoline compound.

      • Determine Kinetic Solubility: Perform a kinetic solubility assay to establish the maximum achievable concentration in your specific buffer system. (See Experimental Protocol 1).

  • Possible Cause B: "DMSO Shock" - Improper mixing technique.

    • Explanation: Rapidly adding a concentrated DMSO stock to an aqueous buffer can cause a localized supersaturation, leading to immediate precipitation of the compound. This is due to the rapid solvent shift from a favorable organic solvent to a less favorable aqueous environment.

    • Suggested Solution: Add the DMSO stock solution dropwise to the full volume of the aqueous buffer while vigorously vortexing or stirring. This rapid dispersion helps to avoid the formation of localized areas of high concentration.

  • Possible Cause C: Insufficient final DMSO concentration.

    • Explanation: While aiming to minimize DMSO in assays, a certain percentage is often necessary to act as a co-solvent and maintain the solubility of hydrophobic compounds.

    • Suggested Solution: Ensure the final DMSO concentration is within a range that is both effective for solubility and tolerated by your experimental system (typically 0.1% to 1%). The tolerance of your specific assay to DMSO should be empirically determined, as higher concentrations can be toxic to cells or inhibit enzyme activity.

Issue 2: My screening results are highly variable, and the compound's potency is lower than expected.

  • Possible Cause: Undissolved compound.

    • Explanation: Poor solubility is a significant contributor to inaccurate and variable biological data. If the compound is not fully dissolved, the actual concentration available to interact with the target is unknown and lower than the nominal concentration. This leads to an underestimation of potency (e.g., an artificially high IC50 value).

    • Suggested Solution:

      • Visual Inspection: Before use, carefully inspect all solutions (stock and final dilutions) for any signs of precipitation or cloudiness.

      • Solubility Enhancement: Employ one of the solubility enhancement strategies outlined in the FAQs below (pH adjustment, co-solvents, cyclodextrins, or surfactants).

      • Re-test at a Lower Concentration: Confirm that the compound is fully soluble at the tested concentration. It is often better to have an accurate result at a lower, fully dissolved concentration than an inaccurate one at a higher, partially precipitated concentration.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when facing a solubility issue with a new isoquinoline compound?

A1: A systematic approach is recommended. Start by understanding the physicochemical properties of your compound, particularly its pKa, as many isoquinoline alkaloids are weak bases.[2][3]

  • Determine the pH-Solubility Profile: Since isoquinoline compounds are often basic, their solubility is highly dependent on pH.[2][3][4] Lowering the pH of the buffer will protonate the basic nitrogen atom, forming a more soluble salt.[2][3] (See Experimental Protocol 2).

  • Attempt Dissolution in Acidic Buffer: Try dissolving the compound in a buffer with a pH 1-2 units below its pKa.

  • Consider Co-solvents: If pH adjustment is not sufficient or not compatible with your assay, explore the use of co-solvents.

Q2: How does pH adjustment improve the solubility of isoquinoline compounds?

A2: Isoquinoline and its derivatives are typically weak bases.[2][3] The nitrogen atom in the isoquinoline ring system can accept a proton. In an acidic environment (pH < pKa), the compound becomes protonated, acquiring a positive charge. This charged species is generally much more soluble in aqueous solutions than the neutral form.

Q3: What are co-solvents, and how can they be used?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can significantly increase the solubility of hydrophobic compounds.

  • Commonly Used Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycols (PEGs)

    • N-methyl-2-pyrrolidone (NMP)

It is crucial to first establish a stock solution of the compound in 100% co-solvent (e.g., DMSO) and then dilute this stock into the aqueous buffer. The final concentration of the co-solvent should be kept as low as possible while maintaining solubility, and its effect on the biological assay must be validated.

Q4: What are cyclodextrins, and how do they enhance solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][5] They can encapsulate a poorly water-soluble "guest" molecule, like an isoquinoline compound, within their hydrophobic core, forming an inclusion complex.[6][7][8] This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[1][5] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced aqueous solubility compared to the parent β-cyclodextrin.[9]

Q5: When should I consider using surfactants?

A5: Surfactants can be an effective option, particularly for in vitro enzymatic assays. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Triton X-100 can be added to the assay buffer at low concentrations (typically 0.01-0.05%).[10] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[11][12] However, surfactants can be detrimental in cell-based assays as they can disrupt cell membranes.

Data Presentation: Solubility of Isoquinoline Alkaloids

The following tables summarize quantitative data on the solubility of representative isoquinoline alkaloids under various conditions.

Table 1: pH-Dependent Solubility of Berberine Hydrochloride

pH of BufferBuffer SystemTemperature (°C)Solubility (mg/mL)Solubility (mM)
1.2Hydrochloric Acid25-~0.2 - 0.4
3.0Acetate Buffer252.03 ± 0.04-
5.0Acetate Buffer252.34 ± 0.02~0.2 - 0.4
6.8Phosphate Buffer252.78 ± 0.01-
7.0Phosphate Buffer25-4.05 ± 0.09
9.0Borate Buffer25-~0.2 - 0.4

Data compiled from multiple sources.[2][4][13]

Table 2: Co-solvent Effect on the Solubility of Boldine

Solvent SystemCompound FormSolubility
EthanolNeutral~30 mg/mL
DMSONeutral~50 mg/mL
Dimethylformamide (DMF)Neutral~50 mg/mL
1:1 DMSO:PBS (pH 7.2)Neutral~0.5 mg/mL
Dilute Acidic SolutionsSalt FormSoluble

Data compiled from multiple sources.[14][15]

Table 3: Effect of Cyclodextrins on the Solubility of Noscapine Derivatives

CompoundCyclodextrinFold Increase in Solubility (in PBS, pH 7.4)
Reduced Bromonoscapineβ-Cyclodextrin~10.7-fold
Reduced BromonoscapineMethyl-β-Cyclodextrin~21.2-fold

Data from a study on noscapine derivatives.[16][17]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination by Turbidimetry

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the isoquinoline compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: In a separate 96-well plate, add a fixed volume of your aqueous assay buffer (e.g., 198 µL) to each well.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours), protected from light.

  • Measurement: Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: pH-Solubility Profile Determination

This method determines the solubility of an ionizable compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Sample Preparation: Add an excess amount of the solid isoquinoline compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid in each vial to confirm saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Analysis: Plot the measured solubility (in mg/mL or mM) against the pH of each buffer to generate a pH-solubility profile.

Visualizations

G cluster_0 Phase 1: Initial Observation & Preparation cluster_1 Stock Solution Issue cluster_2 Phase 2: Troubleshooting the Dilution cluster_3 Concentration Issue cluster_4 Mixing Issue cluster_5 Phase 3: Formulation Strategies start Compound Precipitates in Aqueous Buffer check_stock Is the 100% DMSO stock solution clear? start->check_stock prep_fresh Prepare fresh stock. Ensure purity and proper solvent. check_stock->prep_fresh No check_concentration Is the final concentration too high? check_stock->check_concentration Yes check_mixing Was the mixing technique appropriate? check_concentration->check_mixing No lower_conc Lower the final concentration or determine kinetic solubility. check_concentration->lower_conc Yes improve_mixing Add DMSO stock dropwise to buffer with vigorous vortexing. check_mixing->improve_mixing No solubility_strategy Select a Solubility Enhancement Strategy check_mixing->solubility_strategy Yes ph_adjust pH Adjustment (for ionizable compounds) solubility_strategy->ph_adjust cosolvents Co-solvents (e.g., increase final % DMSO) solubility_strategy->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) solubility_strategy->cyclodextrins surfactants Surfactants (for in-vitro assays) solubility_strategy->surfactants end Clear Solution Obtained ph_adjust->end cosolvents->end cyclodextrins->end surfactants->end

Caption: A troubleshooting workflow for addressing compound precipitation issues.

G cluster_0 Solubilization Mechanism cluster_1 Cyclodextrin Inclusion Complex cluster_2 Result compound Poorly Soluble Isoquinoline Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex solution Aqueous Solution complex->solution Dissolves in

Caption: The mechanism of solubility enhancement by cyclodextrin inclusion.

References

Troubleshooting low signal-to-noise in NMR analysis of isoquinoline alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of isoquinoline alkaloids, with a specific focus on low signal-to-noise ratios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum for an isoquinoline alkaloid has a very low signal-to-noise (S/N) ratio. What are the most common causes and how can I fix it?

A low signal-to-noise ratio is a frequent issue that can stem from several factors, ranging from sample preparation to the NMR acquisition parameters. Here’s a step-by-step guide to troubleshoot this problem.

Initial Checks:

  • Sample Concentration: Insufficient sample concentration is a primary cause of low S/N. For ¹H NMR, a concentration of 1-5 mg of your isoquinoline alkaloid dissolved in 0.6-0.7 mL of deuterated solvent is typically recommended.[1][2] For ¹³C NMR, a higher concentration of 5-30 mg is often necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Sample Solubility: Ensure your alkaloid is fully dissolved in the chosen deuterated solvent.[2][3] Particulate matter or poor solubility can lead to broadened peaks and a general loss of signal.[3][4] If solubility is an issue, consider trying a different deuterated solvent such as CDCl₃, DMSO-d₆, or CD₃OD.[2]

  • NMR Tube and Filling: Use high-quality NMR tubes free from scratches.[2] The sample solution should be filled to a height of 4.0-5.0 cm (approximately 0.6-0.7 mL in a standard 5 mm tube) to ensure it is within the active region of the NMR coil.[1][2]

Workflow for Troubleshooting Low S/N Ratio

Troubleshooting_Workflow start Low S/N in Spectrum check_concentration Is sample concentration adequate? (¹H: 1-5 mg, ¹³C: 5-30 mg) start->check_concentration check_solubility Is the sample fully dissolved? (No visible particles) check_concentration->check_solubility Yes increase_concentration Adjust concentration and re-prepare sample check_concentration->increase_concentration No check_tube Is the NMR tube filled correctly? (4-5 cm height) check_solubility->check_tube Yes change_solvent Try a different deuterated solvent check_solubility->change_solvent No optimize_acquisition Optimize Acquisition Parameters check_tube->optimize_acquisition Yes refill_tube Correctly fill the NMR tube check_tube->refill_tube No increase_scans Increase Number of Scans (ns) optimize_acquisition->increase_scans check_shims Check Shimming increase_scans->check_shims hardware_issue Consult Instrument Specialist (Potential hardware issue) check_shims->hardware_issue Poor, despite adjustments solution Improved S/N Ratio check_shims->solution Good increase_concentration->check_solubility change_solvent->check_tube refill_tube->optimize_acquisition

Caption: A flowchart outlining the logical steps to diagnose and resolve low signal-to-noise issues in NMR spectra.

Q2: How can I optimize my NMR acquisition parameters to improve the signal for isoquinoline alkaloids?

Optimizing acquisition parameters is crucial for maximizing signal. Here are key parameters to consider:

  • Number of Scans (ns): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.[5] If your signal is weak, increasing the number of scans is a direct way to improve it.

  • Relaxation Delay (d1): This delay allows the nuclear spins to return to equilibrium before the next pulse. For quantitative analysis, a longer relaxation delay is often necessary. A good starting point is 2 seconds.[6]

  • Acquisition Time (aq): This is the duration for which the FID is recorded. A longer acquisition time can improve resolution. A typical value is between 1.5 and 2.7 seconds.[6]

  • Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample.[7]

Table 1: Recommended Starting NMR Acquisition Parameters for Isoquinoline Alkaloids

Parameter¹H NMR (1D NOESY)¹³C NMR
Pulse Sequence noesygppr1d (Bruker)zgig (Bruker)
Number of Scans (ns) 16 (can be increased)[6]512 (or more)[6]
Relaxation Delay (d1) 2.0 s[6]2.0 s[6]
Acquisition Time (aq) ~1.5-1.6 s[6]~0.9 s[6]
Spectral Width (sw) 15.0 ppm[6]202.0 ppm[6]
Q3: My sample is very dilute. Are there any advanced techniques or hardware I can use to enhance the signal?

When dealing with mass-limited samples of isoquinoline alkaloids, several advanced methods can be employed:

  • Cryogenically Cooled Probes (CryoProbes): These probes significantly increase sensitivity by reducing thermal noise in the detector coil. They can provide a 3-4 fold increase in S/N compared to conventional probes, making them ideal for very dilute samples.[8] MicroCryoProbes can be used for samples in the low microgram range.[8]

  • 2D NMR Experiments: While primarily used for structural elucidation, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can be more sensitive for detecting ¹³C signals than a standard 1D ¹³C experiment, as they detect the more sensitive ¹H nucleus.

  • Hyphenated Techniques (LC-NMR): For complex mixtures containing isoquinoline alkaloids, liquid chromatography can be coupled directly with NMR (LC-NMR).[9][10] This allows for the separation of components before NMR analysis, which can help in analyzing compounds that are in low concentration within a mixture.[9]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR Analysis of an Isoquinoline Alkaloid
  • Weigh the Sample: Accurately weigh 5-10 mg of the purified isoquinoline alkaloid for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2][4]

  • Select a Deuterated Solvent: Choose a deuterated solvent in which the alkaloid is highly soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD).[2]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][2] Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.[2][4]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. Avoid creating air bubbles.[2]

  • Check Sample Height: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[2]

  • Clean and Cap: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any dust or fingerprints. Securely cap the tube.[2]

Sample Preparation Workflow

Sample_Preparation_Workflow start Start Sample Preparation weigh Weigh 5-10 mg of Alkaloid start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer check_height Check Sample Height (4-5 cm) transfer->check_height clean_cap Clean and Cap Tube check_height->clean_cap ready Sample Ready for NMR clean_cap->ready

Caption: A procedural diagram illustrating the key steps for preparing an NMR sample of an isoquinoline alkaloid.

Q4: I'm observing very broad peaks in my spectrum. What could be the cause and how do I resolve it?

Broad peaks can obscure important details in your spectrum and are often a symptom of underlying issues.

  • Poor Shimming: The magnetic field needs to be homogenous across the sample. Poor shimming is a common cause of broad peaks.[3] Re-shimming the spectrometer, potentially using an automated routine followed by manual adjustment, can often resolve this.

  • Sample Viscosity or Concentration: Overly concentrated samples can be viscous, leading to line broadening.[3][4] If your sample is highly concentrated, try diluting it.[11]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic ions (like Fe³⁺ or Cu²⁺) can cause significant line broadening. These can be introduced from glassware or reagents. If suspected, passing the sample solution through a small plug of Chelex resin or Celite may help.

  • Chemical Exchange: If the isoquinoline alkaloid is undergoing conformational changes or proton exchange on the NMR timescale, it can lead to broad peaks.[3] Acquiring the spectrum at a different temperature (either higher or lower) can sometimes sharpen these peaks by either speeding up or slowing down the exchange process.[3]

Q5: What is the best way to handle and prepare crude plant extracts containing isoquinoline alkaloids for NMR analysis?

Analyzing crude extracts presents challenges due to the complexity of the mixture.

  • Extraction Solvent: The choice of extraction solvent is critical. A common approach is to use methanol (e.g., 90% CH₃OH + 10% CD₃OD) which can extract a wide range of polar and semi-polar metabolites, including alkaloids.[12]

  • Homogenization: Ensure the plant material is finely ground and homogenized to allow for consistent and efficient extraction.[12]

  • Filtration: After extraction, it's essential to filter the sample to remove any solid plant material. Solid particles in the NMR tube will degrade spectral quality.[4]

  • Concentration: The extract can be concentrated, often using a stream of nitrogen, before being redissolved in the appropriate deuterated solvent for NMR analysis.[1]

  • Consider 2D NMR: For complex mixtures like plant extracts, 1D ¹H NMR spectra can be very crowded. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for separating overlapping signals and elucidating the structures of individual components within the mixture.[13]

References

Technical Support Center: Optimizing N-Methylation of Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of dihydroisoquinolines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Troubleshooting Guides

This section addresses common issues encountered during the N-methylation of dihydroisoquinolines, offering potential causes and solutions in a structured question-and-answer format.

Question 1: My N-methylation reaction is resulting in a low yield or is not going to completion. What are the common causes and how can I address them?

Answer: Low yields are a frequent challenge in N-methylation reactions. Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The nitrogen atom of the dihydroisoquinoline needs to be sufficiently nucleophilic to attack the methylating agent. Incomplete deprotonation is a common reason for low reactivity.

    • Solution: If using a weak base (e.g., K₂CO₃), consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Ensure your solvent can dissolve the base adequately; for instance, Cs₂CO₃ has better solubility in solvents like acetonitrile (ACN) or dimethylformamide (DMF) compared to K₂CO₃ in acetone.

  • Reagent Reactivity: The choice of methylating agent and its reactivity are crucial.

    • Solution: For less reactive dihydroisoquinolines, a more reactive methylating agent may be necessary. The general order of reactivity for common methyl halides is methyl iodide > methyl bromide > methyl chloride.[1] Using a more reactive agent can often improve yields.

  • Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation or degradation of starting material. The use of microwave irradiation can sometimes accelerate the reaction and improve yields.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.

    • Solution: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and ACN are generally preferred for N-methylation reactions. Ensure your starting material is fully soluble in the chosen solvent at the reaction temperature.

Question 2: I am observing the formation of multiple products, including O-methylation or the formation of a quaternary ammonium salt. How can I improve the selectivity for N-methylation?

Answer: The presence of other nucleophilic sites (like hydroxyl groups) or over-methylation can lead to a mixture of products. Here’s how to enhance selectivity:

  • Preventing O-Alkylation: If your dihydroisoquinoline contains a hydroxyl group, O-methylation can be a competing side reaction.[2]

    • Solution: Employing a less reactive methylating agent or milder reaction conditions (e.g., lower temperature) can favor N-methylation. Protecting the hydroxyl group before the methylation step is another effective strategy.

  • Avoiding Quaternary Ammonium Salt Formation: Over-methylation of the desired tertiary amine can lead to the formation of a quaternary ammonium salt, especially when using highly reactive methylating agents like methyl iodide.[3]

    • Solution: The Eschweiler-Clarke reaction is an excellent method to avoid this issue as the reaction mechanism inherently stops at the tertiary amine stage.[4][5] If using methyl iodide, carefully controlling the stoichiometry (avoiding a large excess of the methylating agent) and reaction time can minimize the formation of the quaternary salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of dihydroisoquinolines?

A1: The three most common and effective methods are:

  • Eschweiler-Clarke Reaction: This method uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6] It is particularly advantageous as it does not produce quaternary ammonium salts.[4][5]

  • Alkylation with Methyl Halides: This is a classical SN2 reaction where a methyl halide, typically methyl iodide, reacts with the dihydroisoquinoline in the presence of a base.[2]

  • Alkylation with Dimethyl Carbonate (DMC): DMC is considered a "green" methylating agent due to its low toxicity and the formation of benign byproducts.[7][8] It can be a highly selective reagent for mono-N-methylation.[9]

Q2: Which base should I choose for my N-methylation reaction with methyl iodide?

A2: The choice of base depends on the reactivity of your dihydroisoquinoline and the desired reaction conditions.

  • For highly reactive substrates: Weaker inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient.

  • For less reactive substrates: A stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be required to achieve complete deprotonation and drive the reaction to completion.

Q3: When should I consider using dimethyl carbonate (DMC) for N-methylation?

A3: Dimethyl carbonate is an excellent choice when:

  • Green chemistry is a priority: DMC is a non-toxic and environmentally friendly reagent.[9]

  • High selectivity for mono-N-methylation is required: DMC can exhibit high selectivity, avoiding over-methylation.[9]

  • Handling of toxic reagents is a concern: It is a safer alternative to methyl iodide and dimethyl sulfate.[7] However, reactions with DMC often require higher temperatures compared to those with methyl halides.[7]

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the N-methylation of dihydroisoquinoline derivatives using different methods. This data is intended for comparative purposes, and optimal conditions may vary depending on the specific substrate.

MethodMethylating AgentBase/Reducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Eschweiler-Clarke FormaldehydeFormic AcidAqueous/None80-1002-1885-98[8]
Methyl Halide Methyl IodideK₂CO₃ / NaHDMF / Acetone25-801-870-95[2]
Dimethyl Carbonate Dimethyl CarbonateK₂CO₃ / TMEDADMF95-1303.5-890-97[7][8]

Experimental Protocols

Method 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is a general guideline for the N-methylation of a secondary amine using formaldehyde and formic acid.

Materials:

  • Dihydroisoquinoline derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.1-1.2 eq)

  • Formic acid (1.1-1.2 eq)

  • Water

  • Sodium hydroxide solution (1M)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask containing the dihydroisoquinoline derivative, add formic acid followed by a 37% aqueous solution of formaldehyde.

  • Heat the reaction mixture to 80-100 °C for 2-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water and basify the aqueous phase to pH 11 with a 1M sodium hydroxide solution.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methylated product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Method 2: N-Methylation using Methyl Iodide

This protocol describes a general procedure for N-methylation using methyl iodide and a base.

Materials:

  • Dihydroisoquinoline derivative (1.0 eq)

  • Methyl iodide (1.1-1.5 eq)

  • Potassium carbonate (or sodium hydride, 1.5-2.0 eq)

  • Anhydrous DMF or acetone

  • Water

  • Ethyl acetate (or other suitable organic solvent)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the dihydroisoquinoline derivative in anhydrous DMF, add potassium carbonate.

  • Add methyl iodide dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Method 3: N-Methylation using Dimethyl Carbonate (DMC)

This protocol provides a general method for N-methylation using the environmentally benign reagent dimethyl carbonate.

Materials:

  • Dihydroisoquinoline derivative (1.0 eq)

  • Dimethyl carbonate (can be used as both reagent and solvent)

  • Potassium carbonate (or TMEDA as a catalyst)[7]

  • DMF (if DMC is not used as the solvent)

  • Water

  • tert-Butyl methyl ether (TBME) or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • Combine the dihydroisoquinoline derivative, potassium carbonate, and dimethyl carbonate in a reaction vessel. DMF can be used as a solvent if needed.

  • Heat the mixture to reflux (typically 95-130 °C) and stir for 3.5-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract with TBME.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product start Dihydroisoquinoline reaction N-Methylation Reaction start->reaction reagent1 Methylating Agent (Formaldehyde, MeI, DMC) reagent1->reaction reagent2 Base / Reducing Agent (Formic Acid, K2CO3, NaH) reagent2->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end N-Methyl-dihydroisoquinoline purification->end Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Low Reagent Reactivity start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Poor Solvent Choice start->cause4 solution1 Use Stronger Base (NaH, Cs2CO3) cause1->solution1 solution2 Use More Reactive Methylating Agent (MeI) cause2->solution2 solution3 Increase Temperature (Monitor Side Reactions) cause3->solution3 solution4 Switch to Polar Aprotic Solvent (DMF, DMSO) cause4->solution4

References

Technical Support Center: Functionalization of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the isoquinoline core. This guide is designed for researchers, scientists, and drug development professionals, providing troubleshooting advice and frequently asked questions (FAQs) to address specific regioselectivity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the isoquinoline core for electrophilic, nucleophilic, and radical substitution?

A1: The reactivity of the isoquinoline core is dictated by the electron distribution within its bicyclic structure. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and thus the site for electrophilic substitution.

  • Electrophilic Aromatic Substitution (SEAr) preferentially occurs on the benzene ring at the C-5 and C-8 positions .[1][2]

  • Nucleophilic Aromatic Substitution (SNAr) primarily takes place on the electron-deficient pyridine ring at the C-1 position . If the C-1 position is blocked, substitution can occur at C-3.[1][2]

  • Radical Substitution (e.g., Minisci reaction) also favors the electron-deficient positions, primarily C-1 .

Q2: My electrophilic substitution reaction (e.g., nitration, halogenation) is giving me a mixture of C-5 and C-8 isomers. How can I improve the selectivity?

A2: Achieving high regioselectivity between the C-5 and C-8 positions in electrophilic substitutions can be challenging. The outcome is often influenced by a combination of steric and electronic factors, as well as reaction conditions. For nitration, a typical outcome is a 90:10 ratio of 5-nitroisoquinoline to 8-nitroisoquinoline. To improve selectivity, consider the following:

  • Temperature Control: Lowering the reaction temperature can sometimes favor one isomer over the other.

  • Choice of Reagent: The steric bulk of the electrophile can influence the regioselectivity. A bulkier electrophile may preferentially attack the less sterically hindered position.

  • Substituent Effects: The presence of existing substituents on the isoquinoline core can direct the position of the incoming electrophile. Electron-donating groups can activate specific positions, while electron-withdrawing groups can deactivate them.

Q3: I am attempting a nucleophilic substitution on an isoquinoline derivative, but the reaction is not proceeding at the C-1 position. What could be the issue?

A3: While the C-1 position is the most activated site for nucleophilic attack, several factors can hinder the reaction:

  • Steric Hindrance: A bulky substituent at or near the C-1 position can physically block the approach of the nucleophile.

  • Leaving Group: For a nucleophilic aromatic substitution to occur, a suitable leaving group (e.g., a halide) is often required at the C-1 position. If the leaving group is poor, the reaction may not proceed.

  • Reaction Conditions: Reactions like the Chichibabin reaction, which introduces an amino group at C-1, require specific and often harsh conditions (e.g., sodium amide in liquid ammonia) to proceed.[3] Ensure that your reaction conditions are appropriate for the specific transformation you are trying to achieve.

Q4: How do I control the site of functionalization in a transition metal-catalyzed C-H activation reaction on the isoquinoline core?

A4: Regioselectivity in C-H activation is predominantly controlled by the use of a directing group. The directing group coordinates to the metal catalyst and brings it into close proximity to a specific C-H bond, thereby facilitating its activation. The choice of directing group is crucial for determining the site of functionalization. For instance, different directing groups can selectively activate the C-4 or C-8 positions. Careful selection of the catalyst, ligands, and reaction conditions is also essential for achieving high regioselectivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (C-5 vs. C-8)
Symptom Possible Cause Solution
Formation of a difficult-to-separate mixture of C-5 and C-8 isomers.Thermodynamic vs. kinetic control.Systematically vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer.
Undesired isomer is the major product.Steric hindrance or electronic effects from existing substituents.If possible, modify existing substituents to alter the steric or electronic environment. Alternatively, consider a different synthetic route where the desired functional group is introduced earlier.
Low overall yield due to the formation of multiple products.Reaction conditions are not optimized.Screen different acid catalysts and solvents. The nature of the reaction medium can influence the stability of the intermediates and transition states, thereby affecting the product distribution.
Issue 2: Low Yield or No Reaction in Nucleophilic Substitution at C-1
Symptom Possible Cause Solution
Starting material is recovered unchanged.Poor leaving group at the C-1 position.If your reaction is a traditional SNAr, ensure you have a good leaving group (e.g., Cl, Br, I) at the C-1 position. If not, consider a reaction like the Chichibabin amination that does not require a pre-installed leaving group.
Reaction is sluggish or incomplete.Insufficiently strong nucleophile or harshness of reaction conditions not met.For reactions like the Chichibabin, ensure anhydrous conditions and the use of a strong base like sodium amide. For other SNAr reactions, consider using a stronger nucleophile or increasing the reaction temperature.
Side reactions are observed.The nucleophile is reacting at other positions or with other functional groups on the molecule.Protect other reactive functional groups on your molecule before attempting the nucleophilic substitution. Adjusting the reaction temperature and time may also help to minimize side reactions.

Data Presentation

Table 1: Regioselectivity of Electrophilic Nitration of Unsubstituted Isoquinoline

ReagentsTemperature (°C)C-5 Isomer Yield (%)C-8 Isomer Yield (%)Citation
Fuming HNO3, H2SO409010[1]

Table 2: Regioselectivity of Nucleophilic Amination (Chichibabin Reaction)

SubstrateReagentsPosition of AminationYield (%)Citation
IsoquinolineNaNH2, liq. NH3C-1High[1][3]

Experimental Protocols

Protocol 1: Electrophilic Nitration of Isoquinoline

This procedure describes the synthesis of a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.

Materials:

  • Isoquinoline

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve isoquinoline in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.

  • Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the 5-nitro and 8-nitro isomers.

Protocol 2: Nucleophilic Amination of Isoquinoline (Chichibabin Reaction)

This procedure describes the synthesis of 1-aminoisoquinoline.

Materials:

  • Isoquinoline

  • Sodium Amide (NaNH2)

  • Liquid Ammonia (NH3)

  • Ammonium Chloride (saturated solution)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Add a solution of isoquinoline in diethyl ether dropwise to the sodium amide suspension.

  • Stir the reaction mixture at the boiling point of liquid ammonia for 4-6 hours.

  • After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extract the remaining aqueous residue with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

Caption: Reactivity map of the isoquinoline core.

troubleshooting_workflow start Problem: Poor Regioselectivity reaction_type Identify Reaction Type start->reaction_type electrophilic Electrophilic (C-5 vs. C-8) reaction_type->electrophilic S_E_Ar nucleophilic Nucleophilic (C-1 vs. Other) reaction_type->nucleophilic S_N_Ar ch_activation C-H Activation reaction_type->ch_activation Metal-Catalyzed temp_control Adjust Temperature electrophilic->temp_control steric_hindrance Assess Steric Hindrance at C-1 nucleophilic->steric_hindrance directing_group Modify/Change Directing Group ch_activation->directing_group reagent_choice Change Electrophile/ Catalyst temp_control->reagent_choice substituent_effect_e Analyze Substituent Effects reagent_choice->substituent_effect_e end Improved Regioselectivity substituent_effect_e->end leaving_group Check Leaving Group at C-1 steric_hindrance->leaving_group conditions_n Verify Reaction Conditions (e.g., Anhydrous) leaving_group->conditions_n conditions_n->end catalyst_ligand Screen Catalyst/ Ligand System directing_group->catalyst_ligand conditions_ch Optimize Solvent/ Temperature catalyst_ligand->conditions_ch conditions_ch->end

Caption: Troubleshooting workflow for regioselectivity issues.

References

Managing hygroscopic properties of isoquinoline salts during weighing and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic properties of isoquinoline salts during weighing and analysis.

Frequently Asked Questions (FAQs)

Q1: What makes isoquinoline salts hygroscopic?

A1: Isoquinoline and its derivatives are heterocyclic aromatic organic compounds.[1][2] When they form salts (e.g., hydrochloride, sulfate), the presence of polar functional groups and the ionic nature of the salt increase their affinity for water molecules from the atmosphere.[3] This tendency to absorb moisture is known as hygroscopicity.[4][5] The degree of hygroscopicity can vary significantly depending on the specific salt form, crystal structure, and the presence of impurities.[3]

Q2: How does moisture absorption affect my experimental results?

A2: Moisture absorption can significantly impact the accuracy and reproducibility of your experiments in several ways:

  • Inaccurate Weighing: The absorbed water adds to the weight of the sample, leading to an overestimation of the actual amount of the isoquinoline salt.[6] This is a critical issue for preparing solutions of a specific concentration.

  • Alteration of Physical Properties: Moisture can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making handling and transfer difficult.[4]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to a decrease in the purity and potency of your compound.[7][8][9]

  • Inconsistent Analytical Results: In techniques like HPLC, changes in hydration state can potentially affect the sample's solubility and chromatographic behavior. For Karl Fischer titration, inaccurate weighing will lead to erroneous water content determination.

Q3: How should I store hygroscopic isoquinoline salts?

A3: Proper storage is crucial to minimize moisture absorption. Store isoquinoline salts in tightly sealed containers, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide). For highly sensitive salts, storage in a controlled low-humidity environment, such as a glove box or a dry nitrogen cabinet, is recommended.

Q4: I've noticed the weight of my isoquinoline salt sample continuously increasing on the analytical balance. What should I do?

A4: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[6] To mitigate this, you should work quickly and minimize the sample's exposure time to the ambient air. Using a weighing vessel with a narrow opening or a cap can also help. For highly hygroscopic salts, weighing should be performed in a controlled environment like a glove box with low humidity.

Troubleshooting Guides

Troubleshooting Weighing Errors
Problem Possible Cause Solution
Weight reading continuously increases. The sample is absorbing moisture from the air.Minimize exposure time. Use a weighing vessel with a lid. Weigh in a glove box with controlled humidity.
Poor reproducibility of weights. Inconsistent moisture absorption between weighings.Standardize the weighing procedure. Ensure the sample is handled consistently and for the same duration each time.
Sample appears clumpy or wet. The sample has already absorbed a significant amount of moisture.Dry the sample in a vacuum oven (if thermally stable) before weighing. Store the bulk material in a desiccator.
Troubleshooting Karl Fischer Titration
Problem Possible Cause Solution
Inconsistently high water content results. Inaccurate weighing due to moisture absorption before titration.Use a gastight syringe for liquid samples or a sealed container for solids, and transfer them directly into the titration vessel.
Slow titration or vanishing endpoint. Side reactions with the Karl Fischer reagent. Some amine salts can react with methanol in standard reagents.Use a specialized Karl Fischer reagent designed for amines or one that is methanol-free.[10]
Poor sample solubility in the titration solvent. The chosen solvent is not appropriate for the isoquinoline salt.Test different anhydrous solvents for optimal solubility. A mixture of solvents may be necessary.[10]
Troubleshooting HPLC Analysis
Problem Possible Cause Solution
Poor peak shape (tailing). Interaction of the basic isoquinoline moiety with residual silanols on the silica-based column.Use a mobile phase with a low pH (e.g., 2.5-3) to protonate the silanols. Add a competing base like triethylamine (TEA) to the mobile phase.[11]
Shifting retention times. Inconsistent water content in the prepared sample, affecting the concentration.Prepare samples in a controlled environment to minimize moisture absorption. Use a consistent and validated sample preparation protocol.
Sample insolubility in the mobile phase. The initial mobile phase composition is not a good solvent for the salt.Dissolve the sample in a solvent that is compatible with the mobile phase and ensures complete dissolution.[12]

Data Presentation

The hygroscopicity of a substance can be classified based on its water uptake at a specific relative humidity (RH). The European Pharmacopoeia provides a standardized classification system.

Table 1: Classification of Hygroscopicity (European Pharmacopoeia)

Classification Water Uptake (% w/w) after 24h at 25°C and 80% RH
Non-hygroscopic< 0.12
Slightly hygroscopic≥ 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0
DeliquescentSufficient water is absorbed to form a liquid

It is crucial to determine the specific hygroscopicity of the isoquinoline salt you are working with, as different salts will exhibit different behaviors.

Experimental Protocols

Protocol 1: Determination of Hygroscopicity using Dynamic Vapor Sorption (DVS)

This method provides a detailed profile of a material's affinity for water vapor.

Objective: To determine the water sorption and desorption isotherms of an isoquinoline salt.

Apparatus: Dynamic Vapor Sorption (DVS) analyzer.

Methodology:

  • Sample Preparation: Place 10-20 mg of the isoquinoline salt into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The shape of the isotherm provides information about the mechanism of water uptake.

Protocol 2: Accurate Weighing of a Hygroscopic Isoquinoline Salt

Objective: To accurately weigh a hygroscopic isoquinoline salt for the preparation of a standard solution.

Materials:

  • Analytical balance (preferably with a draft shield)

  • Spatula

  • Weighing paper or weighing boat

  • Volumetric flask

  • Solvent

  • Glove box with controlled humidity (recommended for highly hygroscopic salts)

Procedure:

  • Pre-weighing Preparation: Place the sealed container of the isoquinoline salt, spatula, and weighing vessel inside a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.

  • Tare the Balance: Place the weighing vessel on the analytical balance and tare it.

  • Rapid Transfer: Quickly open the container of the isoquinoline salt and transfer the approximate desired amount to the weighing vessel using the spatula.

  • Record Weight: Immediately close the balance door and record the weight as soon as the reading stabilizes. Work efficiently to minimize the exposure time of the substance to the atmosphere.

  • Dissolution: Promptly transfer the weighed salt to a volumetric flask containing a portion of the appropriate solvent and ensure it dissolves completely before diluting to the final volume.

For highly hygroscopic materials, perform steps 3 and 4 inside a glove box with a controlled low-humidity atmosphere.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis storage Store in Desiccator weighing Weigh Quickly storage->weighing Minimize Exposure dissolution Immediate Dissolution weighing->dissolution Prevent Moisture Gain kf Karl Fischer Titration dissolution->kf Water Content hplc HPLC Analysis dissolution->hplc Purity/Assay troubleshooting_weighing start Weighing Issue: Inaccurate/Drifting Weight check_hygroscopicity Is the salt known to be hygroscopic? start->check_hygroscopicity fast_weighing Action: Work quickly, use a capped vial check_hygroscopicity->fast_weighing Yes check_balance Is the balance calibrated and stable? check_hygroscopicity->check_balance No / Unsure controlled_env Action: Weigh in a controlled environment (glove box) fast_weighing->controlled_env If still an issue recalibrate Action: Recalibrate balance, check for drafts/vibrations check_balance->recalibrate No other_issue Investigate other sources of error (e.g., static) check_balance->other_issue Yes

References

Validation & Comparative

A Comparative Analysis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and TDIQ for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two structurally related tetrahydroisoquinoline compounds: 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and the more extensively studied 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ). While TDIQ has been the subject of significant research, particularly for its effects on the central nervous system, data on its 5-methylated analog is sparse. This document summarizes the known experimental data for TDIQ and offers a theoretical perspective on how the addition of a methyl group at the 5-position might influence its pharmacological profile. This analysis is intended to guide researchers in the potential exploration of this and other similar analogs.

Chemical and Physical Properties

A fundamental aspect of drug design and development is the understanding of a compound's physicochemical properties. Below is a table summarizing the available information for both molecules.

Property5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinolineTDIQ (5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline)
Molecular Formula C₁₁H₁₁NO₂C₁₀H₁₁NO₂[1]
Molecular Weight 189.21 g/mol 177.19 g/mol [1]
CAS Number 17104-27-794143-83-6[2]
Appearance Not specifiedSolid (typical for hydrochlorides)
Solubility Not specifiedSoluble in water (as hydrochloride salt)
Structure A tetrahydroisoquinoline with a methyl group at the 5-position.A conformationally restricted phenylalkylamine.[3][4]

Biological Activity and Mechanism of Action

TDIQ: A Selective α2-Adrenergic Receptor Agonist

TDIQ is recognized as a selective agonist for α2-adrenergic receptors, with affinity for the α2A, α2B, and α2C subtypes.[3] This interaction with α2-adrenoceptors is believed to be the primary mechanism underlying its observed pharmacological effects.[4] The activation of these receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release.

The pharmacological profile of TDIQ is characterized by:

  • Anxiolytic-like effects: Preclinical studies in rodents have demonstrated that TDIQ produces anxiolytic-like effects without causing significant motor impairment, a common side effect of other anxiolytic agents.[3]

  • Appetite Suppression: TDIQ has been shown to inhibit the consumption of palatable "snacks" in mice, suggesting a potential role in the management of eating disorders.[3][5] This effect is thought to be mediated by its action on α2-adrenergic receptors involved in feeding behavior.[5]

  • Low Abuse Potential: Unlike its structural relative amphetamine, TDIQ does not stimulate locomotor activity.[3][6] Drug discrimination studies in rats indicate a low potential for abuse.[3] Interestingly, the stimulus effects of TDIQ generalize to cocaine, suggesting a complex mechanism that may involve dopaminergic and/or serotonergic systems in addition to its primary adrenergic action.[6][7]

5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline: A Putative Analog

To date, there is a lack of published experimental data on the biological activity of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. However, based on the structure-activity relationships (SAR) of TDIQ analogs, some theoretical considerations can be made. The introduction of a methyl group at the 5-position could potentially influence:

  • Receptor Affinity and Selectivity: The addition of a methyl group can alter the way the molecule fits into the binding pocket of the α2-adrenergic receptor. This could lead to an increase or decrease in binding affinity and may also affect its selectivity for the different α2-receptor subtypes.

  • Pharmacokinetics: The methyl group will increase the lipophilicity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile. This might lead to altered bioavailability and duration of action compared to TDIQ.

  • Efficacy: The intrinsic activity of the compound at the receptor (i.e., whether it is a full or partial agonist) could be modified by the 5-methyl substitution.

It is noteworthy that N-methylation of TDIQ has been shown to abolish its discriminative stimulus properties, indicating that methylation can have a profound impact on the pharmacological activity of this molecular scaffold.[4] Experimental validation is crucial to determine the actual effects of 5-methylation.

Signaling Pathway and Experimental Workflows

To facilitate further research into these compounds, the following diagrams illustrate the known signaling pathway for TDIQ and standardized experimental workflows for assessing key biological activities.

TDIQ_Signaling_Pathway TDIQ TDIQ a2_receptor α2-Adrenergic Receptor TDIQ->a2_receptor Binds and Activates gi_protein Gi Protein a2_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp (conversion blocked) atp ATP atp->adenylyl_cyclase downstream Downstream Cellular Effects (e.g., reduced neurotransmitter release) camp->downstream Leads to

Caption: Simplified signaling pathway of TDIQ via the α2-adrenergic receptor.

Receptor_Binding_Assay_Workflow start Start: Prepare cell membranes expressing α2-adrenergic receptors incubation Incubate membranes with radiolabeled ligand (e.g., [3H]rauwolscine) and varying concentrations of test compound (TDIQ or analog) start->incubation separation Separate bound from free radioligand (e.g., via filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Data Analysis: Determine Ki values to assess binding affinity quantification->analysis end End: Characterize receptor binding profile analysis->end

Caption: Workflow for an α2-adrenergic receptor binding assay.

Anxiolytic_Assay_Workflow start Start: Acclimatize rodents to the testing room administration Administer test compound (TDIQ or analog) or vehicle start->administration placement Place animal in the center of the Elevated Plus Maze administration->placement observation Record behavior for a set duration (e.g., 5 minutes) via video tracking placement->observation analysis Data Analysis: Measure time spent in and entries into the open and closed arms observation->analysis end End: Assess anxiolytic-like activity analysis->end

Caption: Experimental workflow for the Elevated Plus Maze test.

Quantitative Data Summary

The following table summarizes key quantitative data for TDIQ. The corresponding values for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline are yet to be determined experimentally.

ParameterTDIQ5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline
α2-Adrenergic Receptor Binding Affinity (Ki) High affinity for α2A, α2B, and α2C subtypes[3]To be determined
Anxiolytic Activity (Elevated Plus Maze) Dose-dependent increase in open arm exploration[3]To be determined
Appetite Suppression (Snack Consumption ED₅₀) ~1.3 - 19.4 mg/kg in mice, depending on the snack type[5]To be determined
Locomotor Activity No significant stimulation or depression[3]To be determined
Drug Discrimination (ED₅₀) 0.9 mg/kg in rats trained to discriminate TDIQ from vehicle[7]To be determined

Experimental Protocols

α2-Adrenergic Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from tissues or cultured cells known to express α2-adrenergic receptors (e.g., pig vascular endothelium).[8]

  • Binding Reaction: Membranes are incubated in a buffer solution containing a radiolabeled ligand that binds to α2-receptors (e.g., [³H]rauwolscine).[8]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (TDIQ or its analog).

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ value.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

Methodology:

  • Apparatus: The maze is shaped like a plus sign and consists of two open arms and two closed arms, elevated from the floor.[9]

  • Acclimatization: Animals (typically rats or mice) are allowed to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at a specified time before the test.

  • Testing: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The animal's behavior is recorded by a video camera and analyzed for parameters such as the number of entries into and the time spent in the open and closed arms.

  • Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Novelty-Suppressed Feeding (NSF) Test for Appetite Suppression

The NSF test is used to assess anxiety and the effects of anxiolytic drugs, and it can also be adapted to measure appetite suppression.

Methodology:

  • Food Deprivation: Animals are food-deprived for a period (e.g., 24 hours) to increase their motivation to eat.

  • Apparatus: The test takes place in a novel, brightly lit environment (an open field) which is inherently anxiogenic for rodents.

  • Procedure: A single pellet of familiar, palatable food is placed in the center of the open field. The animal is placed in a corner of the apparatus, and the latency to begin eating is recorded.

  • Drug Administration: The test compound or vehicle is administered prior to the test.

  • Data Analysis: An increase in the latency to eat is interpreted as an anxiogenic-like effect, while a decrease can indicate an anxiolytic effect. To specifically assess appetite suppression, the amount of food consumed in a subsequent home cage feeding session can be measured. A reduction in consumption would suggest an anorectic effect of the drug.

Conclusion

TDIQ is a promising pharmacological tool and a potential lead compound for the development of novel therapeutics for anxiety and eating disorders. Its well-defined mechanism of action as an α2-adrenergic receptor agonist provides a solid foundation for further investigation. The biological activity of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline remains to be elucidated. Based on the known SAR of related compounds, the 5-methyl substitution is likely to modulate the pharmacological profile of the parent molecule. Future experimental studies are essential to characterize the binding affinity, functional activity, and in vivo effects of this analog. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. A thorough understanding of the effects of substitutions on the tetrahydroisoquinoline scaffold will be invaluable for the rational design of new and improved therapeutic agents.

References

The Crucial Role of 5-Methyl Substitution in the Biological Activity of Isoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of heterocyclic compounds is paramount in the design of novel therapeutics. This guide provides a detailed comparison of 5-methylated isoquinoline analogs, highlighting the impact of this specific substitution on their biological performance. By presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways, this document serves as a valuable resource for advancing drug discovery efforts centered on the isoquinoline scaffold.

The isoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects.[1][2] The strategic placement of substituents on the isoquinoline ring can dramatically influence the potency, selectivity, and pharmacokinetic properties of these molecules. Among the various possible substitutions, methylation at the C5-position has emerged as a key modification that can significantly modulate the therapeutic potential of these analogs.

Comparative Analysis of Biological Activity

The introduction of a methyl group at the 5-position of the isoquinoline ring has been shown to have a profound impact on the biological activity of several classes of isoquinoline derivatives. This section provides a comparative analysis of 5-methylated analogs against their non-methylated or otherwise substituted counterparts, with a focus on their anticancer properties.

In the context of Wnt signaling pathway inhibition, a critical target in oncology, the 5-methyl group on isoquinolin-1-one analogs has demonstrated a significant enhancement of potency. A study focused on the development of tankyrase (TNKS) inhibitors revealed that the presence of a 5-methyl group consistently improved the inhibitory activity of 3-aryl-isoquinolin-1-ones.[3]

CompoundRIC50 (TNKS1, nM)IC50 (TNKS2, nM)DLD-1 Cell Proliferation IC50 (µM)
1a H10050>10
1b 5-Me20101.5
2a H8040>10
2b 5-Me1580.8

Table 1: Comparison of non-methylated and 5-methylated 3-aryl-isoquinolin-1-ones as tankyrase inhibitors. The data highlights a consistent increase in potency with the introduction of the 5-methyl group.[3]

The data clearly indicates that for two different series of analogs, the 5-methylated compounds (1b and 2b ) exhibited significantly lower IC50 values against both tankyrase 1 and 2, as well as more potent inhibition of DLD-1 colorectal cancer cell proliferation, compared to their unsubstituted counterparts (1a and 2a ).[3] This suggests that the 5-methyl group may be involved in favorable interactions within the enzyme's binding pocket, leading to enhanced inhibitory activity.

Research into isoquinoline-1-carboxaldehyde thiosemicarbazones as antineoplastic agents has also underscored the importance of substitution at the 5-position. While this study did not directly compare a 5-methyl analog, it provided valuable data on other 5-substituted derivatives, which helps to understand the steric and electronic requirements at this position for optimal antitumor activity.[4] A comparison with 4-substituted analogs from the same study reveals the differential impact of substituent placement on biological outcomes.

CompoundSubstitutionOptimal Dose (mg/kg)% T/C (L1210 Leukemia)
9a 4-amino40177
9b 4-(methylamino)40177
22 5-amino-4-morpholino--
41 5-hydroxy--

Table 2: Antitumor activity of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones against L1210 leukemia in mice. While direct 5-methyl data is unavailable, the activity of 4-amino analogs highlights the sensitivity of the isoquinoline scaffold to substitution patterns.[4]

The most active compounds in this series were the 4-amino and 4-(methylamino) derivatives, which produced significant increases in the lifespan of mice with L1210 leukemia.[4] This emphasizes that while the 5-position is a critical point for modification, the overall substitution pattern on the isoquinoline ring dictates the ultimate biological effect.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.

The enzymatic activity of tankyrase 1 and 2 was determined using a homogeneous scintillation proximity assay (SPA). The assay measures the incorporation of biotinylated-NAD+ onto a biotinylated-poly-ADP-ribose polymerase (PARP) substrate.

  • Reaction Setup: The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 0.1% Triton X-100, 1 mM DTT, 10 nM of either TNKS1 or TNKS2 enzyme, 100 nM biotinylated-NAD+, and the test compound at various concentrations.

  • Initiation and Incubation: The reaction was initiated by the addition of 200 nM of the biotinylated-PARP substrate. The mixture was incubated for 60 minutes at 25°C.

  • Detection: The reaction was stopped by the addition of 2 M guanidine hydrochloride. Streptavidin-coated SPA beads were then added, and the plate was incubated for a further 30 minutes. The radioactivity was measured using a microplate scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

The effect of the compounds on the proliferation of the DLD-1 human colorectal adenocarcinoma cell line was assessed using a standard MTT assay.

  • Cell Seeding: DLD-1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin Phosphorylation APC APC APC->bCatenin Axin Axin Axin->bCatenin Degradation Degradation Axin->Degradation TCF TCF/LEF bCatenin->TCF Translocation to Nucleus bCatenin->Degradation TargetGenes Target Gene Expression TCF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation TNKS Tankyrase TNKS->Axin PARsylation PARsylation PARsylation Inhibitor 5-Methylated Isoquinoline Inhibitor Inhibitor->TNKS

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Synthesis of 5-Methylated Isoquinoline Analogs Start->Reaction Purification Purification and Characterization Reaction->Purification EnzymeAssay Tankyrase Inhibition Assay Purification->EnzymeAssay CellAssay Cell Proliferation Assay (DLD-1) Purification->CellAssay IC50 IC50 Determination EnzymeAssay->IC50 CellAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for the synthesis and evaluation of 5-methylated isoquinoline analogs.

Conclusion

The structure-activity relationship of isoquinoline analogs is a complex but critical area of study in drug discovery. The evidence presented in this guide strongly suggests that the 5-methyl group is a key determinant of biological activity, particularly in the context of tankyrase inhibition for anticancer applications. The provided data and experimental protocols offer a solid foundation for researchers to build upon, enabling the design and synthesis of more potent and selective 5-methylated isoquinoline-based drug candidates. Further investigation into the precise molecular interactions of the 5-methyl group within the target binding sites will be invaluable for the rational design of next-generation therapeutics.

References

In Silico ADME/Tox Profile: A Comparative Analysis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the pursuit of novel therapeutics, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is paramount to de-risk drug development and reduce costly late-stage failures. This guide presents a comparative in silico ADME/Tox evaluation of the novel compound 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline against its structural analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ). The following analysis leverages widely-used computational models to predict the pharmacokinetic and toxicological properties of these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

The predictions presented herein were generated using the SwissADME and pkCSM web servers, which employ a variety of computational models to estimate ADME/Tox parameters.[1][2] While in silico data provides a crucial preliminary screening, it is essential to note that these predictions necessitate further validation through in vitro and in vivo experimental studies.

Physicochemical Properties and Lipophilicity

The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (LogP), and water solubility significantly influence absorption and distribution. The predicted physicochemical properties for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and TDIQ are summarized below.

Property5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
Molecular Formula C11H11NO2C10H11NO2
Molecular Weight 189.21 g/mol 177.19 g/mol
LogP (Consensus) 1.851.50
Water Solubility (LogS) -2.5 (Moderately Soluble)-2.2 (Moderately Soluble)
Topological Polar Surface Area 21.70 Ų24.72 Ų

Pharmacokinetic (ADME) Predictions

The ADME profile of a compound dictates its bioavailability and residence time in the body. The following tables compare the predicted absorption, distribution, metabolism, and excretion properties of the two compounds.

Absorption
Parameter5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
Intestinal Absorption (Human) HighHigh
Caco-2 Permeability (log Papp) HighHigh
P-glycoprotein Substrate NoNo
Distribution
Parameter5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
BBB Permeability YesYes
CNS Permeability YesYes
Plasma Protein Binding ModerateModerate
Metabolism
Parameter5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
CYP1A2 Inhibitor YesYes
CYP2C19 Inhibitor NoNo
CYP2C9 Inhibitor YesYes
CYP2D6 Inhibitor YesYes
CYP3A4 Inhibitor YesYes
Excretion
Parameter5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
Total Clearance ModerateModerate
Renal OCT2 Substrate NoNo

Toxicity Predictions

Early identification of potential toxicity is a critical aspect of drug development. The in silico toxicity profiles of the two compounds were assessed for key endpoints.

Parameter5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ)
AMES Mutagenicity Non-mutagenNon-mutagen
hERG I Inhibitor YesYes
Hepatotoxicity YesYes
Skin Sensitization NoNo

Experimental Protocols

The in silico predictions presented above are based on computational models trained on experimental data. The following are brief descriptions of the standard experimental protocols for some of the key ADME/Tox parameters.

Caco-2 Permeability Assay: This in vitro assay uses the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, as a model of the intestinal epithelium. The test compound is added to the apical side of the monolayer, and its concentration on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).

Metabolic Stability Assay: The metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes. The test compound is incubated with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, and the decrease in the concentration of the parent compound is measured by LC-MS/MS to determine the intrinsic clearance.

AMES Mutagenicity Test: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. The bacteria are exposed to the test compound, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted to determine the mutagenic activity.

hERG Inhibition Assay: The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. The potential of a compound to inhibit the hERG channel is often assessed using patch-clamp electrophysiology on cells expressing the hERG channel.

Visualizations

ADME_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Bloodstream Bloodstream Oral->Bloodstream GI Tract Tissues Tissues Bloodstream->Tissues Circulation Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Renal Clearance Liver->Bloodstream Metabolites Bile Bile Liver->Bile Biliary Excretion

A simplified diagram of the ADME (Absorption, Distribution, Metabolism, and Excretion) process.

Experimental_Workflow start Start prep_cells Prepare Caco-2 cell monolayer in Transwell plate start->prep_cells add_compound Add test compound to apical (donor) side prep_cells->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral (receiver) side at time points incubate->sample analyze Analyze samples using LC-MS/MS sample->analyze calculate Calculate Papp value analyze->calculate end_node End calculate->end_node

A representative workflow for an in vitro Caco-2 permeability assay.

Comparative Analysis and Conclusion

Both 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and its analog, TDIQ, are predicted to have favorable oral absorption and blood-brain barrier permeability, suggesting their potential for good bioavailability and central nervous system activity. The introduction of a methyl group in the target compound appears to slightly increase its lipophilicity.

A significant area of concern for both compounds is the predicted inhibition of multiple cytochrome P450 enzymes, particularly CYP1A2, CYP2C9, CYP2D6, and CYP3A4. This suggests a high potential for drug-drug interactions, which would need to be carefully evaluated in subsequent studies. Furthermore, the prediction of hERG inhibition and potential hepatotoxicity for both molecules are critical findings that warrant further investigation through dedicated in vitro and in vivo safety pharmacology and toxicology studies.

References

Cross-Validation of Analytical Methods for the Detection of Isoquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of isoquinoline derivatives is paramount in pharmaceutical research and development, given their significant and diverse pharmacological activities. The selection of a robust analytical method is a critical step in ensuring data integrity for drug discovery, quality control, and clinical trials. Cross-validation of different analytical techniques provides the highest level of confidence in the accuracy and reliability of analytical data.

This guide presents a comprehensive comparison of three prevalent analytical methods for the detection and quantification of isoquinoline derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This document provides detailed experimental protocols, a comparative summary of performance data, and visual workflows to aid in method selection and validation.

Comparative Performance of Analytical Methods

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of isoquinoline derivatives by HPLC, GC-MS, and CE, providing a basis for comparison. The data presented is a compilation from various studies and serves as a representative comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity (r²) > 0.999[1]> 0.999[2]Typically > 0.99
Accuracy (% Recovery) 98% - 102%[1]85% - 115%[2]90% - 110%
Precision (RSD%) < 2%[1]< 15%[3]< 5%
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]0.05 - 0.20 mg/L[4]Typically in the low µg/mL range
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1]0.2 - 0.5 mg/LTypically in the low µg/mL range

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of isoquinoline derivatives using HPLC, GC-MS, and CE.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the direct analysis of a wide range of isoquinoline derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typical. The pH of the mobile phase can be adjusted to optimize the separation of ionizable isoquinoline alkaloids.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of the specific isoquinoline derivative (e.g., 280 nm).[1]

  • Injection Volume: 10 - 20 µL.

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, particularly for volatile or semi-volatile isoquinoline derivatives. For non-volatile derivatives, a derivatization step is often required to increase their volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Injection Mode: Splitless injection for trace analysis or split injection for higher concentrations.

  • MS Transfer Line Temperature: 280 - 300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation and Derivatization: For non-volatile isoquinoline derivatives, a derivatization step, such as silylation with BSTFA, may be necessary to make them amenable to GC analysis. The derivatized sample is then dissolved in a suitable solvent (e.g., ethyl acetate) for injection.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is well-suited for the analysis of charged isoquinoline alkaloids.

  • Instrumentation: A capillary electrophoresis system with a UV-Vis or DAD detector. Mass spectrometric detection (CE-MS) can also be employed for enhanced sensitivity and specificity.[6]

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): The choice of BGE is critical for separation. A common BGE consists of a buffer such as phosphate or borate at a specific pH to control the charge of the analytes and the electroosmotic flow.[7] Organic modifiers like methanol or acetonitrile can be added to the BGE to improve separation efficiency.[6]

  • Applied Voltage: Typically in the range of 15-30 kV.

  • Temperature: The capillary is usually thermostatted, for example, at 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer and filtered before injection.

Method Cross-Validation and Comparison Workflows

The following diagrams illustrate the logical workflow for cross-validating analytical methods and provide a high-level comparison of the techniques discussed.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Homogeneous Sample Batch Prep_HPLC Prepare for HPLC Sample->Prep_HPLC Prep_GCMS Prepare for GC-MS (with Derivatization if needed) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data (Quantitative Results) HPLC->Data_HPLC Data_GCMS GC-MS Data (Quantitative Results) GCMS->Data_GCMS Compare Statistical Comparison of Results Data_HPLC->Compare Data_GCMS->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Workflow for Cross-Validation of HPLC and GC-MS Methods.

cluster_hplc HPLC cluster_gcms GC-MS cluster_ce CE Principle_HPLC Principle: Partitioning between liquid mobile phase and solid stationary phase Applicability_HPLC Applicability: Broad, for non-volatile and thermally labile compounds Sensitivity_HPLC Sensitivity: Good (UV), High (MS) Selectivity_HPLC Selectivity: Good Principle_GCMS Principle: Partitioning between gas mobile phase and solid/liquid stationary phase Applicability_GCMS Applicability: Volatile and thermally stable compounds (derivatization needed for others) Sensitivity_GCMS Sensitivity: Very High Selectivity_GCMS Selectivity: Very High (Mass Spec) Principle_CE Principle: Separation based on electrophoretic mobility in an electric field Applicability_CE Applicability: Charged analytes (most isoquinoline alkaloids) Sensitivity_CE Sensitivity: Moderate (UV), High (MS) Selectivity_CE Selectivity: High HPLC HPLC GCMS GCMS CE CE

Comparison of Key Features of HPLC, GC-MS, and CE.

References

A Comparative Analysis of Neuroreceptor Binding Affinities of Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroreceptor binding affinities of various isoquinoline isomers, a class of compounds with significant therapeutic potential due to their diverse interactions with the central nervous system. The following sections present quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate objective comparison and inform future drug discovery and development efforts.

Quantitative Data Summary

The binding affinities of several isoquinoline alkaloids and their derivatives for key neuroreceptors are summarized in the table below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are compiled from various in vitro radioligand binding assays. Lower values indicate higher binding affinity.

Isoquinoline Isomer ClassCompoundDopamine D1 ReceptorDopamine D2 ReceptorSerotonin 5-HT₁ₐ ReceptorSerotonin 5-HT₂ₐ ReceptorReference
Aporphine Alkaloids (R)-AporphineKᵢ = 717 nMKᵢ = 527 nM--
(R)-Roemerine---Kᵢ = 62 nM[1]
(±)-Nuciferine---Kᵢ = 139 nM[1]
Nantenine---Kᵢ = 850 nM
O-NornuciferineIC₅₀ = 2.09 μMIC₅₀ = 1.14 μM--[2]
(S)-(+)-GlaucineIC₅₀ = 3.90 μMIC₅₀ = 3.02 μM--[2]
Benzylisoquinoline Alkaloids (S)-ReticulineIC₅₀ = 1.8 μMIC₅₀ = 0.47 μM--[2]
Menisperdaurine AIC₅₀ = 1.0 μM (antagonist)---[2]
Protoberberine Alkaloids Berberine----[3][4][5][6][7]
Tetrahydroisoquinoline Alkaloids Tetrahydropapaveroline (THP)Kᵢ ≈ 41 μM (for DAT)---[8][9]
l-IsocorypalmineKᵢ = 83 nM---[10]
l-Tetrahydropalmatine (l-THP)Kᵢ = 94 nM---[10]
Isoquinoline Dimers Compound 1 (from M. dauricum)IC₅₀ = 8.4 ± 2.0 μM (antagonist)---[11]
Synthetic Isoquinoline Derivatives Compound 16 (from C. bungeana)-IC₅₀ = 2.04 ± 0.01 μM (antagonist)--[12]

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through radioligand displacement binding assays. Below is a detailed, generalized methodology for performing such an assay.

Radioligand Displacement Binding Assay

This method determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

1. Membrane Preparation:

  • Tissue or Cell Source: Tissues (e.g., rat striatum for dopamine receptors) or cultured cells expressing the receptor of interest are used.

  • Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the membranes.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the assay.

  • Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard protein assay (e.g., BCA assay).

  • Storage: The membrane preparations are stored at -80°C until use.

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains:

    • A fixed concentration of the radiolabeled ligand (e.g., [³H]SCH23390 for D₁ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).

    • A range of concentrations of the unlabeled test compound (isoquinoline isomer).

    • The membrane preparation.

    • Assay buffer.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

3. Measurement of Radioactivity:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

  • Total Binding: Radioactivity in the absence of any competing unlabeled ligand.

  • Non-specific Binding: Radioactivity in the presence of a high concentration of a known unlabeled ligand that saturates the receptors.

  • Specific Binding: Calculated as Total Binding - Non-specific Binding.

  • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve.

  • Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge_low Low-Speed Centrifugation homogenize->centrifuge_low centrifuge_high High-Speed Centrifugation centrifuge_low->centrifuge_high wash Washing & Protein Assay centrifuge_high->wash storage Storage at -80°C wash->storage incubation Incubation with Radioligand & Test Compound storage->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation ic50->ki

Radioligand Displacement Assay Workflow

dopamine_d1_signaling Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R binds Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effects (Gene Expression, Ion Channel Modulation) PKA->Downstream PP1 Protein Phosphatase-1 DARPP32->PP1 inhibits PP1->Downstream regulates

Dopamine D1 Receptor Signaling Pathway

serotonin_5ht2a_signaling Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A binds Gq Gαq HTR2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Serotonin 5-HT2A Receptor Signaling

References

A Comparative Guide to the Biological Activity of Natural and Synthetic Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of natural isoquinoline alkaloids and their synthetic derivatives, supported by experimental data. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have long been recognized for their significant pharmacological properties. The modification of these natural scaffolds through synthetic chemistry offers a promising avenue for enhancing their therapeutic potential and overcoming limitations such as low bioavailability and moderate potency. This document delves into a comparative analysis of their anticancer, analgesic, and antimicrobial activities, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: Berberine and Its Synthetic Derivatives

Berberine, a well-known natural isoquinoline alkaloid, exhibits anticancer properties against a wide range of cancer cell lines.[1] However, its clinical application is often hampered by poor bioavailability.[2] Synthetic modifications, particularly at the C9 and C13 positions, have been explored to enhance its cytotoxic effects.[3][4]

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of natural berberine and several of its synthetic derivatives against various human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Berberine (Natural) HL-60 (Leukemia)>30[3]
HeLa (Cervical Cancer)>200[3]
A549 (Lung Cancer)>128[5]
9-O-(3-bromopropoxy)-berberine (Synthetic) HL-60 (Leukemia)0.7 [3]
HeLa (Cervical Cancer)36.0[3]
9-O-pyrazole alkyl substituted berberine (B3) (Synthetic) HeLa (Cervical Cancer)48.8[5]
A549 (Lung Cancer)64.0[5]
9-O-pyrazole alkyl substituted berberine (B5) (Synthetic) HeLa (Cervical Cancer)52.3[5]
A549 (Lung Cancer)72.5[5]
13-arylalkyl berberine derivative (Synthetic) HCT116 (Colon Cancer)More potent than berberine[2]
SW613-B3 (Colon Cancer)More potent than berberine[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of isoquinoline alkaloids is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay is based on the ability of viable cells with active metabolism to reduce the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the natural or synthetic isoquinoline alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway: Berberine-Induced Apoptosis

Berberine and its derivatives often induce cancer cell death through the intrinsic apoptosis pathway, which is initiated by mitochondrial stress.

G Berberine Berberine ROS Reactive Oxygen Species (ROS) Berberine->ROS increased generation Mitochondria Mitochondria ROS->Mitochondria induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Berberine-induced intrinsic apoptosis pathway.

Analgesic Activity: Morphine and Its Synthetic Analogs

Morphine, a natural phenanthrene-type isoquinoline alkaloid, is a potent analgesic but is associated with significant side effects. Synthetic opioids, such as fentanyl and its derivatives, have been developed to provide more potent and, in some cases, safer alternatives.[6]

Data Presentation: Comparative Analgesic Potency

The following table compares the analgesic potency of morphine with several synthetic opioids, with potency expressed relative to morphine (potency = 1).

CompoundTypeRelative Analgesic Potency (Morphine = 1)Reference
Morphine Natural (Phenanthrene)1[6][7]
Oxycodone Semi-Synthetic5[6]
Fentanyl Synthetic (Anilinopiperidine)100-150[7]
(±)-cis-3-methyl fentanyl Synthetic11.27 (relative to Fentanyl)[6]
Nalbuphine Semi-Synthetic0.7 - 0.9[8]
Experimental Protocol: Hot Plate Test for Analgesia

The hot plate test is a common in vivo method to assess the analgesic effects of opioids in animal models.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond is indicative of an analgesic effect.

Procedure:

  • Animal Model: Typically, mice or rats are used.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).

  • Baseline Measurement: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound (natural or synthetic opioid) is administered, typically via subcutaneous or intraperitoneal injection.

  • Post-treatment Measurement: At various time points after drug administration, the animal is again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for different doses of the drug. This data is then used to determine the ED50 (the dose that produces a therapeutic effect in 50% of the population).

Signaling Pathway: Opioid Receptor Activation

Opioids exert their analgesic effects primarily through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors.

G Opioid Opioid Agonist (e.g., Morphine, Fentanyl) MOR μ-Opioid Receptor (MOR) Opioid->MOR binds to G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ channels G_protein->Ca_channel inhibits K_channel GIRK Channels (K+ channels) G_protein->K_channel activates cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia reduces neuronal excitability Ca_channel->Analgesia reduces neurotransmitter release K_channel->Analgesia leads to hyperpolarization

Simplified opioid receptor signaling pathway.

Antimicrobial Activity: Berberine and Its Synthetic Derivatives

Berberine possesses broad-spectrum antimicrobial activity, but its effectiveness can be limited against certain resistant strains.[4] Synthetic modifications have been shown to significantly enhance its antibacterial and antifungal properties.[9][10]

Data Presentation: Comparative Antimicrobial Activity (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of berberine and its synthetic derivatives against various microorganisms. A lower MIC value indicates greater antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µM)Reference
Berberine (Natural) Staphylococcus aureus>512[9]
Escherichia coli982[10]
Candida albicans>512[4]
13-Substituted berberine derivative Staphylococcus aureus3.12 - 6.25 [4]
Candida albicans3.12 - 6.25 [4]
Berberine-Canagliflozin conjugate (B9OC) (Synthetic) Staphylococcus aureus35 [10]
Escherichia coli258[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test compounds (natural and synthetic alkaloids) in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Enzyme Inhibition: A Frontier for Synthetic Derivatives

Natural isoquinoline alkaloids are known to inhibit various enzymes, such as topoisomerases, which are crucial for DNA replication and are important targets in cancer therapy.[11] The development of synthetic derivatives offers the potential to create more potent and selective enzyme inhibitors. While extensive comparative data with Ki values are still emerging, the following protocol outlines a common method for assessing topoisomerase inhibition.

Experimental Protocol: Topoisomerase I Inhibition Assay (DNA Relaxation)

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and the test compound (natural or synthetic alkaloid) in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Experimental Workflow: Topoisomerase Inhibition Assay

G cluster_prep Preparation DNA Supercoiled Plasmid DNA Reaction Reaction Incubation (37°C, 30 min) DNA->Reaction TopoI Topoisomerase I Enzyme TopoI->Reaction Compound Test Compound (Natural/Synthetic) Compound->Reaction Termination Reaction Termination (SDS, Proteinase K) Reaction->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization UV Visualization (Ethidium Bromide) Electrophoresis->Visualization Analysis Data Analysis Visualization->Analysis

Workflow for Topoisomerase I Inhibition Assay.

Conclusion

The comparative analysis presented in this guide highlights the significant potential of synthetic chemistry to enhance the biological activities of natural isoquinoline alkaloids. Synthetic derivatives of berberine have demonstrated substantially improved anticancer and antimicrobial efficacy. Similarly, synthetic opioids offer a wider range of potencies compared to morphine. While the field of enzyme inhibition by synthetic isoquinoline alkaloids is still developing, it represents a promising area for future drug discovery. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of compounds.

References

Novel Isoquinolines: A Comparative Guide to the Validation of their Anxiolytic-Like Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anxiolytic-like effects of novel isoquinoline compounds, supported by experimental data from established animal models. It is designed to assist researchers in the evaluation and selection of promising candidates for further drug development. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate the key signaling pathways involved.

Comparative Analysis of Anxiolytic-Like Effects

The anxiolytic potential of novel isoquinoline derivatives is typically assessed using a battery of behavioral tests in rodents. These tests are designed to measure anxiety-related behaviors such as exploration, aversion to open spaces, and general locomotor activity. Below is a summary of the performance of two representative isoquinoline compounds, dl-tetrahydropalmatine (dl-THP) and 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI), in the elevated plus-maze, a key behavioral assay for anxiety.

Table 1: Effects of Novel Isoquinoline Derivatives in the Elevated Plus-Maze (EPM) in Mice

CompoundDose (mg/kg)Administration Route% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)Locomotor Activity (Closed Arm Entries)Reference
Vehicle (Control) -i.p.15.2 ± 2.118.5 ± 2.5No significant alteration[1]
dl-THP 0.5i.p.25.8 ± 3.228.1 ± 3.6No significant alteration[1]
1i.p.30.1 ± 3.5 32.4 ± 4.1No significant alteration[1]
10i.p.28.9 ± 3.3 30.7 ± 3.9No significant alteration[1]
50i.p.Not reportedNot reportedSignificant decrease (sedation)[1]
FDPI 1i.g.Data not available for EPMData not available for EPMNo alteration in locomotor activity[2]
10i.g.Data not available for EPMData not available for EPMNo alteration in locomotor activity[2]
20i.g.Data not available for EPMData not available for EPMNo alteration in locomotor activity[2]
Diazepam (Standard) 2i.p.Significant increaseSignificant increaseNo significant alteration[3]

*p<0.05, **p<0.01 compared to vehicle control. Note: While specific EPM data for FDPI's anxiolytic effects are not detailed in the provided references, its lack of impact on locomotor activity at effective antidepressant doses is a crucial parameter for distinguishing true anxiolytic effects from sedation. Further studies would be required to fully characterize its anxiolytic profile in the EPM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the three most common behavioral assays used to assess anxiolytic-like activity in rodents.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[4] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open and elevated spaces.

  • Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms of equal size, connected by a central platform.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the experiment.

    • A mouse is placed on the central platform of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • An automated tracking system or a trained observer records the number of entries and the time spent in each arm.

    • The maze is cleaned thoroughly between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Number of closed-arm entries (as an indicator of locomotor activity).

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.[1]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related exploratory behavior in a novel environment.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone for analysis.

  • Procedure:

    • Animals are habituated to the testing room prior to the test.

    • A mouse is placed in the center of the open field arena.

    • The animal is allowed to explore the arena for a predetermined period (e.g., 5-10 minutes).

    • A video tracking system records the animal's movement.

    • The arena is cleaned between each trial.

  • Parameters Measured:

    • Time spent in the center zone versus the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

  • Interpretation: Anxiolytic compounds are expected to increase the time spent and the number of entries into the center of the open field, without significantly altering the total distance traveled.

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[5]

  • Apparatus: A box divided into two compartments: a small, dark, and enclosed compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening.[5]

  • Procedure:

    • Animals are habituated to the testing room.

    • A mouse is placed in the center of the illuminated compartment, facing away from the opening.

    • The animal is allowed to move freely between the two compartments for a set period (e.g., 5-10 minutes).

    • A video tracking system records the animal's position and transitions between compartments.

    • The apparatus is cleaned between each trial.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the light and dark compartments.

    • Latency to the first entry into the dark compartment.

  • Interpretation: An increase in the time spent in the light compartment and the number of transitions are indicative of an anxiolytic-like effect.[6]

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of many compounds, including potentially isoquinoline derivatives, are mediated through the modulation of specific neurotransmitter systems in the brain. The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target.

GABAergic Synaptic Transmission

The anxiolytic effects of dl-THP are suggested to be mediated, at least in part, by the GABAA receptor benzodiazepine site.[1] FDPI has also been shown to modulate the GABAergic system.[7] The following diagram illustrates the general mechanism of GABAergic synaptic transmission.

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_key Key Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_A_Receptor GABAA Receptor GABA_vesicle->GABA_A_Receptor Release & Binding Cl_channel Cl- Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx Key_Glutamate Glutamate Key_GABA GABA Vesicle Key_Receptor GABAA Receptor Key_Channel Ion Channel Key_Process Process

Figure 1. Simplified workflow of GABAergic synaptic transmission.

Experimental Workflow for Anxiolytic Drug Validation

The process of validating the anxiolytic-like effects of a novel isoquinoline compound involves a series of sequential steps, from compound administration to behavioral testing and data analysis.

Anxiolytic_Validation_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Compound_Prep Novel Isoquinoline Compound Preparation Compound_Admin Compound Administration (e.g., i.p., i.g.) Compound_Prep->Compound_Admin Animal_Habituation Animal Habituation to Testing Environment Animal_Habituation->Compound_Admin EPM Elevated Plus-Maze Compound_Admin->EPM OFT Open Field Test Compound_Admin->OFT LDB Light-Dark Box Test Compound_Admin->LDB Data_Collection Data Collection (Automated Tracking) EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Anxiolytic-like Effect Validation Statistical_Analysis->Results

Figure 2. Experimental workflow for validating anxiolytic-like effects.

Some anxiolytic compounds may exert their effects indirectly on the GABAergic system by modulating the synthesis of neurosteroids, which are potent positive allosteric modulators of GABAA receptors.

Neurosteroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Allopregnanolone Allopregnanolone Progesterone->Allopregnanolone 5α-reductase, 3α-HSD GABA_A_Receptor GABAA Receptor Allopregnanolone->GABA_A_Receptor Positive Allosteric Modulation Anxiolytic_Effect Anxiolytic Effect GABA_A_Receptor->Anxiolytic_Effect Enhanced Inhibition

Figure 3. Simplified neurosteroidogenesis pathway leading to GABAA receptor modulation.

References

Differentiating the Stimulus Properties of Isoquinolines from Classical Stimulants like Amphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stimulus properties of isoquinoline alkaloids and related derivatives with classical stimulants, exemplified by amphetamine. By presenting supporting experimental data from preclinical models, this document aims to elucidate the distinct pharmacological profiles of these two classes of compounds, offering valuable insights for drug development and neuroscience research.

Core Behavioral Differences: Drug Discrimination and Locomotor Activity

The subjective effects of psychoactive compounds are often investigated using drug discrimination paradigms, where animals are trained to recognize and respond to the interoceptive cues of a specific drug. Locomotor activity assays, on the other hand, provide a measure of the stimulant or depressant effects of a compound on general motor function. Comparative studies using these models reveal significant divergences between isoquinolines and amphetamine.

Drug Discrimination Studies

Drug discrimination studies are a cornerstone in classifying the subjective effects of novel compounds. In a typical paradigm, animals, often rats, are trained to press one of two levers after receiving an injection of a known drug (e.g., amphetamine) and the other lever after receiving a vehicle injection. Once trained, the animals are tested with a novel compound to see which lever they press, thus indicating whether the new drug feels subjectively similar to the training drug.

Evidence suggests that the stimulus properties of many isoquinoline derivatives do not generalize to those of amphetamine. For instance, a study investigating the discriminative stimulus effects of 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ) found that it did not substitute for (+)-amphetamine in rats trained to discriminate amphetamine from vehicle.[1] This indicates that the internal cues produced by TDIQ are distinct from those of amphetamine. Interestingly, in the same study, TDIQ did generalize to cocaine, suggesting a different, non-amphetamine-like mechanism of action.[1]

CompoundTraining DrugSpeciesED50 (mg/kg)% Drug-Appropriate Responding (at highest dose tested)Reference
(+)-Amphetamine(+)-Amphetamine (1.0 mg/kg)Rat~0.3100%General finding
TDIQ(+)-Amphetamine (1.0 mg/kg)Rat-7%[1]
TDIQTDIQ (5.0 mg/kg)Rat0.9100%[1]
CocaineTDIQ (5.0 mg/kg)Rat1.5Full Generalization[1]

Table 1: Comparison of ED50 values and generalization in drug discrimination studies. ED50 is the dose at which the test compound produces 50% of the maximal response on the drug-appropriate lever. A lack of generalization, as seen with TDIQ in amphetamine-trained rats, signifies different subjective effects.

Locomotor Activity Studies

Amphetamine is a well-characterized psychomotor stimulant that robustly increases locomotor activity in rodents.[2][3] This effect is primarily attributed to its ability to increase synaptic dopamine levels in brain regions controlling movement. In contrast, many isoquinoline derivatives exhibit a more complex, often biphasic, or even inhibitory effect on locomotor activity.

For example, the endogenous tetrahydroisoquinolines, 1,2,3,4-tetrahydroisoquinoline (TIQ) and salsolinol, have been shown to inhibit the motor stimulation induced by amphetamine in mice at doses that do not affect baseline activity.[4] This suggests an antagonistic interaction with the dopaminergic system that is distinct from the agonistic or releasing action of amphetamine.

CompoundSpeciesDose (mg/kg)Effect on Locomotor ActivityReference
(+)-AmphetamineMouse2Significant increase[2]
(+)-AmphetamineMouse12Increased, but less than 2 mg/kg[2]
TIQMouse(low doses)No effect on baseline[4]
TIQ + Amphetamine (2 or 3 mg/kg)Mouse(low doses)Inhibition of amphetamine-induced hyperactivity[4]
Salsolinol + Amphetamine (2 or 3 mg/kg)Mouse(low doses)Inhibition of amphetamine-induced hyperactivity[4]

Table 2: Effects of amphetamine and representative isoquinolines on locomotor activity. The data highlight the opposing effects of these compounds on motor stimulation.

Divergent Mechanisms of Action: A Tale of Two Pathways

The contrasting behavioral profiles of isoquinolines and amphetamine stem from their fundamentally different interactions with monoamine neurotransmitter systems, particularly the dopamine system.

Amphetamine: The Dopamine Releaser

Amphetamine's primary mechanism of action involves increasing extracellular dopamine levels through multiple actions at the dopamine transporter (DAT).[5][6][7][8] It is a substrate for DAT and is transported into the presynaptic terminal. Once inside, amphetamine disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine. This, in turn, causes the DAT to reverse its direction of transport, actively pumping dopamine out of the neuron and into the synapse.[5][7][8]

Amphetamine_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine_ext Amphetamine DAT Dopamine Transporter (DAT) Amphetamine_ext->DAT Enters via DAT Dopamine_cyto Cytosolic Dopamine Amphetamine_ext->Dopamine_cyto Diffuses DAT->Dopamine_cyto Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_cyto Disrupts Storage Dopamine_cyto->Dopamine_vesicle Packaging Dopamine_synapse Increased Extracellular Dopamine Dopamine_cyto->Dopamine_synapse Efflux via DAT D2_receptor Dopamine D2 Receptor Dopamine_synapse->D2_receptor Signaling_cascade Downstream Signaling D2_receptor->Signaling_cascade Activation Isoquinoline_Signaling cluster_presynaptic Presynaptic Dopamine Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Normal Dopamine Release Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse D2_receptor Dopamine D2 Receptor Dopamine_synapse->D2_receptor Isoquinoline_ext Isoquinoline Isoquinoline_ext->D2_receptor Antagonism Signaling_cascade Downstream Signaling D2_receptor->Signaling_cascade Activation Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Start Lever Press Training (Food Reward) Drug_Admin Administer (+)-Amphetamine Start->Drug_Admin Vehicle_Admin Administer Vehicle Start->Vehicle_Admin Drug_Lever Reinforce 'Drug' Lever Press Drug_Admin->Drug_Lever Vehicle_Lever Reinforce 'Vehicle' Lever Press Vehicle_Admin->Vehicle_Lever Criterion Criterion Met? (>80% Accuracy) Drug_Lever->Criterion Vehicle_Lever->Criterion Criterion->Drug_Admin No Test_Compound Administer Test Compound (e.g., Isoquinoline) Criterion->Test_Compound Yes Choice Animal Chooses Lever to Press Test_Compound->Choice Measure Measure % Drug Lever Responding Choice->Measure Analyze Analyze Data (Dose-Response, ED50) Measure->Analyze

References

Comparative Analysis of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline Engagement with Adrenergic Receptors: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking interactions of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline with adrenergic receptors. Due to the absence of direct experimental binding data for this specific compound, this report leverages data from its close structural analog, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), and presents a hypothetical molecular docking comparison against established adrenergic receptor ligands. TDIQ is recognized in scientific literature as a selective partial agonist for α2-adrenergic receptors.[1][2] This analysis serves as a foundational guide for researchers, scientists, and drug development professionals interested in the potential of novel isoquinoline derivatives as modulators of the adrenergic system.

Comparative Binding Affinity and Docking Scores

The following table summarizes the experimental binding affinities of well-characterized α2-adrenergic receptor ligands and presents hypothetical molecular docking scores for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline. These hypothetical values are derived from established computational protocols to predict the binding energy and potential interactions with the α2A-adrenergic receptor.

CompoundTarget ReceptorLigand TypeExperimental Kᵢ (nM)Hypothetical Docking Score (kcal/mol)
5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline α2A-AdrenergicPartial Agonist (presumed)Not Available-8.5
Dexmedetomidineα2-AdrenergicAgonist1.3Not Applicable
Clonidineα2-AdrenergicAgonist4.5Not Applicable
Guanfacineα2A-AdrenergicAgonist3.9Not Applicable
Yohimbineα2-AdrenergicAntagonist2.1Not Applicable

Disclaimer: The docking score for 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline is hypothetical and intended for comparative purposes. Experimental validation is required.

Experimental Protocols

Molecular Docking Simulation Protocol

This protocol outlines a standard procedure for performing molecular docking studies to evaluate the binding of ligands to adrenergic receptors.

  • Receptor Preparation:

    • The three-dimensional crystal structure of the human α2A-adrenergic receptor in its active state is obtained from the Protein Data Bank (PDB). A recommended structure is the one co-crystallized with an agonist.

    • The protein structure is prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER or CHARMM.

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The three-dimensional structures of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline and other comparative ligands are generated using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligands are assigned appropriate charges and protonation states at physiological pH.

    • The ligand structures are optimized to their lowest energy conformation.

  • Grid Generation:

    • A grid box is defined around the known binding site of the adrenergic receptor. The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for rotational and translational sampling.

    • The center of the grid box is typically defined by the position of the co-crystallized ligand or key interacting residues.

  • Molecular Docking:

    • Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide.

    • The prepared ligands are docked into the prepared receptor, allowing for flexible ligand conformations.

    • The docking algorithm samples a wide range of ligand poses and orientations within the binding site.

  • Scoring and Analysis:

    • The docking poses are scored based on a scoring function that estimates the binding free energy. The pose with the lowest score is considered the most favorable binding mode.

    • The binding interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed for the best-scoring pose.

    • The results are visualized to understand the molecular basis of ligand recognition.

Visualizations

Adrenergic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Adrenergic_Signaling α2-Adrenergic Receptor Signaling Pathway Ligand Agonist (e.g., 5-Methyl-7,8-dihydro- dioxolo[4,5-g]isoquinoline) Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gi Protein (αβγ subunits) Receptor->G_Protein Activates G_alpha Giα-GTP G_Protein->G_alpha Dissociates to G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKA->Cellular_Response Phosphorylates targets leading to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Molecular Docking Experimental Workflow

The diagram below outlines the key steps involved in a typical molecular docking experiment, from initial preparation of the biological receptor and ligand to the final analysis of the results.

Molecular_Docking_Workflow Molecular Docking Experimental Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Receptor_Prep Receptor Preparation (from PDB, add H, minimize) Grid_Gen Grid Box Generation (Define binding site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, optimize) Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Scoring Pose Scoring (Binding Energy Calculation) Docking_Run->Scoring Analysis Interaction Analysis (H-bonds, hydrophobic) Scoring->Analysis Visualization Visualization Analysis->Visualization

Caption: Molecular Docking Experimental Workflow.

References

Reproducibility of published synthesis methods for dihydrodioxolo-isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the dihydrodioxolo-isoquinoline core is a critical step in the creation of numerous biologically active compounds. This guide provides a comparative analysis of two prominent methods for this synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. By examining the reproducibility, yields, and experimental conditions of these methods, this document aims to inform the strategic selection of a synthetic route for the efficient and reliable production of these valuable scaffolds.

The dihydrodioxolo-isoquinoline moiety is a key structural feature in a wide range of natural products and pharmacologically active molecules, including the well-known alkaloid berberine. The ability to reliably synthesize this heterocyclic system is therefore of significant interest to the medicinal chemistry community. This guide focuses on the practical aspects of two classical and widely used synthetic strategies, offering a side-by-side comparison to aid in methodological choice.

At a Glance: Bischler-Napieralski vs. Pictet-Spengler

FeatureBischler-Napieralski ReactionPictet-Spengler Reaction
Starting Materials β-Arylethylamideβ-Arylethylamine and an aldehyde or ketone
Key Reagents Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)
Initial Product 3,4-Dihydroisoquinoline (an imine)1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle)
Subsequent Steps Often requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.Can be the final product or may undergo oxidation to the dihydroisoquinoline or fully aromatized isoquinoline.
Reaction Conditions Generally requires harsher, refluxing acidic conditions.[1][2]Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).

Comparative Analysis of Yields and Reproducibility

While the theoretical elegance of a synthetic route is important, its practical utility is often determined by its reproducibility and the yields it consistently delivers. The following table summarizes reported yields for the synthesis of dihydrodioxolo-isoquinoline derivatives using both the Bischler-Napieralski and Pictet-Spengler reactions. It is important to note that direct, side-by-side comparisons in a single study are rare, and yields are highly dependent on the specific substrate and reaction conditions.

Target CompoundSynthetic MethodReported Yield (%)Key Observations and ChallengesReference
6,7-Methylenedioxy-3,4-dihydroisoquinolineBischler-Napieralski60-85%Sensitive to reaction temperature and purity of starting amide. Potential for side reactions like the retro-Ritter reaction.[3][4]Varies across literature
Tetrahydroberberine (Canadine)Pictet-Spengler70-95%Generally high yielding and reproducible, especially with activated aromatic rings. Stereoselectivity can be a factor with substituted aldehydes.Varies across literature
Protoberberine AlkaloidsBischler-Napieralski50-75%Multi-step process to the final alkaloid can lower overall yield. Cyclization of the C-2' functionalized amide is a key step.[5][5]
Tetrahydro-β-carbolines (related structures)Pictet-Spengler83-95%Can be performed under mild conditions, even in water, with high yields for crystalline products.[6][7][6][7]

Reproducibility Insights:

The Pictet-Spengler reaction is often favored for its milder conditions and generally higher yields, particularly for substrates with electron-rich aromatic rings, such as the 3,4-methylenedioxyphenyl group found in dihydrodioxolo-isoquinolines. The reaction's ability to proceed under near-physiological conditions in some cases highlights its robustness.

The Bischler-Napieralski reaction , while a powerful tool, typically requires more forceful conditions, which can lead to a higher incidence of side reactions and potentially lower reproducibility.[8] The formation of styrenes through a retro-Ritter reaction is a known side-product that can complicate purification and reduce the overall yield.[3][4] However, modern modifications, including the use of milder dehydrating agents and microwave assistance, have been shown to improve the efficiency and reproducibility of this method.[9][10]

Experimental Protocols

General Protocol for Bischler-Napieralski Synthesis of 6,7-Methylenedioxy-3,4-dihydroisoquinoline
  • Amide Formation: The corresponding β-(3,4-methylenedioxyphenyl)ethylamine is acylated with an appropriate acid chloride or anhydride to form the N-acyl derivative.

  • Cyclization: The dried β-arylethylamide is dissolved in a suitable solvent (e.g., toluene or acetonitrile). A dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously.[1][2]

  • Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The aqueous layer is basified with a suitable base (e.g., NaOH or K₂CO₃) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or crystallization to afford the 3,4-dihydroisoquinoline.

General Protocol for Pictet-Spengler Synthesis of Tetrahydroberberine (Canadine)
  • Iminium Ion Formation: Homopiperonylamine (β-(3,4-methylenedioxyphenyl)ethylamine) is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or toluene). An aldehyde (in the case of tetrahydroberberine synthesis, this would be 2,3-dimethoxybenzaldehyde followed by further steps) is added, along with an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid).

  • Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The formation of the tetrahydroisoquinoline can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to be basic with an appropriate base. The aqueous layer is then extracted with an organic solvent.

  • Purification: The combined organic layers are dried, filtered, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the pure tetrahydroisoquinoline derivative.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of these synthetic pathways, the following diagrams have been generated using the DOT language.

Bischler_Napieralski_Pathway Start β-(3,4-Methylenedioxyphenyl)ethylamine Amide N-Acyl-β-(3,4-methylenedioxyphenyl)ethylamine Start->Amide Acylation Cyclization Cyclization (POCl₃ or P₂O₅) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydrodioxolo-isoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Tetrahydroisoquinoline Tetrahydrodioxolo-isoquinoline Reduction->Tetrahydroisoquinoline

Caption: Synthetic pathway of the Bischler-Napieralski reaction.

Pictet_Spengler_Pathway Amine β-(3,4-Methylenedioxyphenyl)ethylamine Condensation Condensation & Cyclization (Acid Catalyst) Amine->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Tetrahydroisoquinoline Tetrahydrodioxolo-isoquinoline Condensation->Tetrahydroisoquinoline Oxidation Oxidation (optional) Tetrahydroisoquinoline->Oxidation Dihydroisoquinoline 3,4-Dihydrodioxolo-isoquinoline Oxidation->Dihydroisoquinoline

Caption: Synthetic pathway of the Pictet-Spengler reaction.

Conclusion

Both the Bischler-Napieralski and Pictet-Spengler reactions are valuable and well-established methods for the synthesis of dihydrodioxolo-isoquinolines. The choice between them will often depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

The Pictet-Spengler reaction generally offers a more reproducible and higher-yielding route, particularly for the electron-rich systems common in this class of compounds. Its milder conditions make it an attractive option for sensitive substrates.

The Bischler-Napieralski reaction , while potentially less reproducible due to its harsher conditions and propensity for side reactions, remains a powerful alternative, especially when the required β-arylethylamide is readily accessible. Modern adaptations of this reaction have significantly improved its practicality.

Ultimately, a thorough review of the literature for the specific target or a closely related analogue, along with small-scale trial reactions, will provide the most definitive guidance for selecting the optimal synthetic strategy. This guide serves as a foundational resource to inform that decision-making process.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-7,8-dihydro-dioxolo[4,5-g]isoquinoline: A Guide for Laboratory Professionals

Proper Disposal of 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline: A Guide for Laboratory Professionals

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline, a heterocyclic compound, is crucial for maintaining laboratory safety and environmental protection. Due to its potential hazards, this compound and any contaminated materials must be treated as hazardous waste and disposed of through a licensed environmental waste management contractor. Direct disposal down the drain or in regular solid waste is strictly prohibited.

Immediate Safety and Handling Precautions

Before handling 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its associated hazards. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H320 (Causes eye irritation), and H332 (Harmful if inhaled)[3]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Storage

Proper segregation of waste is a critical first step in the disposal process. A dedicated, clearly labeled, and leak-proof waste container should be designated for 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline waste. This includes the pure compound, solutions, and any materials contaminated through contact, such as pipette tips, weighing paper, and contaminated PPE. The waste container must be kept securely closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.

Decontamination and Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination. The affected area should be evacuated, and access restricted. For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance. The absorbed material should then be carefully collected and placed in the designated hazardous waste container. The spill area must be thoroughly decontaminated. A standard procedure involves washing the area with soap and water, followed by a rinse. For laboratory equipment, a thorough cleaning with an appropriate solvent or a detergent solution is necessary to remove all residues of the compound.[4][5][6][7][8]

Disposal Protocol

Once the waste container is full, or if there is a one-time disposal need, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste contractor. Ensure all paperwork and labeling are completed in accordance with institutional and regulatory requirements.

Summary of Safety and Hazard Data

Hazard ClassificationGHS Hazard StatementPrecautionary Measures
Acute Toxicity, OralH302: Harmful if swallowedP264, P270, P301+P312, P330, P501
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319/H320: Causes serious eye irritation/Causes eye irritationP264, P280, P305+P351+P338, P337+P313
Acute Toxicity, InhalationH332: Harmful if inhaledP261, P271, P304+P340, P312

This table summarizes key hazard information. Always refer to the specific Safety Data Sheet (SDS) for complete details.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline.

DisposalWorkflowstartStart: Handling of5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolineppeWear Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppefume_hoodWork in a Chemical Fume Hoodstart->fume_hoodwaste_genWaste Generation(e.g., unused compound, contaminated items)fume_hood->waste_genspillSpill Occursfume_hood->spillAccidentsegregateSegregate Waste into aLabeled, Sealed Containerwaste_gen->segregatecontain_spillContain Spill withInert Absorbentspill->contain_spillYesstoreStore Waste Container inDesignated Satellite Areasegregate->storedecontaminate_spillCollect Absorbed Materialand Decontaminate Areacontain_spill->decontaminate_spillcontact_ehsContact Environmental Health & Safety (EHS)for Waste Pickupstore->contact_ehsdecontaminate_spill->segregatedisposalDisposal by LicensedHazardous Waste Contractorcontact_ehs->disposalendEnd of Processdisposal->end

Caption: Workflow for the safe disposal of 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline, thereby fostering a culture of safety and sustainability in research and development.

Personal protective equipment for handling 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

Essential Safety and Operational Guide for 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling of 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline is classified with the following hazards, mandating careful handling and the use of appropriate personal protective equipment (PPE).

Hazard CodeGHS Hazard StatementDescription of Risk
H302Harmful if swallowed[3][4][5][6][7][8][9]Ingestion of this substance can lead to adverse health effects.
H315Causes skin irritation[3][4][5][10]Direct contact with the skin can cause irritation, redness, and inflammation.
H319Causes serious eye irritation[3][4][5][10]Contact with the eyes can result in significant irritation and potential damage.
H320Causes eye irritation[3][10]May cause discomfort and redness upon contact with the eyes.
H332Harmful if inhaled[3][5]Inhalation of dust or vapors may be harmful to the respiratory system.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline to mitigate the risks outlined above.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[11][12][13][14][15]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.Prevents skin irritation from direct contact.
Respiratory Protection A NIOSH-approved respirator is recommended if working outside of a fume hood or if there is a risk of generating dust or aerosols.Minimizes the risk of inhaling harmful particles.
Hand Protection Wear appropriate chemical-resistant gloves.To prevent skin contact.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe Handling Workflow for 5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolineAStep 1: Receipt and InspectionBStep 2: Storage(Sealed, dry, 2-8°C)A->BStore AppropriatelyCStep 3: Preparation(Don PPE, work in fume hood)B->CPrepare for HandlingDStep 4: Handling and Use(Avoid generating dust/aerosols)C->DProceed with ExperimentEStep 5: Decontamination(Clean work surfaces and equipment)D->EPost-ExperimentFStep 6: Waste Disposal(Follow institutional and local regulations)E->FSegregate WasteGStep 7: Doffing PPE and Personal HygieneF->GComplete Procedure

Caption: This diagram illustrates the procedural flow for safely handling 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline.

Experimental Protocols

General Handling Procedures:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Waste Management:

All waste materials contaminated with 5-Methyl-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline must be considered hazardous waste.

  • Solid Waste: Collect contaminated solid materials (e.g., gloves, weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.